molecular formula C9H16ClNO2 B3024206 (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride CAS No. 197892-69-6

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B3024206
CAS No.: 197892-69-6
M. Wt: 205.68 g/mol
InChI Key: DSQHWBRYZUFZDY-FXRZFVDSSA-N
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Description

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHWBRYZUFZDY-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741411
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221128-49-0, 197892-69-6
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of second-generation tyrosine kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and established applications. Particular emphasis is placed on its function as a key building block for the oncology drug Dacomitinib. The narrative further explores its potential, though less documented, role as a gamma-aminobutyric acid (GABA) uptake inhibitor, drawing parallels with structurally related compounds. This document serves as a technical resource, consolidating available data to support ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a colorless to pale yellow powder.[1] Its hydrochloride salt form enhances both solubility in aqueous media and overall stability, making it amenable to various reaction conditions and biological assays.[2]

PropertyValueSource(s)
CAS Number 197892-69-6[3]
Molecular Formula C₉H₁₆ClNO₂[3]
Molecular Weight 205.68 g/mol [3]
Appearance Colorless to pale yellow crystalline or powdery substance[1]
Melting Point Approximately 140-145 °C[1]
Solubility Soluble in water and alcohol solvents[1]
Storage Inert atmosphere, room temperature
InChI Key DSQHWBRYZUFZDY-FXRZFVDSSA-N

The structure features an α,β-unsaturated carboxylic acid moiety, which is crucial for its reactivity, particularly in Michael additions. The "(E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, a critical stereochemical feature that influences its biological activity and incorporation into larger molecules.[4]

Synthesis and Purification

The synthesis of this compound is well-documented, primarily in the context of its use in the manufacture of the epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib.[5][6] The most common synthetic strategies involve the nucleophilic substitution of a halogenated butenoic acid precursor with piperidine.

Synthetic Workflow

A general workflow for the synthesis is depicted below. This process typically starts from a commercially available 4-halocrotonate ester, proceeds through the formation of the piperidine-substituted ester, followed by hydrolysis to the carboxylic acid, and finally, conversion to the hydrochloride salt.

SynthesisWorkflow A Methyl 4-bromocrotonate C (E)-4-(piperidin-1-yl)but-2-enoic acid methyl ester A->C Nucleophilic Substitution B Piperidine B->C D Acid Hydrolysis (e.g., HCl) C->D Saponification E This compound D->E Salt Formation DacomitinibSynthesis A (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride C (E)-4-(piperidin-1-yl)but-2-enoyl chloride A->C Acyl Chloride Formation B Chlorinating Agent (e.g., Oxalyl Chloride) B->C E Dacomitinib C->E Amide Coupling D Substituted Quinazoline Core D->E

References

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: A Key Intermediate in the Synthesis of Dacomitinib

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS Number: 197892-69-6), a pivotal intermediate in the synthesis of the second-generation EGFR tyrosine kinase inhibitor, Dacomitinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and critical role in pharmaceutical manufacturing.

Introduction: The Strategic Importance of a Building Block

This guide will delve into the chemical and physical characteristics of this intermediate, provide a detailed, field-proven synthesis protocol, and illustrate its integration into the manufacturing process of Dacomitinib.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 197892-69-6--INVALID-LINK--
Molecular Formula C₉H₁₆ClNO₂--INVALID-LINK--
Molecular Weight 205.68 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow crystalline or powdery substance--INVALID-LINK--
Solubility Soluble in water and alcohol solvents--INVALID-LINK--
Storage Store at room temperature in an inert atmosphere--INVALID-LINK--

The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the substituents are on opposite sides, a critical feature for its role in the stereospecific synthesis of Dacomitinib. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reaction steps.

Synthesis Protocol: A Step-by-Step Guide

Experimental Workflow: From Crotonic Acid to the Final Intermediate

Synthesis_Workflow A Crotonic Acid B Bromination (e.g., NBS, AIBN) A->B Step 1 C (E)-4-bromobut-2-enoic acid B->C D N-Alkylation (Piperidine, Base) C->D Step 2 E (E)-4-(piperidin-1-yl)but-2-enoic acid D->E F Salt Formation (HCl) E->F Step 3 G This compound F->G

Caption: Synthesis workflow for this compound.

Detailed Methodology

Step 1: Bromination of Crotonic Acid

The initial step involves the allylic bromination of crotonic acid to yield (E)-4-bromobut-2-enoic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

Causality: The use of NBS is preferred for allylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as addition to the double bond. AIBN initiates the radical chain reaction necessary for the selective bromination at the allylic position.

Step 2: N-Alkylation with Piperidine

The crude (E)-4-bromobut-2-enoic acid is then reacted with piperidine to form (E)-4-(piperidin-1-yl)but-2-enoic acid. This is a nucleophilic substitution reaction where the nitrogen atom of piperidine displaces the bromine atom. The reaction is typically performed in a polar aprotic solvent like acetonitrile in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

Causality: The choice of a polar aprotic solvent facilitates the SN2 reaction. The base is crucial to prevent the protonation of piperidine, which would render it non-nucleophilic.

Step 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt. (E)-4-(piperidin-1-yl)but-2-enoic acid is dissolved in a suitable organic solvent, such as isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added.[7] The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Causality: The formation of the hydrochloride salt serves two main purposes: it enhances the stability of the compound for storage and improves its handling characteristics. The salt is typically a crystalline solid that is easier to purify by recrystallization.

Application in the Synthesis of Dacomitinib

The primary and most significant application of this compound is its role as a key building block in the synthesis of Dacomitinib.[3][5]

Workflow: Integration into Dacomitinib Synthesis

Dacomitinib_Synthesis cluster_0 Intermediate Preparation cluster_1 Core Structure cluster_2 Final Product A This compound B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B C (E)-4-(piperidin-1-yl)but-2-enoyl chloride B->C E Amide Coupling C->E D 6-Amino-7-methoxy-4-(3-chloro-4-fluoroanilino)quinazoline D->E F Dacomitinib E->F

Caption: Role of the intermediate in the synthesis of Dacomitinib.

In the synthesis of Dacomitinib, the carboxylic acid of this compound is first activated, typically by converting it to the more reactive acyl chloride.[7][8] This is achieved by treating the hydrochloride salt with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting (E)-4-(piperidin-1-yl)but-2-enoyl chloride is then coupled with the 6-amino-quinazoline core of the Dacomitinib molecule in an amide bond formation reaction to yield the final drug substance.

Biological Activity and Future Directions

While this compound is a critical synthetic intermediate, there is a notable lack of publicly available data on its specific biological activity. Its structural features, including the α,β-unsaturated system, suggest potential reactivity with biological nucleophiles, but this has not been extensively investigated.

Future research could explore the intrinsic biological effects of this compound and its derivatives. Given that the piperidine ring is a common motif in many biologically active compounds, and α,β-unsaturated carbonyls are known Michael acceptors, there may be untapped potential for this scaffold in other areas of drug discovery. However, it is important to note that the primary value of this compound currently lies in its established role in the efficient and scalable synthesis of Dacomitinib.

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its well-defined synthesis from inexpensive starting materials and its crucial role as a key intermediate in the manufacture of the life-saving cancer drug Dacomitinib underscore its value. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and its application in drug development, offering a valuable resource for chemical and pharmaceutical scientists.

References

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure, properties, synthesis, and contextual biological significance of this compound. As a key pharmaceutical intermediate, a thorough understanding of its structural and chemical characteristics is paramount for its effective application in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a piperidine ring linked to a butenoic acid backbone.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for use in biological assays and various reaction environments.[2]

The molecule's structure incorporates a basic tertiary amine within the piperidine ring and an acidic carboxylic acid group, rendering the free base form zwitterionic at its isoelectric point.[1] The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond, indicating that the substituents with higher priority are on opposite sides, a critical feature that dictates its three-dimensional shape and potential biological interactions.[1]

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
IUPAC Name (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride [3]
CAS Number 197892-69-6 [3][4]
Molecular Formula C₉H₁₆ClNO₂ [4][5]
Molecular Weight 205.68 g/mol [4]
Appearance Colorless to pale yellow crystalline powder [5]
Melting Point ~140-145 °C [5]
Solubility Soluble in water and alcohol [5]
SMILES O=C(/C=C/CN1CCCCC1)=O.Cl [4]

| InChI Key | DSQHWBRYZUFZDY-FXRZFVDSSA-N |[3][6] |

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of this compound relies on a suite of standard analytical techniques. The predictable spectroscopic signatures provide a self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinyl protons on the butenoic acid chain (at C2 and C3) would appear as doublets or multiplets in the olefinic region (~5.8-7.0 ppm), with a large coupling constant (J ≈ 15 Hz) characteristic of the trans or (E) configuration. The methylene protons adjacent to the nitrogen (C4) would likely appear as a doublet deshielded by the adjacent double bond. The piperidine ring protons would produce a series of complex multiplets in the aliphatic region (~1.5-3.0 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would confirm the key functional groups. A peak in the range of 165-175 ppm corresponds to the carboxylic acid carbonyl carbon. The two sp² hybridized carbons of the double bond would appear between 120-140 ppm. The sp³ hybridized carbons of the piperidine ring and the C4 methylene group would be found upfield, typically between 20-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the principal functional groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would indicate the C=O stretch of the conjugated carboxylic acid. The C=C double bond stretch would appear around 1640-1680 cm⁻¹. The presence of the ammonium salt (from the protonated piperidine nitrogen) would be indicated by N-H stretching bands in the 2200-3000 cm⁻¹ range, often superimposed on the O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under Electrospray Ionization (ESI-MS) in positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₉H₁₅NO₂), approximately 169.22 g/mol .[7][8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through nucleophilic substitution, where piperidine acts as the nucleophile.[1][5]

Experimental Protocol: Synthesis

This protocol describes a common pathway for synthesizing the target compound.

Step 1: Nucleophilic Substitution

  • Dissolve (2E)-4-bromobut-2-enoic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Add piperidine (2.2 equivalents) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HBr byproduct, driving the reaction to completion.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromo-acid is consumed.

  • Upon completion, filter the mixture to remove the piperidinium bromide salt byproduct.

  • Evaporate the solvent under reduced pressure to yield the crude free base, (E)-4-(piperidin-1-yl)but-2-enoic acid.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Salt Formation reagents Reagents: (2E)-4-bromobut-2-enoic acid Piperidine (2.2 eq) solvent Solvent: Acetonitrile reagents->solvent reaction Reaction: Stir at RT, 12-24h solvent->reaction workup1 Workup: 1. Filter piperidinium bromide 2. Evaporate solvent reaction->workup1 product1 Intermediate: Crude (E)-4-(piperidin-1-yl)but-2-enoic acid workup1->product1 dissolve Dissolve crude product in Isopropanol product1->dissolve add_hcl Add HCl solution (1.1 eq) dissolve->add_hcl precipitate Precipitation & Cooling add_hcl->precipitate workup2 Workup: 1. Vacuum filtration 2. Wash with cold ether precipitate->workup2 final_product Final Product: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride workup2->final_product

Caption: Synthetic workflow for the two-step preparation of the target compound.

Biological Context: A GABA Uptake Inhibitor Analogue

The structural architecture of this compound is highly relevant in neuropharmacology. It is a structural analogue of known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), such as Guvacine.[9][10][11] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[12] Its action is terminated by reuptake from the synaptic cleft into neurons and glial cells via GATs.[13][14]

Inhibiting these transporters increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[15][16] This mechanism is a validated therapeutic strategy for treating neurological disorders like epilepsy.[14]

  • Structural Similarities to Guvacine: Guvacine, a known GAT-1 inhibitor, is 1,2,3,6-tetrahydropyridine-5-carboxylic acid.[10][17] It contains a cyclic amine and a carboxylic acid. This compound shares these core features: a cyclic amine (piperidine) and a carboxylic acid group, connected by a four-carbon spacer. This structural mimicry suggests its potential as a scaffold or intermediate for developing novel GAT inhibitors.[2] The lipophilic piperidine ring and the flexible butenoic acid chain can be systematically modified to optimize potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).[13][15]

Diagram of GABA Reuptake Inhibition Mechanism

GABA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicles GABA Vesicles release GABA Release gaba GABA release->gaba 1. Neurotransmission receptors GABA Receptors signal Inhibitory Signal synaptic_cleft Synaptic Cleft gaba->receptors 2. Binds to Receptor gat GABA Transporter (GAT) gaba->gat 3. Reuptake inhibitor Structural Analogue (e.g., Guvacine) inhibitor->gat 4. Inhibition

Caption: The mechanism of GABA reuptake and its inhibition by structural analogues.

References

  • American Elements. This compound. [Link]

  • ChemBK. (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

  • Doron Scientific. This compound. [Link]

  • PubChem. Guvacine Hydrochloride. [Link]

  • Sarup, A. et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. [Link]

  • ResearchGate. Structure activity relationship of selective GABA uptake inhibitors. [Link]

  • MySkinRecipes. This compound. [Link]

  • Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Nature. [Link]

  • Queme, L. F., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience. [Link]

  • Wikipedia. Gamma-Aminobutyric acid. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a valuable piperidine-containing α,β-unsaturated carboxylic acid derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a representative synthetic pathway, delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and outlines methods for the purification and characterization of the target compound. The information presented herein is synthesized from established chemical principles and available technical literature to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a bifunctional molecule incorporating a piperidine ring, a common scaffold in many pharmaceuticals, and an α,β-unsaturated carboxylic acid moiety. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis. The piperidine nitrogen provides a basic handle for further derivatization, while the conjugated system is amenable to a variety of chemical transformations.

The structural motif of this compound is of significant interest in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities, and their incorporation into drug candidates can favorably modulate physicochemical properties such as solubility and lipophilicity. The α,β-unsaturated carbonyl portion can act as a Michael acceptor, allowing for potential covalent interactions with biological targets. This compound serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents[1].

This guide will focus on a common and efficient synthetic route starting from readily available precursors, providing the necessary detail for its practical implementation in a laboratory setting.

Mechanistic Overview and Rationale

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, followed by salt formation. The core of this synthesis is the formation of a carbon-nitrogen bond between the nucleophilic secondary amine of piperidine and an electrophilic four-carbon backbone.

The N-Alkylation Reaction

The key bond-forming step is the N-alkylation of piperidine with a suitable electrophile, typically (E)-4-bromobut-2-enoic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophile: Piperidine, a cyclic secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.

  • Electrophile: (E)-4-bromobut-2-enoic acid contains an electrophilic sp³-hybridized carbon atom attached to a bromine atom. Bromine is a good leaving group, facilitating the nucleophilic attack.

  • Reaction Environment: The reaction is typically carried out in the presence of a base. The base serves two critical purposes:

    • It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial as the accumulation of acid would protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

    • It can deprotonate the carboxylic acid group of the starting material, which can influence its solubility and reactivity.

The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N), is essential to prevent competition with the primary nucleophile, piperidine.

The general mechanism is depicted below:

SN2_Mechanism Piperidine Piperidine (Nucleophile) plus1 + Piperidine->plus1 Bromo_acid (E)-4-bromobut-2-enoic acid (Electrophile) arrow1 Bromo_acid->arrow1 Base Base (e.g., K₂CO₃) arrow2 Neutralizes Base->arrow2 Product (E)-4-(piperidin-1-yl)but-2-enoate plus2 + Product->plus2 HBr HBr (byproduct) HBr->arrow2 Salt Protonated Base start start->Piperidine plus1->Bromo_acid arrow1->Product plus2->HBr arrow2->Salt

Caption: Figure 1. S_N2 mechanism for N-alkylation.

Hydrochloride Salt Formation

The free base, (E)-4-(piperidin-1-yl)but-2-enoic acid, is often converted to its hydrochloride salt for several practical reasons:

  • Stability: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be hygroscopic or an oil.

  • Solubility: The salt form often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for certain applications.

  • Purification: The formation of the crystalline salt provides an excellent opportunity for purification by recrystallization.

The salt is formed by treating the free base with hydrochloric acid. The basic piperidine nitrogen is protonated by the acid to form the corresponding ammonium chloride.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is based on established chemical principles and may require optimization for specific laboratory conditions.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
(E)-4-Bromobut-2-enoic acidC₄H₅BrO₂164.9913991-36-1
PiperidineC₅H₁₁N85.15110-89-4
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
Acetonitrile (anhydrous)CH₃CN41.0575-05-8
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Hydrochloric Acid (concentrated)HCl36.467647-01-0
IsopropanolC₃H₈O60.1067-63-0
Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions cluster_workup Work-up cluster_product Product Piperidine Piperidine Stirring Stirring at RT Piperidine->Stirring Bromo_acid (E)-4-Bromobut-2-enoic acid Bromo_acid->Stirring Base K₂CO₃ Base->Stirring Solvent Acetonitrile Solvent->Stirring Monitoring TLC Monitoring Stirring->Monitoring Filtration Filter solids Monitoring->Filtration Evaporation Evaporate solvent Filtration->Evaporation Free_base Crude (E)-4-(piperidin-1-yl)but-2-enoic acid Evaporation->Free_base caption Figure 2. Workflow for Step 1.

Caption: Figure 2. Workflow for Step 1.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-bromobut-2-enoic acid (8.25 g, 50.0 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (100 mL) to dissolve the acid.

  • To the stirred solution, add anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 equiv.).

  • Slowly add piperidine (4.94 mL, 50.0 mmol, 1.0 equiv.) dropwise at room temperature. Caution: The reaction may be exothermic.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting bromo-acid is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude (E)-4-(piperidin-1-yl)but-2-enoic acid as a viscous oil or solid.

Step 2: Formation and Purification of the Hydrochloride Salt

Synthesis_Step2 cluster_reactants Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Free_base Crude Free Base Dissolve Dissolve in Isopropanol Free_base->Dissolve Add_HCl Add conc. HCl Dissolve->Add_HCl Cool Cool to 0°C Add_HCl->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Ether Filter->Wash Dry Dry under vacuum Wash->Dry Final_product This compound Dry->Final_product caption Figure 3. Workflow for Step 2.

Caption: Figure 3. Workflow for Step 2.

  • Dissolve the crude product from Step 1 in a minimal amount of isopropanol (approx. 20-30 mL). Gentle warming may be required.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution reaches a pH of approximately 1-2 (check with pH paper). A white precipitate should form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual solvent.

  • Dry the purified product under vacuum to a constant weight.

Characterization and Validation

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Physicochemical Properties
PropertyValue
AppearanceColorless to pale yellow crystalline solid[2]
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
Melting Point~140-145 °C[2]
SolubilitySoluble in water and alcohol solvents[2]
Spectroscopic Data (Predicted)

As of the date of this document, a publicly available, peer-reviewed source containing the full spectroscopic data for this specific compound could not be located. The following are predicted data based on the known structure and typical values for similar functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, D₂O)

    • δ ~6.8-7.0 ppm (dt, 1H): Vinyl proton (H-3), coupled to H-2 and H-4.

    • δ ~6.0-6.2 ppm (dt, 1H): Vinyl proton (H-2), coupled to H-3 and the carboxylic acid proton (if not exchanged).

    • δ ~3.8-4.0 ppm (d, 2H): Methylene protons adjacent to the nitrogen (H-4).

    • δ ~3.0-3.5 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

    • δ ~1.5-1.9 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

    • Note: The carboxylic acid proton is often not observed in D₂O due to deuterium exchange.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): (100 MHz, D₂O)

    • δ ~170-175 ppm: Carboxylic acid carbonyl carbon.

    • δ ~140-145 ppm: Vinyl carbon (C-3).

    • δ ~125-130 ppm: Vinyl carbon (C-2).

    • δ ~55-60 ppm: Methylene carbon adjacent to nitrogen (C-4).

    • δ ~52-56 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

    • δ ~22-28 ppm: Remaining methylene carbons of the piperidine ring.

  • IR (Infrared) Spectroscopy:

    • ~2400-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

    • ~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1640-1660 cm⁻¹: C=C stretch of the alkene.

    • ~960-980 cm⁻¹: C-H bend of the trans-alkene.

  • Mass Spectrometry (MS):

    • ESI+: Expected [M+H]⁺ ion for the free base (C₉H₁₅NO₂) at m/z ≈ 170.12.

Safety Considerations

  • (E)-4-Bromobut-2-enoic acid: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Piperidine: This is a flammable, toxic, and corrosive liquid. It should be handled with extreme care in a fume hood, away from ignition sources.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Ensure adequate ventilation and avoid inhalation of dust and vapors.

Conclusion

The synthesis of this compound is a straightforward and reproducible process that can be accomplished in two main steps from commercially available starting materials. The N-alkylation of piperidine with (E)-4-bromobut-2-enoic acid, followed by purification via hydrochloride salt formation, provides a reliable route to this valuable synthetic intermediate. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this compound for its various applications in medicinal chemistry and drug discovery.

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An In-Depth Technical Guide to the Mechanism of Action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a synthetic compound belonging to a class of potent and selective inhibitors of the GABA transporter 1 (GAT-1). Structurally analogous to research compounds like SKF-89976A, its mechanism of action is centered on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS). By competitively inhibiting GAT-1, the compound blocks the reuptake of GABA from the synaptic cleft, thereby increasing extracellular GABA concentrations. This potentiation of GABAergic neurotransmission results in a generalized inhibitory tone in the brain, a principle that underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide provides a comprehensive analysis of its molecular interactions, cellular effects, and the experimental methodologies required to validate its mechanism of action.

Introduction: Targeting the GABAergic System

The balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its signaling is tightly regulated.[1] A key regulatory mechanism is the rapid removal of GABA from the synaptic cleft by GABA transporters (GATs).[1][2] There are four main subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), with GAT-1 being the most prevalent subtype in the brain, primarily located on presynaptic neurons and some glial cells.[3][4][5] GAT-1 is responsible for the reuptake of up to 80% of synaptically released GABA.[2][6]

Inhibition of GAT-1 has emerged as a validated therapeutic strategy for conditions like epilepsy.[4] By blocking this transporter, inhibitors increase the concentration and residence time of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and strengthening inhibitory signaling.[3][7] this compound belongs to a class of nipecotic acid and guvacine derivatives developed for this purpose.[8][9] Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for CNS-acting therapeutics.[10][11] This guide will dissect the mechanism of this compound, drawing parallels with extensively studied analogues like SKF-89976A and NNC-711 to provide a robust mechanistic framework.

Molecular Target Identification and Binding Profile

The primary molecular target of this compound is the GABA Transporter 1 (GAT-1), a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] The defining characteristic of this class of compounds is their high potency and selectivity for GAT-1 over other GAT subtypes.

Binding Affinity and Selectivity

The potency of a GAT-1 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to block 50% of GABA uptake. For close analogues, these values are typically in the nanomolar to low micromolar range for GAT-1, while being significantly higher for other transporters, indicating high selectivity.

CompoundTargetIC50 Value (µM)Source
SKF-89976A human GAT-10.13
rat GAT-2550
human GAT-3944
human BGT-17210
NNC-711 human GAT-10.04[12][13]
rat GAT-2171[12][13]
human GAT-31700[12]
human BGT-1622[13]

Table 1: Comparative IC50 values of GAT-1 inhibitors analogous to this compound, demonstrating high potency and selectivity for GAT-1.

This selectivity is crucial for minimizing off-target effects. For example, poor selectivity against GAT-2 or GAT-3, which are more prevalent on glial cells, could lead to unintended alterations in neurotransmitter homeostasis. The high selectivity of this compound class ensures a targeted modulation of neuronal GABA reuptake.[11]

Mechanism of Action at the Molecular Level

This compound acts as a competitive inhibitor at the GAT-1 transporter.[11] This means it directly binds to the same site on the transporter protein as GABA, preventing GABA from binding and being translocated back into the presynaptic neuron.

GAT-1 is a sodium- and chloride-dependent transporter; it uses the electrochemical gradients of these ions to power the uptake of GABA against its concentration gradient.[2][5] The binding and translocation of GABA is tightly coupled to the movement of two sodium ions and one chloride ion.[14] Competitive inhibitors like SKF-89976A bind to the transporter but are not translocated. This occupation of the binding site effectively halts the transport cycle, leading to an accumulation of GABA in the synaptic cleft.[3][15] Structural studies on engineered transporters have shown that inhibitors like SKF-89976A and NNC-711 (NO-711) occupy the primary substrate-binding pocket, physically occluding GABA access.[16]

GAT1_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GAT-1 Transporter GABA->GAT1 Reuptake (Normal Function) GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding & Activation Compound (E)-4-(piperidin-1-yl)but-2-enoic acid HCl (Inhibitor) Compound->GAT1 Competitive Inhibition

Figure 1. Mechanism of GAT-1 Inhibition.

Cellular and Synaptic Consequences

By blocking GABA reuptake, this compound fundamentally alters synaptic transmission. The primary consequence is the prolongation of inhibitory postsynaptic potentials (IPSPs) .[17]

  • Increased Synaptic GABA: The inhibitor causes GABA to remain in the synaptic cleft for a longer duration and at a higher concentration.[3][10]

  • Enhanced Receptor Activation: This elevated ambient GABA leads to more sustained activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors on the postsynaptic neuron.[10]

  • Reduced Neuronal Excitability: Enhanced GABAergic signaling increases chloride influx (via GABA-A receptors) or potassium efflux/calcium channel inhibition (via GABA-B receptors), hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. This dampens overall neuronal excitability.[3]

  • Modulation of Excitatory Neurotransmission: The increased inhibitory tone can also indirectly affect excitatory systems. Studies have shown that GAT-1 inhibition can reduce the evoked release of excitatory amino acids like glutamate and aspartate in the spinal cord, potentially contributing to its antinociceptive and anticonvulsant effects.[18]

In Vivo Pharmacology: Anticonvulsant Profile

The ultimate validation of the proposed mechanism of action comes from in vivo studies in animal models of disease. GAT-1 inhibitors, including the structural analogue SKF-89976A, have demonstrated potent anticonvulsant activity in various models.

In genetically seizure-prone gerbils, SKF-89976A effectively blocks generalized tonic-clonic seizures with an ED50 (effective dose in 50% of subjects) of 4.1 mg/kg (i.p.).[19] This potency was found to be greater than that of conventional antiepileptic drugs like phenobarbital and valproic acid in the same model.[19] Furthermore, these effects were observed at doses that did not produce significant behavioral side effects, highlighting the selective action of the compound.[19] These findings strongly support the hypothesis that enhancing synaptic GABA through GAT-1 inhibition is a viable strategy for seizure control.[3][17]

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of this compound, a series of established in vitro and ex vivo assays are required.

Protocol 1: [³H]GABA Uptake Assay in Synaptosomes

This assay directly measures the ability of the compound to inhibit GABA transport into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of the test compound for GAT-1.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex) using differential centrifugation.

  • Incubation: Pre-incubate synaptosomes in a buffered solution (e.g., Krebs-Ringer) at 37°C.

  • Inhibitor Addition: Add varying concentrations of this compound to the synaptosome suspension.

  • Uptake Initiation: Initiate GABA uptake by adding a low concentration of radiolabeled [³H]GABA.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters (representing [³H]GABA taken up by synaptosomes) using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis N1 Isolate Synaptosomes (Rat Brain Cortex) N3 Pre-incubate Synaptosomes with Test Compound N1->N3 N2 Prepare Serial Dilutions of Test Compound N2->N3 N4 Add [³H]GABA to Initiate Uptake N3->N4 N5 Terminate Uptake by Rapid Filtration N4->N5 N6 Quantify Radioactivity (Scintillation Counting) N5->N6 N7 Calculate % Inhibition N6->N7 N8 Plot Dose-Response Curve & Determine IC50 N7->N8

Figure 2. Workflow for [³H]GABA Uptake Assay.
Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp

This technique measures the direct effect of the compound on synaptic currents in individual neurons.

Objective: To determine if the compound potentiates GABAergic inhibitory postsynaptic currents (IPSCs).

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent.

  • Cell Identification: Using a microscope, identify a pyramidal neuron for recording.

  • Patching: Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane, then rupture the membrane to gain electrical access to the cell interior (whole-cell configuration).

  • Baseline Recording: Clamp the neuron's voltage and record baseline spontaneous or evoked IPSCs. IPSCs are typically isolated by including antagonists for glutamate receptors in the bath solution.

  • Compound Application: Perfuse the brain slice with a solution containing this compound.

  • Post-Drug Recording: Record IPSCs in the presence of the compound.

  • Data Analysis: Analyze the IPSC recordings to measure changes in their amplitude, frequency, and decay time. An increase in the decay time of IPSCs is the hallmark of a GABA reuptake inhibitor.

Conclusion and Future Directions

This compound exerts its biological effects through a well-defined mechanism: the potent and selective competitive inhibition of the GAT-1 transporter. By preventing the reuptake of GABA, it elevates synaptic GABA levels, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability. This mechanism is strongly supported by data from structurally analogous compounds, which demonstrate clear anticonvulsant properties in vivo.

Future research should focus on fully characterizing the pharmacokinetic and pharmacodynamic profile of this specific molecule, including its blood-brain barrier permeability and metabolic stability. Furthermore, exploring its efficacy in models of other neurological and psychiatric disorders where GABAergic dysfunction is implicated, such as anxiety disorders, neuropathic pain, and schizophrenia, could reveal broader therapeutic potential.[3][17]

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Foreword: The Architectural Significance of a Key Building Block in Irreversible Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Dacomitinib Synthesis

Dacomitinib (PF-00299804) represents a significant advancement in the treatment of metastatic non-small cell lung cancer (NSCLC) for patients with specific epidermal growth factor receptor (EGFR) mutations.[1][2] As a second-generation tyrosine kinase inhibitor (TKI), its efficacy is rooted in its mechanism of action: the irreversible inhibition of the EGFR kinase domain.[1] This irreversibility is not an accidental feature but a deliberate molecular design, achieved by forming a covalent bond with a key cysteine residue (Cys797) within the ATP-binding pocket of the receptor.

This technical guide delves into the pivotal role of a specific chemical entity, This compound , in achieving this crucial covalent interaction. We will explore its strategic importance, the nuances of its synthesis, and its ultimate incorporation into the Dacomitinib scaffold, providing field-proven insights into the causality behind the synthetic choices that underpin the commercial production of this vital therapeutic agent.

Strategic Imperative: The "Warhead" Moiety

The chemical structure of Dacomitinib can be deconstructed into two primary components: a quinazoline core that anchors the molecule within the ATP binding site, and a reactive "warhead" that forms the covalent bond. (E)-4-(piperidin-1-yl)but-2-enoic acid is the precursor to this warhead.

Its core function is to act as a Michael acceptor. The α,β-unsaturated carbonyl system is electrophilic at the β-carbon, making it susceptible to nucleophilic attack by the thiol group of the Cys797 residue in the EGFR binding pocket. The piperidine group serves to enhance solubility and modulate the reactivity of the molecule. The specific (E)-stereochemistry of the double bond is critical, as it ensures the correct spatial orientation for the covalent bond formation to occur efficiently.[3]

Therefore, the synthesis of Dacomitinib is not merely about assembling atoms; it is about strategically introducing this reactive moiety in a controlled and efficient manner. This compound is the key reagent that delivers this functionality.

Synthesis of the Key Intermediate: A Tale of Two Routes

The reliable and scalable synthesis of this compound is a prerequisite for the entire Dacomitinib manufacturing process. The hydrochloride salt is preferred over the free base (zwitterion) due to its superior stability, crystallinity, and ease of handling in a pharmaceutical manufacturing environment.[3][4]

Protocol 1: Synthesis from a Halogenated Precursor

This classic route builds the molecule from simpler four-carbon units.

Methodology:

  • Bromination: Crotonic acid is brominated to yield (E)-4-bromobut-2-enoic acid. This step introduces a good leaving group at the C4 position.[3]

  • N-Alkylation: The resulting bromo-intermediate is reacted with piperidine. The nucleophilic nitrogen of the piperidine displaces the bromide to form (E)-4-(piperidin-1-yl)but-2-enoic acid.[3]

  • Salt Formation: The free base is then treated with hydrochloric acid to precipitate the stable and easily purifiable this compound salt.[3][4]

Protocol 2: Hydrolysis of an Ester Precursor

An alternative pathway, often used in various patented syntheses, involves the hydrolysis of a corresponding ester.

Methodology:

  • Starting Material: The synthesis begins with (E)-4-(piperidin-1-yl)-2-butenoic acid methyl ester.

  • Acid Hydrolysis: The ester is subjected to acid hydrolysis, typically using concentrated hydrochloric acid in a suitable solvent like 1,4-dioxane.[5][6] This single step simultaneously cleaves the ester and forms the hydrochloride salt of the carboxylic acid.

  • Isolation: The product is then isolated, often via recrystallization from a solvent such as isopropanol, yielding the desired intermediate with high purity.[5][6] A reported yield for this step is approximately 81%.[5]

Diagram: Synthesis of this compound

G cluster_0 Route 1: From Halogenated Precursor cluster_1 Route 2: From Ester Precursor CrotonicAcid Crotonic Acid BromoAcid (E)-4-bromobut-2-enoic acid CrotonicAcid->BromoAcid Bromination FreeBase (E)-4-(piperidin-1-yl)but-2-enoic acid BromoAcid->FreeBase + Piperidine FinalProduct (E)-4-(piperidin-1-yl) but-2-enoic acid HCl FreeBase->FinalProduct + HCl Ester (E)-4-(piperidin-1-yl) -2-butenoic acid methyl ester Ester->FinalProduct Acid Hydrolysis (+ HCl)

Caption: Synthetic pathways to the key intermediate.

The Crucial Coupling: Forging the Amide Bond

The central event in the synthesis is the formation of an amide bond between the carboxylic acid group of our key intermediate and an amino group on the quinazoline core. The choice of coupling strategy has significant implications for the overall efficiency and scalability of the Dacomitinib synthesis.

Strategy A: The Acyl Chloride Method

This is a traditional and robust method for amide bond formation, proceeding via a highly reactive intermediate.

Experimental Protocol:

  • Activation: this compound is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride (SOCl₂) in a solvent such as dichloromethane, often with a catalytic amount of DMF.[5][6][7] The reaction is highly efficient, with reported yields of 99%.[6]

  • Acylation: The freshly prepared acyl chloride is then reacted with the appropriate amino-quinazoline intermediate, for example, 4-chloro-6-amino-7-methoxyquinazoline.[7] This reaction is performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[7]

  • Work-up and Isolation: Following the reaction, a standard aqueous work-up removes salts and unreacted starting materials. The resulting amide product is then isolated and purified, often by recrystallization.[7]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This is necessary to drive the reaction with the aniline nitrogen, which is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring.

Strategy B: Direct Amidation via Coupling Agents (The Pfizer Commercial Process)

Modern process chemistry often favors more direct and atom-economical methods. The commercial synthesis of Dacomitinib, as developed by Pfizer, employs a direct amidation strategy that bypasses the quinazoline intermediate in favor of a more soluble aniline precursor.[2]

Experimental Protocol:

  • Reactants: The process starts with an aniline intermediate (Aniline 2 in Pfizer's scheme) and couples it directly with (E)-4-(piperidin-1-yl)but-2-enoic acid (Butenoic acid 3).[2]

  • Coupling: The amidation is facilitated by a modern coupling agent, propylphosphonic anhydride (T3P®), in the presence of a hindered base like 2,6-lutidine in acetonitrile.[2]

  • Quench and Isolation: A reverse quench with aqueous NaOH is performed to minimize hydrolysis of other functional groups. The resulting amide intermediate is then isolated via a seeded, cooling crystallization.[2] This two-step sequence (reduction of a nitroarene followed by this amidation) provides the key amide in a 75% overall yield.[2]

Causality: This approach is superior for large-scale manufacturing. It avoids the use of harsh chlorinating agents and the handling of a potentially unstable acyl chloride. Furthermore, by coupling to an aniline precursor rather than the rigid quinazoline core, solubility issues that often plague quinazoline chemistry on a process scale are circumvented.[2] The final quinazoline ring is formed in a subsequent step via a Dimroth rearrangement, a more convergent and efficient overall strategy.[2]

Diagram: Amidation Strategies in Dacomitinib Synthesis

G cluster_0 Strategy A: Acyl Chloride Route cluster_1 Strategy B: Direct Coupling Route Acid_A (E)-4-(piperidin-1-yl) but-2-enoic acid HCl AcylChloride (E)-4-(piperidin-1-yl) but-2-enoyl chloride Acid_A->AcylChloride + SOCl₂ or Oxalyl Chloride Amide_A Dacomitinib Precursor AcylChloride->Amide_A QuinazolineAmine Amino-Quinazoline Intermediate QuinazolineAmine->Amide_A FinalDacomitinib Dacomitinib Amide_A->FinalDacomitinib Final Condensation Step Acid_B (E)-4-(piperidin-1-yl) but-2-enoic acid Amide_B Amide Intermediate Acid_B->Amide_B Aniline Aniline Intermediate Aniline->Amide_B T3P®, 2,6-lutidine Amide_B->FinalDacomitinib Dimroth Rearrangement

Caption: Key coupling reactions to form the critical amide bond.

Quantitative Data Summary

The efficiency of these synthetic steps is critical for the commercial viability of the drug. Below is a summary of reported yields for key transformations.

StepReagentsReported YieldSource
Acid Hydrolysis of Ester IntermediateConc. HCl, 1,4-Dioxane81%[5]
Acyl Chloride FormationOxalyl Chloride, DMF, CH₂Cl₂99%[6]
Acylation with Acyl Chloride4-chloro-6-amino-7-methoxyquinazoline, Et₃N87.8%[7]
2-Step Sequence: Reduction + Direct Amidation (Pfizer Commercial Process)H₂, T3P®, 2,6-lutidine75% (overall)[2]
Overall Yield (Pfizer Commercial Process) 3-Step, 2-Isolation Sequence 58% [2]

Conclusion

This compound is far more than a simple intermediate in the synthesis of Dacomitinib; it is the linchpin that imparts the drug's characteristic irreversible mechanism of action. The strategic choices made in both the synthesis of this key fragment and its subsequent coupling to the core structure are paramount. While traditional acyl chloride routes are effective, the elegance of the commercial process developed by Pfizer, which utilizes a direct amidation onto a more soluble aniline precursor, highlights a commitment to process optimization, safety, and efficiency. This in-depth understanding of the causality behind synthetic protocols is essential for researchers, scientists, and drug development professionals seeking to design and implement robust and scalable manufacturing processes for next-generation covalent inhibitors.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC - PubMed Central. Source: National Center for Biotechnology Information, U.S.
  • How to synthesize Dacomitinib (PF299804)?. Source: ChemicalBook.
  • CN103288759A - Method for preparing dacomitinib.
  • (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0. Source: Benchchem.
  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Source: ChemBK.
  • Dacomitinib in phase 3 for lung (non-small cell) (NSCLC) Cancer. Source: New Drug Approvals.

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Mastering Solubility: A Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

This compound, with the chemical formula C₉H₁₆ClNO₂, is a derivative of butenoic acid containing a piperidine ring.[1][2] As a hydrochloride salt, it is generally expected to exhibit enhanced aqueous solubility compared to its free base form due to the ionization of the piperidine nitrogen.[3] Preliminary qualitative assessments indicate that the compound is soluble in water and alcohol solvents.[1][4] However, for applications in pharmaceutical development, a precise quantitative understanding of its solubility under various conditions is paramount.

This guide will delve into the critical factors influencing the solubility of this ionizable compound and provide detailed, field-proven protocols for its determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₆ClNO₂[1][2]
Molecular Weight 205.68 g/mol [2]
Appearance Colorless to pale yellow crystalline or powdery substance[1]
Storage Temperature Room temperature, under inert atmosphere
Purity Typically ≥95% or ≥97%[2]

Scientific Principles: Factors Governing Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound is not a fixed value but is influenced by a multitude of physicochemical factors.[5] Understanding these factors is crucial for designing meaningful experiments and interpreting the resulting data.

The Critical Role of pH

As a salt of a weak base (the piperidine moiety) and a strong acid (HCl), the solubility of this compound is expected to be highly pH-dependent.[6][7] The molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, making it potentially zwitterionic at its isoelectric point.[8]

  • In acidic media (low pH): The carboxylic acid group will be protonated (neutral), and the piperidine nitrogen will also be protonated (cationic). The overall positive charge enhances interactions with polar solvents like water, generally leading to higher solubility.

  • In neutral to basic media (higher pH): As the pH increases, the carboxylic acid group deprotonates to form a carboxylate (anionic), while the piperidine nitrogen may become deprotonated (neutral). The net charge and polarity of the molecule change, which can significantly impact its solubility, potentially leading to precipitation.[6]

Solvent Polarity and Co-solvents

The principle of "like dissolves like" is fundamental.[6] As a polar, ionic salt, the compound is expected to be most soluble in polar solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and effectively solvate the ions, leading to good solubility.

  • Apolar Solvents (e.g., hexane, toluene): Solubility is expected to be very low in non-polar solvents.

  • Co-solvents: Mixtures of solvents, such as water-alcohol blends, can be used to modulate the polarity of the medium and enhance solubility.[6]

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][9] However, this relationship must be determined empirically, as some compounds exhibit retrograde solubility. According to International Council for Harmonisation (ICH) guidelines, solubility for biopharmaceutical classification should be determined at 37 ± 1 °C.[10][11][12]

Crystal Structure and Particle Size

The physical form of the solid material significantly impacts solubility.[5]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies, leading to variations in solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[6]

  • Particle Size: Decreasing the particle size increases the surface area available for solvation, which can increase the rate of dissolution.[13] For equilibrium solubility measurements, however, the thermodynamic value should be independent of particle size, provided equilibrium is reached.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point and is crucial for pre-formulation, while kinetic solubility is a higher-throughput method often used in early discovery to assess compounds rapidly.[14][15][16][17]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[18][19] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with chosen solvent (e.g., pH buffer) prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Incubate for sufficient time (e.g., 24-48h) to reach equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 analysis1 Extract clear supernatant sep2->analysis1 analysis2 Quantify concentration using validated analytical method (HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or µM) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.[18]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines, water, ethanol) to each vial.[12][19]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 °C).[19] Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV.

  • pH Verification: For buffered solutions, it is critical to measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[11][18]

Kinetic Solubility Assay

Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[4][14][21] The concentration at which precipitation occurs is the kinetic solubility. This method is faster but can often overestimate thermodynamic solubility because it can generate supersaturated solutions.[18]

G cluster_prep Preparation cluster_addition Precipitation Induction cluster_analysis Analysis prep1 Prepare concentrated stock solution in DMSO (e.g., 20 mM) prep2 Dispense stock solution into microtiter plate wells prep1->prep2 add1 Add aqueous buffer (e.g., PBS) to each well prep2->add1 add2 Mix and incubate for a short period (e.g., 2 hours) add1->add2 analysis1 Measure precipitation add2->analysis1 analysis2 Options: A) Nephelometry (light scattering) B) UV spec after filtration analysis1->analysis2 analysis3 Determine concentration at which precipitation occurs analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[21][22]

  • Plating: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[4]

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the final desired concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.[4][21]

  • Detection: Determine the concentration at which precipitation occurred using one of several methods:

    • Nephelometry: A nephelometer measures the light scattered by insoluble particles in the wells.[4][15]

    • Direct UV Assay: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured with a UV plate reader.[4][15]

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

Causality Behind Method Choices
  • Reversed-Phase HPLC (RP-HPLC): This is the most common separation mode for pharmaceutical compounds. It separates analytes based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[23]

  • UV Detection: The butenoic acid portion of the molecule contains a chromophore (the carbon-carbon double bond conjugated to the carbonyl group), which should allow for direct UV detection.[8] The optimal wavelength (λmax) must be determined by running a UV scan of the compound.

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions must be optimized to achieve good peak shape and separation from any impurities.

Table 2: Example HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for eluting compounds from a C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Detection UV, at determined λmaxDirect measurement based on the compound's chromophore.
Injection Vol. 5 µLStandard volume to avoid column overload.

Note: This is a starting point. The method must be fully developed and validated for linearity, accuracy, and precision.

Data Interpretation and Reporting

Solubility results should be reported in standard units such as mg/mL or micromolar (µM).

  • For Thermodynamic Solubility: Report the mean and standard deviation of at least three replicate determinations for each condition (solvent, pH, temperature).

  • For Kinetic Solubility: Report the concentration at which precipitation was first observed.

The final report should include a complete description of the experimental methods, the analytical procedure, and a discussion of how factors like pH influence the compound's solubility profile. This comprehensive data package is essential for making informed decisions in the drug development process.

References

A numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction

This compound (CAS: 197892-69-6) is a bifunctional organic molecule incorporating a piperidine ring and an α,β-unsaturated carboxylic acid moiety.[1][2] This structure is of significant interest to researchers in medicinal chemistry and drug development, where the piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the unsaturated acid provides a reactive handle for covalent modification or further synthesis.[3] As the hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability, making it suitable for a range of applications from synthesis to biological assays.[3]

A thorough structural elucidation is paramount for confirming the identity, purity, and stereochemistry of such compounds. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The molecule possesses several key features that dictate its spectroscopic signature:

  • Piperidinium Cation: The piperidine nitrogen is protonated, forming a hydrochloride salt. This positively charged center strongly influences the electronic environment of adjacent protons and carbons.

  • α,β-Unsaturated Carboxylic Acid: The carbon-carbon double bond is in conjugation with the carbonyl group, affecting the IR stretching frequencies and the chemical shifts of the olefinic and carbonyl carbons.

  • (E)-Stereochemistry: The substituents on the C2-C3 double bond are on opposite sides, a critical feature confirmed by ¹H NMR coupling constants.[4]

Below is a diagram illustrating the workflow for comprehensive spectroscopic analysis.

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O with 0.1% Formic Acid Sample->MS_Prep NMR_Acq ¹H, ¹³C, COSY, HSQC NMR (400-600 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq High-Resolution ESI-MS (Positive Ion Mode, MS/MS) MS_Prep->MS_Acq NMR_Analysis Assign Signals Confirm Stereochemistry NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Analysis Confirm Molecular Weight & Fragmentation MS_Acq->MS_Analysis Report Comprehensive Structural Elucidation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this molecule in solution. The choice of solvent is critical; due to the presence of the acidic carboxylic proton and the ammonium proton, an aprotic polar solvent like DMSO-d₆ is ideal for observing these exchangeable protons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of 0-14 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively correlate proton-proton and proton-carbon connectivities, respectively.

¹H NMR Spectral Interpretation

The protonated nitrogen and the electron-withdrawing carbonyl group significantly influence the chemical shifts, deshielding nearby protons.

Caption: Labeled structure for NMR assignments.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
COOH ~12.5 br s - 1H Carboxylic acid proton
N⁺H ~10.5 br s - 1H Piperidinium N-H proton
Hₐ 6.85 - 6.95 dt Jₐ₋ₑ ≈ 15.6, Jₐ₋ₑ ≈ 5.0 1H Vinyl proton α to COOH
Hₑ 6.10 - 6.20 dt Jₐ₋ₑ ≈ 15.6, Jₑ₋ₑ ≈ 1.5 1H Vinyl proton β to COOH
Hₑ 3.85 - 3.95 dd Jₐ₋ₑ ≈ 5.0, Jₑ₋ₑ ≈ 1.5 2H Methylene CH ₂-N⁺
Hₑ (axial) 3.35 - 3.45 m - 2H Piperidinium α-protons
Hₑ (equatorial) 2.95 - 3.05 m - 2H Piperidinium α-protons
Hₑ 1.70 - 1.85 m - 4H Piperidinium β-protons

| Hₑ | 1.55 - 1.65 | m | - | 2H | Piperidinium γ-proton |

  • Causality of Assignments:

    • COOH and N⁺H (δ ~12.5, ~10.5): These acidic protons appear far downfield as broad singlets due to hydrogen bonding and chemical exchange. Their identity can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.

    • Vinyl Protons (Hₐ, Hₑ): The large coupling constant of ~15.6 Hz is definitive for the (E)- or trans-configuration of the double bond.[4] Hₐ is further downfield than Hₑ due to the deshielding effect of the adjacent carbonyl group. Hₐ appears as a doublet of triplets (dt) from coupling to Hₑ (large J) and the adjacent methylene protons Hₑ (smaller J).

    • Methylene Hₑ (δ ~3.90): These protons are significantly deshielded as they are both allylic and adjacent to the positively charged nitrogen atom.

    • Piperidinium Protons (Hₑ, Hₑ, Hₑ): The protons on the carbons alpha to the nitrogen (Hₑ) are the most deshielded of the ring protons (~2.9-3.5 ppm).[5] The remaining β (Hₑ) and γ (Hₑ) protons appear further upfield in a complex multiplet.[6]

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted δ (ppm) Carbon Assignment
~166.5 C =O (Carboxylic Acid)
~142.0 C H=CH-COOH (C-3)
~124.5 CH=C H-COOH (C-2)
~53.0 =CH-C H₂-N⁺ (C-4)
~51.5 Piperidinium C-2, C-6
~21.8 Piperidinium C-3, C-5

| ~21.0 | Piperidinium C-4 |

  • Causality of Assignments:

    • Carbonyl Carbon (δ ~166.5): The carbonyl carbon of an α,β-unsaturated acid appears in this characteristic downfield region.[7]

    • Olefinic Carbons (δ ~142.0, ~124.5): These signals correspond to the C=C double bond. The carbon beta to the carbonyl (C-3) is typically further downfield than the alpha carbon (C-2) in conjugated systems.[8]

    • Aliphatic Carbons (δ ~53.0, ~51.5, ~21.8, ~21.0): The carbons adjacent to the protonated nitrogen (C-4 of the butenoic chain and C-2/6 of the piperidine ring) are the most downfield in the aliphatic region. The remaining piperidine carbons appear at higher fields.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be complex due to the overlap of broad absorption bands from the carboxylic acid O-H and the piperidinium N⁺-H groups.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press into a transparent disc using a hydraulic press.

  • Background Collection: Obtain a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

IR Spectral Interpretation

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2400 Very Broad, Strong O-H Stretch Carboxylic Acid (H-bonded)
3000 - 2500 Broad, Medium (Overlapped) N⁺-H Stretch Secondary Amine Salt
2950, 2860 Medium C-H Stretch Aliphatic (CH₂, CH)
~1710 Strong, Sharp C=O Stretch α,β-Unsaturated Carboxylic Acid
~1645 Medium C=C Stretch Alkene
~1580 Medium N⁺-H Bend Secondary Amine Salt
~1420 Medium O-H Bend Carboxylic Acid
~1220 Strong C-O Stretch Carboxylic Acid

| ~980 | Strong | C-H Bend (out-of-plane) | (E)-trans-Alkene |

  • Causality of Assignments:

    • Broad O-H / N⁺-H Region (3300-2400 cm⁻¹): This region is dominated by an exceptionally broad band characteristic of a hydrogen-bonded carboxylic acid dimer.[10] Superimposed on this will be the broad stretching absorptions of the N⁺-H group of the amine salt.[11][12]

    • Carbonyl Stretch (C=O, ~1710 cm⁻¹): The C=O stretch appears at a lower frequency than a saturated carboxylic acid (~1760 cm⁻¹) due to conjugation with the C=C double bond, which weakens the carbonyl bond.[10]

    • Alkene C-H Bend (~980 cm⁻¹): A strong absorption in this region is highly diagnostic for the out-of-plane bending of hydrogens on a trans (E)-disubstituted double bond.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule. It is a soft ionization technique that will provide the molecular weight of the cation.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of methanol and water, containing 0.1% formic acid to ensure complete protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Acquisition: Infuse the sample directly or via LC. Acquire spectra in the positive ion mode over a mass range of m/z 50-500.

  • MS/MS Fragmentation: Select the determined parent ion (m/z 170.1) for collision-induced dissociation (CID) to obtain a product ion spectrum for structural confirmation.

MS Spectral Interpretation

The spectrum will show the protonated form of the free base, not the intact hydrochloride salt. The molecular weight of the free base (C₉H₁₅NO₂) is 169.22 g/mol .[13]

Table 4: Predicted High-Resolution ESI-MS Data

m/z (Predicted) Formula Assignment
170.1227 [C₉H₁₆NO₂]⁺ [M+H]⁺ (Protonated Molecular Ion)
152.1121 [C₉H₁₄NO]⁺ [M+H - H₂O]⁺
124.1172 [C₈H₁₄N]⁺ [M+H - COOH₂]⁺

| 84.0808 | [C₅H₁₀N]⁺ | Piperidinium fragment |

  • Causality of Fragmentation:

    • [M+H]⁺ (m/z 170.1): This represents the intact molecule protonated at the most basic site, the piperidine nitrogen.

    • Neutral Loss of Water [M+H - H₂O]⁺ (m/z 152.1): A common fragmentation pathway for carboxylic acids is the loss of a water molecule.[14]

    • α-Cleavage: A dominant fragmentation pathway for piperidines involves cleavage of the C-C bond adjacent to the nitrogen.[15] Cleavage of the butenoic acid chain from the piperidine ring can lead to the formation of a stable piperidinium-containing fragment. The fragment at m/z 84.0808 is characteristic of the piperidine ring breaking off at the C-N bond and rearranging.

G Parent [M+H]⁺ m/z 170.1 Frag1 [M+H - H₂O]⁺ m/z 152.1 Parent->Frag1 - H₂O Frag2 Piperidinium Fragment m/z 84.1 Parent->Frag2 - C₄H₄O₂ (α-cleavage)

Caption: Key ESI-MS/MS Fragmentation Pathways.

Conclusion

The structural identity, purity, and stereochemistry of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H NMR spectroscopy confirms the (E)-stereochemistry of the alkene via a large (~15.6 Hz) coupling constant and provides a detailed map of the proton environments. ¹³C NMR confirms the carbon skeleton, including the characteristic shifts for the carbonyl, olefinic, and piperidinium carbons. FT-IR spectroscopy provides rapid verification of key functional groups, notably the carboxylic acid, amine salt, and trans-alkene. Finally, high-resolution ESI-MS confirms the elemental composition via an accurate mass measurement of the protonated molecule and provides further structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic dataset forms a self-validating system, ensuring the compound meets the stringent identity requirements for research and development.

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  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.

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An In-depth Technical Guide to the Safe Handling of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling procedures for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6). As a specialized research chemical, its toxicological profile is not exhaustively characterized. Therefore, this guide synthesizes direct safety data with a structural hazard analysis based on its constituent moieties—a piperidine ring and a substituted acrylic acid backbone—to ensure a conservative and robust safety framework.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a thorough risk assessment.

This compound is a colorless to pale yellow crystalline or powdery solid.[1] It is reported to be soluble in water and alcohol solvents.[1]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 197892-69-6 [2][3][4]
Molecular Formula C₉H₁₆ClNO₂ [2][3]
Molecular Weight 205.68 g/mol [3]
Physical Form Solid, crystalline or powder [1][4]
Purity Typically ≥95-97% [3][4]
Storage Temperature Room temperature, under inert atmosphere [3][4]
SMILES OC(/C=C/CN1CCCCC1)=O.Cl[H] [3]

| InChI Key | DSQHWBRYZUFZDY-FXRZFVDSSA-N |[4] |

Hazard Identification and Comprehensive Risk Assessment

The risk profile of this compound is determined by its known GHS classification, supplemented by an analysis of the hazards associated with its structural components.

GHS Classification

The compound is classified under the Globally Harmonized System with the following hazards:

  • Signal Word: Warning [4]

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Structural Hazard Analysis

To build a more complete safety picture, we must consider the potential hazards inherited from the compound's core structures: the piperidine moiety and the acrylic acid backbone.

  • Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid.[5][6] It is toxic in contact with skin and fatal if inhaled.[7][8] Furthermore, it causes severe skin burns and eye damage.[8][9] While the hydrochloride salt form of our target compound significantly reduces volatility and flammability, the inherent toxicity and corrosivity of the amine functional group demand respect. Ingestion can lead to symptoms like nausea, vomiting, and abdominal pain.[5]

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be reactive. Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[10][11] A key hazard associated with acrylic acids is their potential for violent, heat-evolving polymerization, which can be initiated by heat, contamination, or depletion of inhibitors.[12] The presence of oxygen is often required for common inhibitors to function effectively.[12] While the substitution on our target molecule may alter its reactivity, the potential for unforeseen reactions remains, especially under heating.

Synthesized Risk Profile

The overall risk profile for this compound is that of an irritant solid that is harmful if ingested. The primary, immediate risks during laboratory handling are irritation to the skin, eyes, and respiratory system. The causality for these risks stems from the acidic nature of the carboxylic acid group and the basic, reactive nature of the piperidine nitrogen. Although it is a stable solid salt, the underlying hazards of its parent structures necessitate careful handling to avoid exposure and prevent conditions (e.g., high heat, mixing with incompatible materials) that could potentially initiate hazardous reactions.

Emergency_Workflow Start Exposure or Spill Occurs Assess Assess Situation (Spill Size / Exposure Route) Start->Assess Exposure Personnel Exposure Assess->Exposure Exposure Spill Chemical Spill Assess->Spill Spill Route Identify Route (Skin/Eye/Inhalation) Exposure->Route SkinEye Remove Contaminated Clothing Flush with Water (15+ min) Route->SkinEye Skin / Eye Inhale Move to Fresh Air Route->Inhale Inhalation Medical Seek Immediate Medical Attention SkinEye->Medical Inhale->Medical Size Spill Size? Spill->Size Minor Minor Spill (Contained, Small Amount) Size->Minor Minor Major Major Spill (Large Amount, Uncontained) Size->Major Major Cleanup Wear Full PPE Absorb with Inert Material Collect for Disposal Minor->Cleanup Evacuate Evacuate Area Alert Safety Officer Control Vapors Major->Evacuate

Caption: Standard workflow for responding to a spill or personnel exposure incident.

Disposal Considerations

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not dispose of down the drain or into the environment. [10]* Waste should be collected in clearly labeled, sealed containers and handled by trained personnel or a licensed waste disposal contractor.

References

  • This compound. AMERICAN ELEMENTS. [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. [Link]

  • Acrylic acid Safety Data Sheet. Penta Chemicals. [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet. Compo Expert. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Methacrylic Acid Safe Handling Manual. Methacrylate Producers Association. [Link]

  • Safety Data Sheet Acrylic Acid. Redox. [Link]

  • Acrylic Acid 29% in Water - Safety data sheet. BASF. [Link]

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  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

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An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] While its intrinsic pharmacological profile is not extensively documented in publicly available literature, its pivotal role as a key building block in the synthesis of targeted cancer therapeutics, most notably the second-generation epidermal growth factor receptor (EGFR) inhibitor Dacomitinib, underscores its importance.[2][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its critical application in the construction of complex, biologically active molecules.

The structural architecture of this compound, featuring a piperidine ring, a reactive α,β-unsaturated carboxylic acid moiety, and the stability afforded by its hydrochloride salt form, makes it a versatile intermediate for creating covalent inhibitors.[2][4] The Michael acceptor functionality of the butenoic acid portion is particularly crucial for its role in the synthesis of irreversible kinase inhibitors like Dacomitinib, which form a covalent bond with a cysteine residue in the ATP-binding site of the target kinase.[2][4]

This document will delve into the known synthetic pathways for this compound, its chemical and physical characteristics, and detail its strategic implementation in the synthesis of Dacomitinib.

Physicochemical Properties

This compound is typically a colorless to pale yellow crystalline or powdery substance.[1] Its salt form enhances its solubility in aqueous and alcoholic solvents, a desirable property for its use in subsequent reaction steps.[1]

PropertyValueSource(s)
Molecular Formula C₉H₁₆ClNO₂[1][5][6]
Molecular Weight 205.68 g/mol [6]
CAS Number 197892-69-6[5][6]
Appearance Colorless to pale yellow crystalline or powdery substance[1]
Solubility Soluble in water and alcohol[1]
Melting Point Approximately 140-145 °C[1]
Storage Store in an inert atmosphere at room temperature[7]

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 4-halo-substituted but-2-enoic acid derivative with piperidine.

A general and frequently cited method involves the reaction of (E)-4-bromobut-2-enoic acid with piperidine.[2] This is followed by acidification with hydrochloric acid to yield the desired hydrochloride salt.[1][2]

Synthetic Workflow Overview

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_final_product Final Product Reactant1 (E)-4-bromobut-2-enoic acid Intermediate (E)-4-(piperidin-1-yl)but-2-enoic acid Reactant1->Intermediate Nucleophilic Substitution Reactant2 Piperidine Reactant2->Intermediate FinalProduct This compound Intermediate->FinalProduct Acidification (HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

  • In a suitable reaction vessel, (E)-4-bromobut-2-enoic acid is dissolved in an appropriate solvent, such as a polar aprotic solvent.

  • Piperidine is added to the solution, often in excess, to act as both the nucleophile and the base to neutralize the hydrobromic acid byproduct. Alternatively, a non-nucleophilic base may be added.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtration to remove any precipitated salts, followed by extraction and solvent evaporation to isolate the crude (E)-4-(piperidin-1-yl)but-2-enoic acid.

Step 2: Formation of the Hydrochloride Salt

  • The crude (E)-4-(piperidin-1-yl)but-2-enoic acid is redissolved in a suitable solvent, such as isopropanol or dioxane.[8]

  • A solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) is added to the mixture.[1][8]

  • The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

  • The collected solid is then washed with a suitable solvent and dried to yield this compound.[8] Recrystallization from a solvent like isopropanol can be performed for further purification.[8]

Note: This is a generalized procedure. Researchers should consult relevant patents for more specific details and optimize conditions as necessary.

Application in the Synthesis of Dacomitinib

The primary and most significant application of this compound is as a key building block in the synthesis of Dacomitinib, a potent and irreversible pan-ErbB family tyrosine kinase inhibitor.[2][3][4] Dacomitinib is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.[3]

In the synthesis of Dacomitinib, the (E)-4-(piperidin-1-yl)but-2-enoyl moiety is coupled to the 6-amino group of a substituted quinazoline core.[2] To achieve this, the carboxylic acid of the title compound is first activated, typically by converting it to the corresponding acyl chloride.[8]

Dacomitinib Synthesis Workflow

Dacomitinib_Synthesis cluster_intermediate1 Key Intermediate cluster_activation Activation cluster_core Quinazoline Core cluster_dacomitinib Final Drug Product Intermediate1 This compound ActivatedIntermediate (E)-4-(piperidin-1-yl)but-2-enoyl chloride Intermediate1->ActivatedIntermediate Chlorinating Agent (e.g., Oxalyl Chloride) Dacomitinib Dacomitinib ActivatedIntermediate->Dacomitinib Amide Coupling QuinazolineCore Substituted 6-aminoquinazoline QuinazolineCore->Dacomitinib

Caption: Role of the title compound in the synthesis of Dacomitinib.

The piperidine-containing side chain introduced by this intermediate is crucial for the biological activity of Dacomitinib, contributing to its binding affinity and pharmacokinetic properties.[2]

Pharmacological Context and Structure-Activity Relationship Insights

While direct pharmacological studies on this compound are scarce, the structural motifs it contains are of significant interest in medicinal chemistry.

  • Piperidine Moiety: The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[9] Its presence can influence a molecule's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.[9]

  • α,β-Unsaturated Carbonyl System: This functional group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol group of cysteine, in target proteins.[2] This is the basis for the irreversible inhibition mechanism of drugs like Dacomitinib.[4]

The combination of the piperidine ring and the reactive α,β-unsaturated system in this compound makes it an expertly designed building block for introducing a covalent warhead and a modulating pharmacokinetic tail into a drug candidate.

Conclusion

This compound is a vital intermediate in modern pharmaceutical synthesis, particularly in the production of the targeted anticancer agent Dacomitinib. Its synthesis is well-established, and its structural features are ideally suited for its role in constructing irreversible kinase inhibitors. While its own biological activity is not a primary focus of research, its contribution to the development of life-saving medicines is of paramount importance. This guide provides a foundational understanding of this key molecule for professionals in the field of drug discovery and development.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthetic process of antitumor drug dacomitinib. (2015, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib. (n.d.). Google Patents.
  • This compound | 197892-69-6. (n.d.). American Elements. Retrieved January 6, 2026, from [Link]

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

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A Technical Guide to Piperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique structural and physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding, make it an invaluable component in the design of therapeutics targeting the central nervous system (CNS).[3] This guide provides an in-depth exploration of piperidine derivatives in neuroscience, detailing their mechanisms of action, synthesis, and application in preclinical research and drug development for a range of neurological disorders.

Introduction: The Piperidine Scaffold - A Cornerstone of CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of clinically approved drugs and experimental ligands active in the central nervous system.[3] Its prevalence is not coincidental; the piperidine scaffold offers medicinal chemists a versatile and tunable platform to craft molecules with desirable pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[3] From modulating neurotransmitter systems to inhibiting key enzymes implicated in neurodegeneration, piperidine derivatives have proven efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][4][5]

This guide will dissect the multifaceted role of piperidine derivatives, offering a technical narrative grounded in established scientific principles and methodologies. We will explore the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower researchers and drug development professionals in this dynamic field.

Chapter 1: Key Mechanistic Classes and Molecular Targets

The therapeutic versatility of piperidine derivatives stems from their ability to interact with a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5]

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[6] Piperidine-based AChE inhibitors are central to this approach.

Mechanism of Action: Donepezil, a prominent piperidine derivative, exemplifies this class.[7] The benzyl-piperidine moiety of Donepezil-like compounds provides strong binding to the catalytic anionic site of the AChE enzyme.[2] This interaction is crucial for inhibiting the enzyme's ability to hydrolyze ACh, thereby increasing its availability in the synaptic cleft.[6][7] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly enhance potency and selectivity for AChE over butyrylcholinesterase (BuChE).[8][9][10] For instance, introducing bulky moieties at the para position of the benzamide in certain derivatives has led to a substantial increase in activity.[8]

  • Donepezil (Aricept®): A cornerstone in Alzheimer's therapy, it features a benzylpiperidine unit linked to a dimethoxyindanone moiety.[9] It is a reversible, non-competitive inhibitor of AChE.

  • Novel Derivatives: Research continues to yield highly potent and selective inhibitors. For example, compound 21, a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative, exhibits an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE.[8]

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds & Activates Piperidine_Inhibitor Piperidine-based AChE Inhibitor (e.g., Donepezil) Piperidine_Inhibitor->AChE Inhibits

Caption: Inhibition of AChE by piperidine derivatives increases ACh levels.

NMDA Receptor Antagonists

Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[11] Piperidine derivatives have been developed as potent and selective antagonists of specific NMDA receptor subtypes.

Mechanism of Action: The focus has largely been on antagonists selective for the NR2B subtype, as this is thought to reduce the psychotomimetic side effects associated with non-selective NMDA antagonists.[12] These compounds act by binding to a site within the ion channel of the receptor, blocking the influx of calcium ions. For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype and has shown efficacy in animal models of Parkinson's disease.[13]

Dopamine and Sigma Receptor Ligands

The piperidine scaffold is also integral to drugs targeting dopaminergic and sigma receptor systems, which are crucial in the pathophysiology of psychosis, depression, and Parkinson's disease.

  • Dopamine Receptor Agonists/Antagonists: Methylphenidate (Ritalin®), a phenethylamine and piperidine class drug, acts as a norepinephrine-dopamine reuptake inhibitor and is widely used to treat ADHD.[14] Piribedil, a piperazine derivative, is a D2/D3 receptor agonist used in the management of Parkinson's disease.[15]

  • Sigma Receptor (σR) Modulators: Sigma receptors are involved in a variety of cellular functions and are a target for treating neuropathic pain and other neurological disorders.[2] Piperidine-based ligands have been developed as dual-acting antagonists for histamine H3 and sigma-1 receptors, showing promise in preclinical pain models.[16]

Chapter 2: Synthesis Strategies and Structure-Activity Relationship (SAR)

The synthesis of piperidine derivatives is a well-established field in medicinal chemistry, with numerous methods available to construct and functionalize the piperidine core.[1]

Common Synthetic Routes
  • Reductive Amination: A widely used method involves the reductive amination of a piperidone with a primary or secondary amine. This is a robust and versatile approach for creating N-substituted piperidines.[5]

  • Reduction of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a direct method to obtain the corresponding piperidines. This method's chemoselectivity can be controlled, as seen in the synthesis of Donepezil, where the pyridine part of a precursor is fully converted to piperidine while an indole moiety remains aromatic.[1]

  • Multi-component Reactions: These reactions allow for the efficient construction of complex piperidine structures in a single step from multiple starting materials.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of piperidine-based drug candidates.

  • AChE Inhibitors: For AChE inhibitors, the N-benzyl moiety is often crucial for binding to the catalytic site.[2] The basicity of the piperidine nitrogen also plays a significant role in activity.[8]

  • MAO Inhibitors: In the case of piperine, an alkaloid with neuroprotective properties, the piperidine moiety is key to its interaction with monoamine oxidase (MAO) enzymes.[17][18] Replacing the piperidine ring with smaller amine groups can improve selectivity for MAO-B.[17]

  • Chirality: The introduction of chiral centers into the piperidine scaffold can significantly impact biological activity, selectivity, and pharmacokinetic profiles.[19]

Table 1: Comparative Activity of Piperidine-Based AChE Inhibitors

CompoundTargetIC50 (nM)Selectivity (AChE vs. BuChE)Reference
Donepezil (E2020)AChE5.71250-fold[9]
Compound 21AChE0.5618,000-fold[8]
Semi-synthetic analogue 7AChE7,32021-fold[20]
Semi-synthetic analogue 9AChE15,1009.5-fold[20]
Compound 5kAChE2.13~38-fold[10]

Chapter 3: Experimental Workflows and Protocols

This section provides standardized, self-validating protocols for the synthesis and evaluation of piperidine derivatives.

Protocol: Synthesis of N-Benzoylpiperidine Derivatives

This protocol describes a general method for synthesizing N-benzoylpiperidine derivatives, a common scaffold for AChE inhibitors.

Objective: To synthesize a target N-benzoylpiperidine derivative via acylation of a substituted piperidine.

Materials:

  • Substituted piperidine (e.g., 4-[4-(Piperidin-1-yl)phenyl]-2-aminothiazole)

  • Substituted benzoyl chloride

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted piperidine (1.0 eq) and triethylamine (1.1 eq) in dry THF under a nitrogen atmosphere. Stir the solution magnetically.

  • Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes at room temperature. Causality: The dropwise addition controls the exothermic reaction and prevents side product formation. TEA acts as a base to neutralize the HCl byproduct.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Purification: Add deionized water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure N-benzoylpiperidine derivative. Causality: Recrystallization removes impurities, yielding a highly pure final product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine the melting point. Self-Validation: This step is crucial to validate the identity and purity of the synthesized compound.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of a synthesized piperidine derivative against AChE.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCI) substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (piperidine derivative)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Incubate the plate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay results.

Experimental Workflow: From Synthesis to In Vitro Testing

workflow cluster_synthesis Part 1: Chemical Synthesis cluster_testing Part 2: Biological Evaluation start Design Piperidine Derivative synthesis Synthesize Compound (Protocol 3.1) start->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification compound Pure Compound purification->compound assay_prep Prepare Assay Reagents & Compound Dilutions compound->assay_prep Input for Testing in_vitro Perform AChE Assay (Protocol 3.2) assay_prep->in_vitro data_analysis Data Analysis (Calculate IC50) in_vitro->data_analysis results Biological Activity Data data_analysis->results

Caption: A streamlined workflow from compound synthesis to biological evaluation.

Chapter 4: Future Directions and Emerging Trends

The field of piperidine-based neuroscience research is continuously evolving. Current and future efforts are focused on:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in a disease's complex pathophysiology, such as inhibiting both AChE and Aβ aggregation in Alzheimer's disease.[10]

  • Neuroprotection and Disease Modification: Moving beyond symptomatic treatments to develop piperidine derivatives with neuroprotective effects that can slow or halt disease progression.[18][21][22] This includes targeting pathways involved in apoptosis, oxidative stress, and mitochondrial dysfunction.[18][23]

  • Enhanced CNS Penetration: Improving the ability of these compounds to cross the blood-brain barrier to increase efficacy and reduce peripheral side effects.[2][24]

  • Subtype-Selective Ligands: Developing highly selective ligands for specific receptor subtypes (e.g., NMDA NR2B) to maximize therapeutic benefit while minimizing off-target effects.[11][13]

The piperidine scaffold, with its proven track record and chemical tractability, will undoubtedly remain a central element in the quest for novel and more effective treatments for neurological and psychiatric disorders.

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  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. [Link]

  • Piperidine-4-methanthiol Ester Derivatives for a Selective Acetylcholinesterase Assay. Journal of Health Science. [Link]

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Introduction: The Piperidine Scaffold - A Privileged Structure in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neurotransmitter Receptor Binding of Piperidine Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and modern drug discovery.[1][2] Its prevalence in a vast number of clinically approved pharmaceuticals, particularly those targeting the central nervous system (CNS), has earned it the designation of a "privileged structure."[2] The conformational flexibility of the piperidine ring, which typically prefers a stable chair conformation, allows for precise spatial orientation of substituents, facilitating potent and selective interactions with a wide array of biological targets.[3][4]

Piperidine-containing drugs have demonstrated efficacy in treating a spectrum of neurological and psychiatric disorders, from chronic pain and psychosis to depression and Alzheimer's disease.[2][5][6] This versatility stems from their ability to interact with key neurotransmitter receptor families, including opioid, dopamine, and serotonin receptors, among others.[7][8] The physicochemical properties imparted by the piperidine motif often enhance a drug's "druggability" by improving metabolic stability and facilitating transport across the blood-brain barrier.[1][9]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the binding characteristics of piperidine compounds at major neurotransmitter receptor families, outlines the critical experimental and computational methodologies used to elucidate these interactions, and presents field-proven insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: Piperidine Ligand Interactions with Major Neurotransmitter Receptor Families

The therapeutic utility of piperidine compounds is defined by their affinity and selectivity for specific neurotransmitter receptors. Understanding the nuanced structure-activity relationships at these targets is paramount for rational drug design.

Opioid Receptors (μ, δ, κ)

The piperidine scaffold is central to many of the most potent synthetic opioids. The phenylpiperidine class, which includes fentanyl and its analogs, interacts primarily with the mu (μ) opioid receptor to produce powerful analgesia.[8]

  • Structure-Activity Relationship (SAR): For 4-phenylpiperidines, SAR studies have established several key principles. A 3-hydroxyl group on the 4-phenyl ring is crucial for affinity. The conformation of this phenyl group (equatorial vs. axial) can dictate antagonist versus agonist activity.[10] The N-substituent on the piperidine ring is a major determinant of a compound's functional profile. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, nearly all N-substituted derivatives act as pure antagonists, a contrast to opiate antagonists where the N-substituent is the primary driver of antagonist activity.[10]

  • Therapeutic Innovation: A significant challenge with μ-opioid agonists is the development of tolerance and dependence. Research has focused on creating bifunctional ligands that combine μ-opioid receptor agonism with delta (δ) opioid receptor antagonism. This balanced profile has shown promise in reducing the negative side effects of selective MOR agonists.[11][12][13] Compounds based on a 4-substituted piperidine or piperazine core have been developed that exhibit low nanomolar binding affinity for both MOR and DOR, with several displaying MOR agonism and simultaneous DOR antagonism.[11][12]

Dopamine Receptors (D₂, D₃, D₄)

Piperidine derivatives are integral to the development of antipsychotics and potential treatments for substance use disorders, primarily through their action as antagonists or partial agonists at D₂-like receptors (D₂, D₃, D₄).[14]

  • Selectivity Challenges and SAR: A major hurdle is achieving selectivity for the D₃ receptor over the highly homologous D₂ receptor.[15] SAR studies guide this effort. For instance, in a series of eticlopride-based bitopic ligands, expanding the pyrrolidine ring to a piperidine was found to be detrimental to D₂/D₃ binding affinity, but subsequent O-alkylation at the 4-position with a linker and a secondary pharmacophore restored high affinity.[14] In other series, incorporating a bicyclic heterocyclic functionality or specific substituents like a tert-butyl group on an attached pyrimidine ring can dramatically improve both D₃ affinity and selectivity.[15]

  • Scaffold Exploration: Research into benzyloxy piperidine-based compounds has identified potent and selective D₄ receptor antagonists.[16] Studies have shown that even subtle changes, such as moving the nitrogen atom from an indole to an indazole ring, can significantly impact activity, which can sometimes be regained by N-methylation of the indazole.[16]

Serotonin Receptors (5-HT)

The piperidine core is a versatile scaffold for designing ligands that target a wide spectrum of serotonin (5-HT) receptor subtypes, leading to treatments for depression, anxiety, and obesity.

  • 5-HT₂c Receptor Modulators: Positive allosteric modulators (PAMs) that enhance the effect of endogenous serotonin offer a novel therapeutic approach. A series of 5-HT₂c PAMs based on a 4-phenylpiperidine-2-carboxamide scaffold has been developed.[17] Optimization of a long alkyl chain at the 4-position with phenyl-containing fragments successfully reduced lipophilicity and improved pharmacokinetic properties, yielding PAMs suitable for in vivo studies.[17]

  • 5-HT₇ and 5-HT₆ Receptor Ligands: For 5-HT₇ receptors, studies have shown that replacing a piperazine ring with a piperidine can cause a dramatic loss in affinity.[18] The length of the methylene spacer connecting the core to other chemical moieties is also critical, with four or five units being optimal.[18] For the 5-HT₆ receptor, N-phenyl-(piperazinyl)-benzenesulfonamide derivatives have been identified as potent ligands with potential for treating cognitive dysfunction.[19]

Sigma (σ) Receptors

Beyond the classical neurotransmitter receptors, piperidine derivatives have emerged as high-affinity ligands for sigma receptors (σ₁ and σ₂), which are implicated in pain, neurodegeneration, and psychiatric disorders.

  • Dual-Activity Ligands: The piperidine moiety appears to be a critical structural element for achieving dual activity at histamine H₃ and σ₁ receptors.[20][21] Comparative studies show that replacing a piperazine with a piperidine can dramatically increase affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor, leading to potent dual antagonists with promising antinociceptive properties in vivo.[20][21]

  • Binding Mode: Computational studies of σ₁ receptor ligands have revealed key interactions. The protonated nitrogen of the piperidine ring often forms a crucial bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126 within the binding pocket.[22]

Part 2: Methodologies for Characterizing Piperidine-Receptor Interactions

A multi-faceted approach combining in vitro binding, functional assays, and computational modeling is essential for a comprehensive understanding of a compound's pharmacological profile.

In Vitro Binding Assays: The Gold Standard

Radioligand binding assays are a powerful and sensitive technique for directly quantifying the interaction between a ligand and a receptor.[23][24] They provide precise data on receptor density, ligand affinity, and binding kinetics.[24][25]

Key Radioligand Assay Types:

  • Saturation Assays: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in a given tissue or cell preparation. This is achieved by incubating a fixed amount of receptor with increasing concentrations of radioligand.[25][26]

  • Competition Assays: The most common method for determining the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., a novel piperidine derivative). These assays measure the ability of the test compound to displace a specific radioligand of known affinity from the receptor.[23][25]

  • Kinetic Assays: Measure the rates of association (kon) and dissociation (koff) of a radioligand, providing insights into the dynamics of the ligand-receptor interaction.[25][27]

This protocol provides a self-validating framework for determining the Ki of a piperidine test compound at a G-Protein Coupled Receptor (GPCR).

A. Preparation of Materials:

  • Receptor Source: Prepare cell membranes from a stable cell line expressing the target receptor (e.g., HEK293 cells) or from homogenized tissue.[28] Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[28]

  • Radioligand: Select a high-affinity, specific radioligand for the target receptor. Prepare a stock solution and determine its precise concentration and specific activity.

  • Test Compound: Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the assay buffer.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl) with cofactors like MgCl₂ as needed for the specific receptor.[28]

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor to saturate all specific binding sites.

B. Assay Execution (96-well plate format):

  • Plate Setup: Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and various concentrations of the test compound.

  • Add Components: To each well in a final volume of 250 µL:[28]

    • Add 50 µL of assay buffer (for TB wells) OR 50 µL of the NSB agent (for NSB wells) OR 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (at a final concentration typically near its Kd).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 5-100 µg of protein, optimized to ensure <10% of total radioligand is bound).[26][28]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.[28]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[28]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[28]

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]

Diagram: Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Termination & Quantification cluster_analysis Data Analysis prep_mem Prepare Receptor Membranes add_reagents Add Reagents to 96-well Plate (Compound, Radioligand) prep_radio Prepare Radioligand prep_comp Prepare Test Compound start_rxn Add Membranes to Initiate Reaction add_reagents->start_rxn incubate Incubate to Reach Equilibrium start_rxn->incubate filtrate Vacuum Filtration (Separate Bound/Free) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting (CPM) wash->count calc_sb Calculate Specific Binding count->calc_sb plot_curve Plot Competition Curve calc_sb->plot_curve calc_ic50 Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: A streamlined workflow for determining ligand binding affinity using a competitive radioligand assay.

In Vitro Functional Assays

While binding assays measure affinity, functional assays are crucial to determine a compound's efficacy—whether it acts as an agonist, antagonist, or allosteric modulator.[29]

  • [³⁵S]GTPγS Binding Assay: This widely used assay directly measures the first step in GPCR signaling: G-protein activation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.[10][11] This assay is invaluable for distinguishing between full agonists, partial agonists, and neutral antagonists.

  • Second Messenger Assays: These assays measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca²⁺) levels, often using fluorescence- or luminescence-based reporters.

  • Receptor Trafficking and Internalization: Techniques using fluorescently labeled ligands or antibodies can visualize receptor movement and internalization in living cells upon agonist stimulation, providing another measure of functional activity.[30]

Diagram: Generic GPCR Signaling Cascade

G ligand Piperidine Agonist receptor GPCR ligand->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified signaling pathway for a G-Protein Coupled Receptor (GPCR) activated by an agonist.

Computational Methodologies

In silico techniques are indispensable for modern drug discovery, providing insights into ligand-receptor interactions at an atomic level and guiding the synthesis of more potent and selective compounds.[31][32]

  • Molecular Docking: This computational method predicts the preferred binding mode and orientation of a ligand within a receptor's active site.[22][31] It is widely used to screen virtual libraries of compounds and to rationalize observed SAR. The process involves preparing 3D structures of the receptor and ligand, defining a binding region (grid box), and using a scoring function to rank the predicted poses.[31]

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time (nanoseconds to microseconds).[22][31] This technique provides a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other and identifying key stable interactions, such as hydrogen bonds or salt bridges, that are crucial for high-affinity binding.[22]

  • 3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship studies create statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of a series of compounds with their biological activity.[33] These models can then be used to predict the activity of newly designed compounds before they are synthesized.

Diagram: Computational Drug Design Workflow

G receptor_prep Receptor Structure (PDB or Homology Model) docking Molecular Docking (Predict Binding Poses) receptor_prep->docking ligand_prep Ligand Library (Piperidine Derivatives) ligand_prep->docking scoring Scoring & Ranking (Identify Top Candidates) docking->scoring md_sim Molecular Dynamics (Assess Complex Stability) scoring->md_sim analysis Interaction Analysis (Identify Key Residues) md_sim->analysis sar Guide SAR & Design New Compounds analysis->sar

Caption: A typical workflow for in silico analysis of ligand-receptor interactions, from docking to SAR.

Part 3: Quantitative Data Summary

To illustrate the principles of affinity and selectivity, the following tables summarize binding data for representative piperidine compounds across different receptor families.

Table 1: Binding Affinities of Piperidine/Piperazine Derivatives at Opioid Receptors

Compound Core Structure MOR Kᵢ (nM) DOR Kᵢ (nM) KOR Kᵢ (nM) Functional Profile Reference
Morphine - 6.3 171 - MOR Agonist [11]
Compound 6 Piperazine 2.0 6.6 170 MOR Partial Agonist / DOR Antagonist [11]
Compound 9 Piperidine 0.29 15 280 MOR Agonist / DOR Antagonist [11]
JDTic Piperidine 20.8 211 0.17 KOR Antagonist [10]

Data synthesized from multiple sources to show representative values.[10][11]

Table 2: Binding Affinities of Piperidine Derivatives at Dopamine Receptors

Compound Receptor Target D₂R Kᵢ (nM) D₃R Kᵢ (nM) D₃/D₂ Selectivity Reference
Compound 25 D₃R 512 4.2 122 [15]
Compound 39 D₃R >1000 6.5 >154 [15]
Compound 33 D₂R/D₃R 1.77 0.436 0.25 [14]
Compound 11d D₄R >10000 >10000 (D₄ Kᵢ = 121 nM) [16]

Data synthesized from multiple sources to illustrate selectivity profiles.[14][15][16]

Conclusion and Future Directions

The piperidine scaffold is undeniably a cornerstone of CNS drug discovery, offering a robust and versatile framework for designing ligands with high affinity and specificity for a multitude of neurotransmitter receptors. Its conformational pre-organization and amenability to chemical modification allow for the fine-tuning of pharmacological profiles, leading to potent analgesics, antipsychotics, and antidepressants.

The future of piperidine-based drug development lies in leveraging the sophisticated methodologies outlined in this guide. The integration of high-throughput screening, advanced functional assays, and predictive computational modeling will continue to accelerate the discovery process. Key areas of innovation will include:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple receptors simultaneously (e.g., serotonin receptors and transporters) to achieve synergistic therapeutic effects for complex neuropsychiatric disorders.[34]

  • Enhanced Selectivity: Further refining SAR to develop compounds with unprecedented selectivity for specific receptor subtypes (e.g., D₃ vs. D₂), thereby minimizing off-target side effects.

  • Improved Pharmacokinetics: Exploring bioisosteric replacements and novel substitution patterns to improve metabolic stability and CNS penetration, ensuring that potent binders become effective in vivo therapeutics.[35]

By building upon the foundational knowledge of piperidine-receptor interactions, the scientific community is well-positioned to develop the next generation of safer and more effective treatments for challenging neurological and psychiatric diseases.

References

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Biological activity of piperidine-containing molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Piperidine-Containing Molecules

Authored by: Gemini, Senior Application Scientist

Foreword

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules. Its prevalence in natural products and its versatility as a synthetic scaffold have cemented its importance in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by piperidine-containing molecules, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the structural significance of the piperidine moiety, explore its role in various therapeutic areas, and detail the experimental methodologies crucial for its investigation.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity. Its conformational flexibility, allowing it to adopt chair, boat, and twist-boat conformations, enables precise spatial orientation of substituent groups for optimal target binding. Furthermore, the basic nitrogen atom (pKa ~11.2) is typically protonated at physiological pH, facilitating key ionic interactions with biological macromolecules.

Structural Features and Physicochemical Properties

The piperidine ring's three-dimensional structure is crucial for its biological activity. The chair conformation is the most stable and prevalent, with substituents occupying either axial or equatorial positions. This stereochemistry significantly influences binding affinity and pharmacological profile.

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa of Nitrogen ~11.2Allows for strong ionic interactions with acidic residues in protein targets.
Conformation Predominantly chairDictates the 3D arrangement of substituents, impacting target binding.
Lipophilicity (LogP) Varies with substitutionCan be modulated to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Hydrogen Bond Donors/Acceptors Nitrogen can act as a hydrogen bond acceptor; N-H as a donor.Facilitates specific interactions with biological targets.

Diverse Biological Activities of Piperidine Derivatives

The piperidine scaffold is a key component in a vast array of molecules with significant therapeutic effects across multiple disease areas.

Anticancer Activity

Piperidine-containing compounds have demonstrated potent anticancer properties through various mechanisms of action.

2.1.1. Histone Deacetylase (HDAC) Inhibition

Certain piperidine derivatives act as HDAC inhibitors, leading to the accumulation of acetylated histones and a more open chromatin structure. This, in turn, alters gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

2.1.2. Tubulin Polymerization Inhibition

A significant class of piperidine-based anticancer agents functions by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

2.1.3. Kinase Inhibition

The piperidine ring is a common scaffold in the design of small molecule kinase inhibitors. These molecules target specific kinases involved in cancer cell signaling pathways, such as those promoting proliferation and survival.

Antiviral Activity

Piperidine derivatives have shown promise as antiviral agents, particularly against viruses like HIV and influenza.

2.2.1. HIV-1 Reverse Transcriptase Inhibition

Several non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate a piperidine moiety. These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and prevents viral replication.

2.2.2. Neuraminidase Inhibition

In the context of influenza, piperidine-containing molecules have been developed as neuraminidase inhibitors. By blocking the active site of neuraminidase, these drugs prevent the release of newly formed viral particles from infected cells, thus limiting the spread of infection.

Antimicrobial Activity

The piperidine scaffold is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.

2.3.1. Disruption of Bacterial Cell Membranes

Some piperidine alkaloids exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes. Their cationic nature allows them to interact with the negatively charged components of the membrane, leading to pore formation and cell lysis.

2.3.2. Inhibition of Fungal Ergosterol Biosynthesis

Certain piperidine derivatives can inhibit key enzymes in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

Central Nervous System (CNS) Activity

The piperidine ring is a key structural feature in many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.

2.4.1. Dopamine and Serotonin Receptor Modulation

Many antipsychotic and antidepressant drugs containing a piperidine moiety act by modulating dopamine and serotonin receptors in the brain. Their affinity for these receptors helps to alleviate symptoms of psychosis and mood disorders.

2.4.2. Opioid Receptor Agonism

The piperidine scaffold is central to the structure of many potent opioid analgesics. These compounds act as agonists at opioid receptors, primarily the mu-opioid receptor, to produce strong pain-relieving effects.

Experimental Workflows for Evaluating Biological Activity

The investigation of the biological activity of piperidine-containing molecules involves a series of well-defined experimental protocols.

General Workflow for Activity Screening

The following diagram outlines a typical workflow for screening and characterizing the biological activity of novel piperidine derivatives.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo & Preclinical Compound_Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Assays, Cell Viability) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Target_Identification Target Identification & Validation Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Animal_Models Efficacy in Animal Models Pathway_Analysis->Animal_Models Toxicity_Studies Preliminary Toxicity Studies Animal_Models->Toxicity_Studies ADME_Profiling ADME/PK Profiling Toxicity_Studies->ADME_Profiling

Caption: General workflow for the discovery and evaluation of bioactive piperidine compounds.

Step-by-Step Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of piperidine-containing compounds on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in a suitable medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Analysis: Western Blotting

To investigate the mechanism of action, it's often necessary to examine the effect of a compound on specific signaling pathways.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Data Analysis Detection->Analysis

Caption: Key steps in the Western Blotting workflow for protein analysis.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable structural motif in the design and discovery of new therapeutic agents. Its versatility and favorable physicochemical properties ensure its continued exploration in the quest for novel drugs with improved efficacy and safety profiles. Future research will likely focus on the development of more complex piperidine-containing molecules, including spirocyclic and fused systems, to explore new chemical space and identify compounds with novel mechanisms of action. The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the discovery of the next generation of piperidine-based therapeutics.

References

  • D. O'Hagan, "Piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [Link]

  • V. M. Dembitsky, "Biological activity of piperidine and its derivatives," Russian Chemical Reviews, vol. 73, no. 8, pp. 775-790, 2004. [Link]

  • A. K. Sharma et al., "Piperidine and Piperine Analogs: A Review on Recent Advancement in Their Pharmacological Applications," Current Medicinal Chemistry, vol. 28, no. 21, pp. 4239-4277, 2021. [Link]

  • S. A. S. Al-Mawsawi et al., "A Review on the Biological Activities of Piperidine-Based Compounds," Molecules, vol. 26, no. 21, p. 6479, 2021. [Link]

  • P. P. Kumar et al., "A comprehensive review on the biological interest of piperidine and its derivatives," Journal of Chemical and Pharmaceutical Research, vol. 8, no. 5, pp. 488-501, 2016. [Link]

Methodological & Application

Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride from (E)-4-bromobut-2-enoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a valuable intermediate in pharmaceutical development, from (E)-4-bromobut-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.

Introduction and Significance

(E)-4-(piperidin-1-yl)but-2-enoic acid and its hydrochloride salt are important building blocks in the synthesis of various biologically active molecules. Notably, this compound is a key intermediate in the preparation of Dacomitinib, a potent, second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[1][2][3] The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical industry.

The synthetic route described herein involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry, followed by the formation of a hydrochloride salt to improve the compound's stability and handling properties.

Reaction Mechanism and Rationale

The synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid from (E)-4-bromobut-2-enoic acid is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.

Step 1: Nucleophilic Attack

Piperidine, a secondary amine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom attached to the bromine in (E)-4-bromobut-2-enoic acid. This carbon is allylic, which can stabilize the transition state of the reaction.

Step 2: Displacement of the Leaving Group

Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.

Role of the Base:

The reaction of an amine with an alkyl halide produces a hydrohalic acid (HBr in this case) as a byproduct.[4] This acid can protonate the starting amine (piperidine), rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine, is added to the reaction mixture. The base neutralizes the HBr as it is formed, allowing the reaction to proceed to completion.

Step 3: Formation of the Hydrochloride Salt

The resulting (E)-4-(piperidin-1-yl)but-2-enoic acid is a zwitterionic compound at its isoelectric point, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group.[5] For ease of handling, purification, and storage, it is converted to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid. The piperidine nitrogen is protonated, forming a stable, crystalline solid.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(E)-4-Bromobut-2-enoic acid13991-36-1C₄H₅BrO₂164.99
Piperidine110-89-4C₅H₁₁N85.15
Triethylamine121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Diethyl ether60-29-7C₄H₁₀O74.12
Hydrochloric acid (HCl)7647-01-0HCl36.46
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
(E)-4-(piperidin-1-yl)but-2-enoic acid768341-84-0C₉H₁₅NO₂169.22
This compound197892-69-6C₉H₁₆ClNO₂205.68

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free amine, (E)-4-(piperidin-1-yl)but-2-enoic acid, and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

Figure 1: Workflow for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (E)-4-bromobut-2-enoic acid (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM).

  • To the stirred solution, add piperidine (1.1 eq) followed by triethylamine (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-4-(piperidin-1-yl)but-2-enoic acid as a solid.

Part B: Synthesis of this compound

Figure 2: Workflow for the formation of the hydrochloride salt.

Procedure:

  • Dissolve the crude (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of diethyl ether.

  • To the stirred solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until the precipitation of a white solid is complete.

  • Continue stirring for an additional 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization.

Characterization and Data Analysis

The final product, this compound, is typically a colorless to pale yellow crystalline or powdery substance.[6] It is soluble in water and alcohol solvents.[6]

Expected Results:

  • Melting Point: Approximately 140-145 °C.[6]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the vinyl protons of the butenoic acid chain, and the methylene protons adjacent to the nitrogen atom.[5]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should confirm the carbon framework of the molecule.[5]

  • FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H of the carboxylic acid, C=O of the carboxylic acid, C=C of the alkene, and C-N of the amine.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.

Note: While specific spectral data is not widely available in public databases, comprehensive analytical data including NMR, HPLC, and LC-MS is often available from commercial suppliers.[7][8]

Troubleshooting and Safety Precautions

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature. Inactivated piperidine due to protonation.Extend the reaction time and monitor by TLC. Ensure an adequate amount of triethylamine is used.
Low yieldLoss of product during aqueous work-up.Minimize the volume of water used for washing. Perform back-extraction of the aqueous layers with DCM.
Oily product after hydrochloride formationPresence of impurities or residual solvent.Triturate the oil with cold diethyl ether to induce solidification. Recrystallize the product.

Safety Precautions:

  • (E)-4-Bromobut-2-enoic acid: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Piperidine: Piperidine is a flammable liquid and is toxic if inhaled or absorbed through the skin. It is also corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocol, based on a robust nucleophilic substitution reaction, offers an efficient route to this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this compound for applications in drug discovery and development.

References

  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Liu, C., et al. (2021). Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.
  • ResearchGate. (n.d.). Synthesis of dacomitinib (XVII). Retrieved from [Link]

  • PubChem. (n.d.). Dacomitinib. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib.
  • Doron Scientific. (2023, March 3). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-PIPERIDINYL-BUT-2-ENOLIDE - Optional[13C NMR]. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (E)-4-Amino-2-butenoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR20100061826A - Method for producing 4-aminobut-2-enolides.
  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

Sources

Application Notes & Protocols: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS: 197892-69-6) as a critical pharmaceutical intermediate. The primary focus is its role in the synthesis of irreversible kinase inhibitors, exemplified by its application in the manufacture of Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide details the underlying chemical principles, provides validated, step-by-step protocols for its synthesis and subsequent use, and outlines methods for its analytical characterization.

Introduction: Strategic Importance of the Intermediate

This compound is a bifunctional organic molecule featuring a piperidine ring, a carboxylic acid, and a crucial α,β-unsaturated system with (E)-stereochemistry. The piperidine moiety is a common heterocyclic scaffold found in numerous pharmaceuticals, often enhancing solubility, metabolic stability, and target binding affinity.[1][2] The hydrochloride salt form of the title compound improves its stability and handling characteristics, rendering it soluble in aqueous and alcoholic media, which is advantageous for various reaction conditions.[3]

The most significant feature of this intermediate is the α,β-unsaturated carbonyl group. This functionality acts as a Michael acceptor, an electrophilic "warhead" capable of undergoing a conjugate addition reaction with nucleophilic residues on biological targets.[4] This reactivity is the cornerstone of its application in designing covalent irreversible inhibitors, which offer distinct pharmacological advantages, including prolonged duration of action and the potential to overcome certain types of drug resistance.[4][5]

Its principal and most well-documented application is as a key building block in the synthesis of Dacomitinib (PF-00299804), an FDA-approved medication for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6][7] In Dacomitinib, the (E)-4-(piperidin-1-yl)but-2-enoyl moiety is responsible for forming an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of the receptor's signaling pathway.[3][8]

Physicochemical Properties & Data

A thorough understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 197892-69-6[9]
Molecular Formula C₉H₁₆ClNO₂[9]
Molecular Weight 205.68 g/mol [9]
Appearance Colorless to pale yellow crystalline powder[3]
Melting Point Approx. 140-145 °C[3]
Solubility Soluble in water and alcohol solvents[3]
Storage Store at room temperature under an inert atmosphere[9]
Purity (Typical) ≥97%[9]

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound is to introduce the reactive "warhead" for covalent inhibition of kinases.

Mechanism of Irreversible Kinase Inhibition

The therapeutic efficacy of drugs like Dacomitinib stems from their ability to act as irreversible inhibitors. This is achieved through a targeted covalent modification of the kinase enzyme. The α,β-unsaturated amide system, installed via our intermediate, is the key pharmacophore responsible for this mechanism.

A nucleophilic cysteine residue within the ATP-binding site of the EGFR kinase attacks the electrophilic β-carbon of the butenamide side chain in a Michael addition reaction. This forms a stable carbon-sulfur covalent bond, permanently blocking the ATP binding site and inactivating the enzyme. The (E)-geometry of the double bond is critical for correctly positioning the electrophilic center for attack by the cysteine residue.[4][8]

Caption: Mechanism of irreversible inhibition via Michael addition.

Experimental Protocols

The following protocols are provided for guidance. Researchers must adhere to all local safety regulations and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from synthetic routes described in the patent literature for Dacomitinib intermediates.[10] It involves the nucleophilic substitution of a bromocrotonate ester with piperidine, followed by hydrolysis and salt formation.

Workflow Diagram:

G start Start Materials: - Methyl 4-bromocrotonate - Piperidine - K₂CO₃, Acetonitrile step1 Step 1: Nucleophilic Substitution (-10 to 10 °C, 1-3 h) start->step1 intermediate Intermediate: (E)-methyl 4-(piperidin-1-yl)but-2-enoate step1->intermediate step2 Step 2: Saponification (NaOH, H₂O/MeOH) intermediate->step2 step3 Step 3: Acidification/Salt Formation (HCl) step2->step3 product Final Product: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride step3->product

Caption: Workflow for the synthesis of the title intermediate.

Step 1: Synthesis of (E)-methyl 4-(piperidin-1-yl)but-2-enoate

  • To a stirred solution of piperidine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile, cool the mixture to -10 °C.

  • Slowly add a solution of methyl (E)-4-bromocrotonate (1.1 eq) in acetonitrile dropwise, maintaining the temperature between -10 °C and 10 °C.

  • Stir the reaction mixture at this temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude ester intermediate. This is often used in the next step without further purification.

Step 2: Hydrolysis and Salt Formation

  • Dissolve the crude (E)-methyl 4-(piperidin-1-yl)but-2-enoate from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (typically 2-4 hours, monitored by TLC/LC-MS).

  • Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water or acetone, and dry under vacuum to yield the final product.

Causality Note: The use of K₂CO₃ in Step 1 acts as a base to neutralize the HBr formed during the substitution. The final acidification in Step 2 not only protonates the carboxylate to form the carboxylic acid but also protonates the basic piperidine nitrogen, forming the stable and easily handled hydrochloride salt.

Protocol 2: Acyl Chloride Formation and Amide Coupling in Dacomitinib Synthesis

This protocol details the primary application of the intermediate: its activation and subsequent coupling to a core amine structure, as described in patents for the synthesis of Dacomitinib.[6][10]

Workflow Diagram:

G start Start Materials: - (E)-4-(piperidin-1-yl)but-2-enoic acid HCl - Oxalyl Chloride or SOCl₂ - Aniline Core (e.g., Compound 5) - Base (e.g., DIPEA) step1 Step A: Acyl Chloride Formation (DCM, 20-40 °C, 1-4 h) start->step1 step2 Step B: Amide Coupling (Acetonitrile, 10-50 °C, 1-6 h) start->step2 acyl_chloride Activated Intermediate: (E)-4-(piperidin-1-yl)but-2-enoyl chloride step1->acyl_chloride acyl_chloride->step2 product Final Product: Amide-coupled API (e.g., Dacomitinib) step2->product

Caption: Workflow for activation and amide coupling.

Step A: Preparation of (E)-4-(piperidin-1-yl)but-2-enoyl chloride

  • Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride (SOCl₂) (1.2-1.5 eq), to the suspension at room temperature.

  • Stir the mixture at 20-40 °C for 0.5-5 hours until the evolution of gas ceases and the reaction is complete (monitored by IR, watching for disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch).[10]

  • The resulting solution or slurry containing the acyl chloride is typically used directly in the next step without isolation.

Causality Note: The carboxylic acid must be activated to facilitate amide bond formation with the typically electron-poor aromatic amines used in kinase inhibitor synthesis. Conversion to the highly reactive acyl chloride is a common and effective strategy. DMF acts as a catalyst in the Vilsmeier-Haack reaction mechanism for this transformation.

Step B: Amide Coupling

  • In a separate reaction vessel, dissolve the amine-containing core molecule (e.g., N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, 1.0 eq) and an organic base (e.g., triethylamine or diisopropylethylamine (DIPEA), 2.0-3.0 eq) in an anhydrous solvent like acetonitrile or DCM.[6]

  • Cool the amine solution to 10 °C.

  • Slowly add the solution of (E)-4-(piperidin-1-yl)but-2-enoyl chloride from Step A to the amine solution, maintaining the temperature between 10-50 °C.

  • Stir the reaction for 1-6 hours at room temperature until completion (monitored by HPLC).

  • Upon completion, the reaction is typically worked up by quenching with an aqueous solution (e.g., 10% sodium bicarbonate), followed by extraction with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography to yield the final active pharmaceutical ingredient. An 87.8% yield for a similar coupling step has been reported in the patent literature.

Analytical Characterization Protocols

Confirming the identity and purity of the intermediate is a critical quality control step.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals to verify include:

    • Vinyl Protons: Two doublets or doublet of doublets in the olefinic region (typically ~5.8-7.0 ppm) with a large coupling constant (J ≈ 15 Hz), confirming the (E)-stereochemistry.

    • Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm).

    • Methylene Protons (adjacent to N): A doublet or multiplet (~3.0-4.0 ppm) coupled to the adjacent vinyl proton.

  • ¹³C NMR Analysis: Acquire the proton-decoupled carbon NMR spectrum. Expected signals include:

    • Carbonyl Carbon: A signal in the downfield region (~165-175 ppm).

    • Vinyl Carbons: Two signals in the olefinic region (~120-150 ppm).

    • Piperidine and Methylene Carbons: Signals in the aliphatic region (~20-60 ppm).

Protocol 4: High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) is a common starting point for this type of polar, ionizable compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore absorbs, typically around 210-220 nm.

  • Procedure: Dissolve a small, accurately weighed sample in the mobile phase. Inject onto the column and analyze the resulting chromatogram for the main peak's retention time and area percentage to determine purity.

Conclusion

This compound is a purpose-built intermediate of high strategic value in modern medicinal chemistry. Its structure is expertly tailored to introduce a covalent-binding moiety into kinase inhibitors, a validated strategy for achieving potent and durable pharmacological effects. The protocols and data presented herein provide a robust framework for the synthesis, characterization, and application of this key building block, empowering researchers in the development of next-generation targeted therapeutics.

References

Sources

Application Notes and Protocols for the Acylation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth scientific background for the acylation of substituted anilines with (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This reaction is pivotal in medicinal chemistry for the synthesis of novel amide derivatives, which are prevalent scaffolds in a multitude of pharmacologically active compounds. This document elucidates the reaction mechanism, outlines a robust and optimized experimental protocol, and discusses potential challenges and purification strategies. The provided methodology is designed to be a self-validating system, ensuring reproducibility and high yields of the desired N-aryl-(E)-4-(piperidin-1-yl)but-2-enamides.

Introduction: The Significance of N-Aryl-α,β-Unsaturated Amides in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The specific class of N-aryl-α,β-unsaturated amides, synthesized from the reaction of anilines with α,β-unsaturated carboxylic acids, offers a unique structural motif. The conjugated system imparts specific electronic and conformational properties, making these compounds attractive for targeting various biological pathways. The piperidine moiety in the starting material, (E)-4-(piperidin-1-yl)but-2-enoic acid, is a common feature in centrally active drugs, enhancing solubility and offering a vector for further structural modifications. The ability to predictably and efficiently synthesize a library of these compounds by varying the aniline component is crucial for structure-activity relationship (SAR) studies in early-stage drug discovery.

Mechanistic Insights: The Carbodiimide-Mediated Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid. Among the most common and effective are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC).

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.[1]

  • Role of Additives (HOBt): While the O-acylisourea is reactive, it can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway. To prevent this and minimize potential racemization if chiral centers are present, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[2]

  • Nucleophilic Attack by Aniline: The aniline, acting as the nucleophile, attacks the carbonyl carbon of the active ester (or the O-acylisourea directly, albeit less efficiently).

  • Amide Bond Formation and Byproduct Release: Following the nucleophilic attack, the leaving group (HOBt or the isourea) is expelled, resulting in the formation of the stable amide bond and a water-soluble urea byproduct derived from EDC.

Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can lead to sluggish reactions. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[3]

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid (E)-4-(piperidin-1-yl)but-2-enoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide N-Aryl-(E)-4-(piperidin-1-yl)but-2-enamide Active_Ester->Amide + Aniline Aniline Aniline Urea Urea Byproduct

Figure 1: General workflow of EDC/HOBt mediated amide coupling.

Experimental Protocol: A Generalized Procedure

This protocol provides a robust starting point for the acylation of a variety of anilines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates, particularly for anilines bearing strong electron-withdrawing groups.

Materials and Equipment
  • This compound (purity ≥97%)

  • Substituted aniline (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Reaction Setup and Execution

Experimental_Workflow start Start dissolve Dissolve carboxylic acid, aniline, HOBt, and DMAP in anhydrous solvent. start->dissolve cool Cool the mixture to 0 °C in an ice bath. dissolve->cool add_base Add DIPEA/TEA to neutralize the hydrochloride and for the reaction. cool->add_base add_edc Add EDC·HCl portion-wise. add_base->add_edc react Allow the reaction to warm to room temperature and stir for 12-24 hours. add_edc->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform aqueous workup. monitor->workup purify Purify the crude product. workup->purify characterize Characterize the final product. purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow.

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired aniline (1.1 eq.), HOBt (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM or DMF.

  • Neutralization and Cooling: Stir the mixture until all solids are dissolved. Cool the flask to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise. The additional equivalent of base is to neutralize the hydrochloride salt of the starting carboxylic acid.

  • Addition of Coupling Reagent: Once the mixture is homogeneous, add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.

Workup and Purification
  • Quenching and Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted aniline and basic residues), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amide can be purified by one of the following methods:

    • Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.[4]

Results and Discussion: Key Parameters and Troubleshooting

The success of this acylation reaction is dependent on several key parameters. The choice of solvent, base, and the electronic nature of the aniline all play a significant role.

ParameterRecommended ConditionRationale and Discussion
Solvent Anhydrous DCM or DMFDCM is a good choice for its ease of removal. DMF can be beneficial for less soluble substrates but requires more rigorous removal during workup.
Base DIPEA or TEAA non-nucleophilic organic base is crucial to neutralize the HCl salt and to scavenge the proton generated during the reaction without competing with the aniline nucleophile.
Stoichiometry Slight excess of aniline and coupling reagentsUsing a slight excess of the aniline can help drive the reaction to completion. An excess of coupling reagents ensures efficient activation of the carboxylic acid.
Temperature 0 °C to Room TemperatureInitial cooling is important to control the exothermic activation step and minimize side reactions. The reaction is typically allowed to proceed to completion at room temperature.
Addressing Potential Side Reactions
  • Michael Addition: The α,β-unsaturated nature of the carboxylic acid presents a potential for a competing Michael addition of the aniline to the double bond. However, under the conditions of amide coupling where the carboxylic acid is activated, the acylation at the carbonyl group is generally the kinetically favored pathway. The use of coupling agents like EDC/HOBt at or below room temperature strongly favors N-acylation over Michael addition.

  • N-Acylurea Formation: As previously mentioned, this is a common side reaction with carbodiimides. The inclusion of HOBt is the primary strategy to mitigate this by rapidly converting the highly reactive O-acylisourea to a more stable active ester.[2]

Troubleshooting
  • Low Yield: If the reaction shows low conversion, consider increasing the amount of coupling reagents and the reaction time. For particularly electron-deficient anilines, gentle heating (e.g., to 40-50 °C) may be necessary, although this could increase the risk of side reactions. The use of a full equivalent of DMAP can also significantly improve yields in difficult cases.[3]

  • Difficult Purification: If the urea byproduct from EDC is difficult to remove, consider using DIC (N,N'-Diisopropylcarbodiimide), as the resulting diisopropylurea is more soluble in organic solvents and can sometimes be easier to separate. However, EDC's water-soluble urea is generally preferred for ease of removal with aqueous washes.

Conclusion

The EDC/HOBt-mediated acylation of anilines with this compound is a reliable and versatile method for the synthesis of a diverse range of N-aryl-α,β-unsaturated amides. By carefully controlling the reaction conditions, particularly through the use of an appropriate base for neutralization and additives like HOBt and catalytic DMAP, high yields of the desired products can be achieved while minimizing side reactions. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently synthesize and explore this important class of molecules.

References

Analytical methods for monitoring (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analytical Strategies for Real-Time Monitoring and Control of (E)-4-(piperidin-1-yl)but-2-enoic Acid Hydrochloride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of this compound. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for real-time reaction tracking, impurity profiling, and kinetic analysis. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and compliance with stringent pharmaceutical quality standards.

Introduction: The Criticality of Process Analytical Technology (PAT) in Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) requires precise control to ensure safety, efficacy, and batch-to-batch consistency. This compound is a key intermediate in the development of various bioactive molecules, including kinase inhibitors.[1] Its synthesis, typically involving the reaction of a halogenated butenoic acid precursor with piperidine, necessitates careful monitoring to optimize yield, minimize impurity formation, and ensure the desired stereochemistry is maintained.[2][3]

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[4] This application note serves as a practical guide for implementing robust analytical methods for the synthesis of this compound, aligning with PAT principles to enhance process understanding and control.

Strategic Analytical Workflow for Synthesis Monitoring

A multi-faceted analytical approach is recommended to gain a holistic understanding of the reaction progress. The interplay between chromatographic and spectroscopic techniques offers complementary information, from quantitative analysis of reactants and products to structural elucidation of unknown impurities.

G cluster_0 Synthesis of this compound cluster_1 Analytical Monitoring Loop Reactants Halogenated Butenoic Acid + Piperidine Reaction_Vessel Reaction in Progress Reactants->Reaction_Vessel Initiation Product (E)-4-(piperidin-1-yl)but-2-enoic Acid HCl Reaction_Vessel->Product Conversion Sampling In-situ Probe / Automated Sampling Reaction_Vessel->Sampling Real-time Monitoring HPLC Quantitative Analysis (Reactants, Product, Impurities) Sampling->HPLC NMR Structural Confirmation & Kinetic Monitoring (in-situ) Sampling->NMR LCMS Impurity Identification Sampling->LCMS Data_Analysis Data Analysis & Process Control HPLC->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis Data_Analysis->Reaction_Vessel Feedback for Process Optimization

Figure 1: Integrated analytical workflow for monitoring the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is an indispensable tool in pharmaceutical development for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[5][6] For this specific synthesis, HPLC is primarily used to monitor the depletion of starting materials, the formation of the desired product, and the emergence of any process-related impurities.[7]

Rationale for HPLC Method Development

A robust HPLC method should provide a clear separation between the starting materials (e.g., (E)-4-bromobut-2-enoic acid), the product, and potential impurities.[7] A reversed-phase method is typically suitable for this compound given its solubility in water and alcohol.[3] A gradient elution is often preferred for analyzing complex reaction mixtures as it can improve peak resolution and sensitivity, especially for components with varying polarities.[8][9]

Protocol: HPLC Analysis

Objective: To quantify the concentration of reactants, product, and impurities during the synthesis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for pH adjustment)

  • Reference standards for this compound and starting materials.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle sizeProvides good retention and separation for moderately polar compounds. Shorter columns reduce analysis time.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the reversed-phase column.
Gradient Program 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibrationA gradient elution ensures that both polar starting materials and the less polar product are eluted with good peak shape and resolution.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 210 nmThe butenoic acid chromophore absorbs in the low UV region. Wavelengths below 200 nm should be avoided due to increased noise.[8][9] A diode array detector can be used to monitor multiple wavelengths.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time points.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of mobile phase A and B) to halt the reaction.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis:

  • Calculate the percentage conversion of the starting material and the yield of the product based on the peak areas relative to a standard calibration curve.

  • Monitor the area of impurity peaks to understand the kinetics of their formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ Monitoring and Structural Confirmation

NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and quantitative data, making it ideal for in-situ reaction monitoring.[4][10][11] By tracking changes in the NMR spectrum over time, one can directly observe the consumption of reactants and the formation of products without the need for sample workup.[12]

The Advantage of In-Situ NMR

For the synthesis of this compound, ¹H NMR can be used to monitor the disappearance of the vinylic protons of the starting material and the appearance of new signals corresponding to the product. This allows for real-time kinetic analysis and the potential identification of reaction intermediates.[13]

Protocol: In-Situ ¹H NMR Reaction Monitoring

Objective: To monitor the reaction kinetics and confirm the structure of the product in real-time.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

  • NMR tube suitable for reaction monitoring (e.g., a sealed tube or one with a septum for additions).

Procedure:

  • In an NMR tube, dissolve the limiting reactant in a suitable deuterated solvent (e.g., D₂O or CD₃OD, depending on the reaction solvent).

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding the other reactant(s) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[10] Modern spectrometers can be programmed to acquire spectra automatically over an extended period.[11]

  • Process the spectra to monitor the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

Data Analysis:

  • The relative integrals of the peaks corresponding to the starting material and the product can be used to determine the reaction conversion at each time point.

  • Plotting the concentration (or relative integral) versus time allows for the determination of the reaction kinetics.

G Start Start Reaction in NMR Tube Acquire Acquire 1H NMR Spectra at Timed Intervals Start->Acquire Process Process Spectra: Phasing, Baseline Correction Acquire->Process Integrate Integrate Characteristic Peaks (Reactant vs. Product) Process->Integrate Analyze Calculate % Conversion vs. Time Integrate->Analyze Kinetics Determine Reaction Kinetics Analyze->Kinetics

Figure 2: Workflow for in-situ NMR reaction monitoring.

Mass Spectrometry (MS): For High-Sensitivity Impurity Profiling

Mass spectrometry is a highly sensitive and selective technique that is crucial for the identification of unknown impurities, even at trace levels.[14][15] When coupled with liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio data, which are invaluable for structural elucidation.[16][17]

Rationale for LC-MS in Impurity Identification

During the synthesis, side reactions can lead to the formation of various impurities. Identifying these impurities is a regulatory requirement and is essential for optimizing the reaction to minimize their formation.[18][19] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[14]

Protocol: LC-MS for Impurity Profiling

Objective: To detect and identify potential impurities in the reaction mixture.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray ionization (ESI) is a suitable ionization source for this polar molecule.

Procedure:

  • Use the same HPLC method developed in Section 3.2 to separate the components of the reaction mixture.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Acquire mass spectra in full scan mode to detect all ionizable species.

  • For peaks of interest (potential impurities), perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Data Analysis:

  • Extract the accurate mass of the impurity peaks from the full scan data.

  • Use the accurate mass to propose possible elemental compositions.

  • Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity.

  • Compare the proposed structure with potential side products of the reaction.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used in a pharmaceutical setting must be validated to ensure they are suitable for their intended purpose.[20][21][22] Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.[23]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Conclusion

The successful synthesis of this compound relies on a deep understanding of the reaction dynamics. The integrated use of HPLC, NMR, and MS provides a powerful analytical toolkit for real-time monitoring, impurity profiling, and kinetic analysis. By implementing these robust and validated methods, researchers and drug development professionals can enhance process control, ensure product quality, and accelerate the development of new medicines.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
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  • Understanding Analytical Method Development and Valid
  • HPLC Methods for Pharmaceutical Research and Development. GL Tec.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
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  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • Quantitative NMR methods for reaction and process monitoring. RPTU.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
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  • LC-MS and CE-MS Str
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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Application Notes and Protocols for the Scale-up Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic Acid Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors investigated in oncology and inflammatory diseases.[1] As a compound progresses from discovery to preclinical evaluation, the demand for larger quantities of high-purity Active Pharmaceutical Ingredient (API) necessitates a robust and scalable synthetic process. This document provides a detailed guide for the scale-up synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and best practices for preclinical API manufacturing, emphasizing safety, reproducibility, and quality control.

The hydrochloride salt form of (E)-4-(piperidin-1-yl)but-2-enoic acid enhances its solubility and stability, making it more suitable for use in aqueous reaction environments and biological assays.[2] This guide will focus on a common and efficient synthetic route, offering insights into process optimization and control strategies crucial for delivering preclinical-grade material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound and its intermediates is fundamental for process development and scale-up.

Property(E)-4-(piperidin-1-yl)but-2-enoic acidThis compound
Molecular Formula C₉H₁₅NO₂C₉H₁₆ClNO₂
Molecular Weight 169.22 g/mol 205.68 g/mol
Appearance SolidColorless to pale yellow crystalline or powdery substance[3]
Solubility Data not readily availableSoluble in water and alcohol solvents[3]
Melting Point Data not readily availableApproximately 140-145 °C[3]

Synthetic Strategy and Rationale

The most common synthetic route to this compound commences with a commercially available and inexpensive starting material, crotonic acid.[2] The overall synthetic workflow is depicted below.

Synthetic_Workflow A Crotonic Acid B (E)-4-bromobut-2-enoic acid A->B Bromination C (E)-4-(piperidin-1-yl)but-2-enoic acid B->C N-alkylation with Piperidine D This compound C->D Salt Formation with HCl

Caption: Overall synthetic scheme for this compound.

This synthetic approach is favored for scale-up due to several factors:

  • Cost-effective Starting Material: Crotonic acid is a readily available and economical starting material.

  • Well-Established Reactions: The synthetic steps involve classical and well-understood organic transformations.

  • Convergent Synthesis: The key bond formation occurs in the second step, allowing for the preparation and purification of the intermediate before the final salt formation.

Detailed Protocols for Scale-up Synthesis

The following protocols are designed for a multigram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Part 1: Synthesis of (E)-4-bromobut-2-enoic acid

This step involves the allylic bromination of crotonic acid. N-bromosuccinimide (NBS) is a common reagent for this transformation, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.

Materials and Equipment:

  • Crotonic acid

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, suspend crotonic acid (1.0 eq.) in the chosen solvent (e.g., CCl₄, 5-10 mL per gram of crotonic acid).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Isolation of Intermediate: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (E)-4-bromobut-2-enoic acid as a solid. This intermediate can often be used in the next step without further purification.

Causality and Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic bromination, producing the desired product with minimal side reactions.

  • AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.

Part 2: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

This step involves the N-alkylation of piperidine with the previously synthesized (E)-4-bromobut-2-enoic acid.

Materials and Equipment:

  • (E)-4-bromobut-2-enoic acid

  • Piperidine

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • A base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask with a magnetic stirrer and addition funnel

  • Ice bath

  • Extraction and filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-4-bromobut-2-enoic acid (1.0 eq.) in the chosen solvent (e.g., acetonitrile, 10-20 mL per gram).

  • Piperidine Addition: In a separate flask, dissolve piperidine (2.2 eq.) and a base such as triethylamine (2.5 eq.) in the same solvent.

  • Controlled Addition: Cool the solution of (E)-4-bromobut-2-enoic acid in an ice bath. Slowly add the piperidine solution via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrobromide salt.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-(piperidin-1-yl)but-2-enoic acid.

Causality and Experimental Choices:

  • Excess Piperidine and Base: Using an excess of piperidine and a non-nucleophilic base like triethylamine helps to drive the reaction to completion and neutralize the hydrobromic acid formed during the reaction, preventing side reactions.

  • Controlled Temperature: The initial slow addition at low temperature is important to control the exothermic nature of the reaction and minimize the formation of impurities.

Part 3: Formation and Purification of this compound

This final step involves the formation of the hydrochloride salt and its purification by crystallization to achieve the high purity required for preclinical studies.

Materials and Equipment:

  • Crude (E)-4-(piperidin-1-yl)but-2-enoic acid

  • Hydrochloric acid (e.g., 2M in diethyl ether, or concentrated HCl)

  • A suitable solvent for crystallization (e.g., isopropanol, ethanol, acetone)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Protocol:

  • Salt Formation: Dissolve the crude (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of a suitable solvent like isopropanol or acetone. Cool the solution in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Crystallization: Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Crystallization Optimization:

The choice of crystallization solvent is critical for obtaining high purity. A screening of different solvents and solvent mixtures is recommended.[4] A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Crystallization_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Filtration D->E F Washing E->F G Drying F->G H High Purity API G->H

Caption: General workflow for purification by crystallization.

Analytical Characterization and Quality Control

For preclinical studies, it is imperative to thoroughly characterize the API and control its purity.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the final product. The (E)-configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

Purity Assessment

A validated stability-indicating HPLC method is the primary tool for assessing the purity of the API and quantifying any impurities.

Example HPLC Method Parameters (to be developed and validated):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 25-30 °C
Injection Volume 10 µL

Method Validation:

The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Impurity Profiling

Potential process-related impurities should be identified, and if present above the identification threshold (typically 0.10%), their structure should be elucidated.[7] Potential impurities in this synthesis could include:

  • Unreacted (E)-4-bromobut-2-enoic acid

  • Over-alkylation products

  • Isomers (Z-isomer)

  • Degradation products

Safety Considerations for Scale-up

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Use appropriate PPE when handling.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. Proper temperature control is essential during scale-up to prevent runaway reactions.

Conclusion

The successful scale-up synthesis of this compound for preclinical studies hinges on a well-defined and controlled process. This guide provides a comprehensive framework, from the selection of a robust synthetic route to detailed protocols for synthesis, purification, and analytical characterization. By adhering to these principles and implementing rigorous quality control measures, researchers and drug development professionals can confidently produce high-purity API suitable for advancing promising therapeutic candidates into the next stage of development.

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
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  • BenchChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0.
  • ChemScene. (n.d.). 197892-69-6 | this compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ResearchGate. (2025, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • MySkinRecipes. (n.d.). This compound.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • PubMed. (n.d.). Identification and characterization of four process-related impurities in retigabine.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

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Application of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in neurotransmitter uptake assays

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Subject Compound:

Initial research into the application of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6) in neurotransmitter uptake assays did not yield evidence of its established use as a direct inhibitor or modulator of neurotransmitter transporters. The available information suggests its primary role is as an intermediate in chemical synthesis.[1][2][3]

In contrast, SKF-89976A hydrochloride is a well-characterized and potent inhibitor of the GABA transporter 1 (GAT-1) and is extensively used in neuroscience research for this purpose.[4] Therefore, to provide a scientifically robust and practical guide, this document will focus on the application of SKF-89976A hydrochloride as a representative and exemplary tool for studying GABA uptake. This approach ensures that the provided protocols and scientific discussion are grounded in established research and offer genuine value to researchers in the field.

Application Note & Protocol

Topic: Characterizing GABA Transporter 1 (GAT-1) Activity Using SKF-89976A Hydrochloride in Neurotransmitter Uptake Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of GAT-1 in Neuromodulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the balance between neuronal excitation and inhibition.[5] The precise control of GABA concentration in the synaptic cleft is crucial for normal brain function. The GABA transporter 1 (GAT-1) is a key protein responsible for the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[6]

Inhibition of GAT-1 leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing GABAergic neurotransmission.[6][7] This mechanism is of significant therapeutic interest for conditions characterized by excessive neuronal excitation, such as epilepsy and anxiety disorders.[5][6]

SKF-89976A hydrochloride is a potent and selective inhibitor of GAT-1.[4] Its ability to cross the blood-brain barrier also makes it a valuable tool for in vivo studies. This application note provides a detailed protocol for utilizing SKF-89976A to characterize GAT-1 activity in a cell-based neurotransmitter uptake assay, a foundational technique in neuropharmacology and drug discovery.

Principle of the GABA Uptake Assay

The GABA uptake assay is a functional method to measure the activity of GABA transporters. The most common approach utilizes radiolabeled GABA (e.g., [³H]GABA) as a tracer. Cells expressing the transporter of interest (e.g., GAT-1) are incubated with [³H]GABA. Active transporters will internalize the radiolabeled substrate. The amount of accumulated radioactivity inside the cells is then quantified, typically using a scintillation counter, and serves as a direct measure of transporter activity.

To determine the inhibitory potency of a compound like SKF-89976A, the assay is performed in the presence of varying concentrations of the inhibitor. By measuring the reduction in [³H]GABA uptake at each concentration, a dose-response curve can be generated, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Experimental Workflow for GAT-1 Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of SKF-89976A on GAT-1 mediated GABA uptake.

GAT1_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Seeding (GAT-1 expressing cells) Reagent_Prep Reagent Preparation (Assay Buffer, [³H]GABA, SKF-89976A dilutions) Preincubation Pre-incubation with SKF-89976A Cell_Culture->Preincubation Uptake_Initiation Initiate Uptake (Add [³H]GABA) Preincubation->Uptake_Initiation Uptake_Termination Terminate Uptake (Rapid Wash with Ice-Cold Buffer) Uptake_Initiation->Uptake_Termination Quantification Quantification (Scintillation Counting) Uptake_Termination->Quantification Data_Processing Data Processing (% Inhibition Calculation) Quantification->Data_Processing IC50_Determination IC₅₀ Determination (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: Workflow for GAT-1 Inhibition Assay using SKF-89976A.

Detailed Protocol: Cell-Based [³H]GABA Uptake Assay

This protocol is designed for a 96-well format using a cell line stably expressing human GAT-1 (e.g., HEK293-hGAT1).

Materials and Reagents
  • Cells: HEK293 cells stably transfected with human GAT-1 (or other suitable cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4 with NaOH).

  • Test Compound: SKF-89976A hydrochloride (CAS 85375-15-1).[4]

  • Radiolabeled Ligand: [³H]γ-aminobutyric acid ([³H]GABA).

  • Non-specific Uptake Control: A high concentration of a non-selective GAT inhibitor like Tiagabine (e.g., 100 µM).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well cell culture plates, multi-channel pipette, cell harvester, scintillation counter.

Procedure
  • Cell Culture and Seeding:

    • Culture GAT-1 expressing cells according to standard protocols.

    • The day before the assay, seed the cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 60,000 cells/well).[8]

  • Preparation of Solutions:

    • SKF-89976A Stock: Prepare a 10 mM stock solution of SKF-89976A hydrochloride in DMSO.[4] From this stock, create serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

    • [³H]GABA Working Solution: Dilute the [³H]GABA stock in assay buffer to a final concentration that is appropriate for the Kₘ of the transporter (e.g., a final assay concentration of 10-20 nM is common).

  • Assay Execution:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL/well of pre-warmed (37°C) assay buffer.

    • Pre-incubation: Add 100 µL of assay buffer containing the various concentrations of SKF-89976A to the appropriate wells. For control wells:

      • Total Uptake: Add assay buffer with vehicle (e.g., 0.1% DMSO).

      • Non-specific Uptake: Add assay buffer containing a high concentration of a non-selective inhibitor like Tiagabine.

    • Incubate the plate for 15-20 minutes at room temperature or 37°C.[9]

    • Initiate Uptake: Add 100 µL of the [³H]GABA working solution to all wells, bringing the total volume to 200 µL.

    • Incubate for a short period where uptake is linear (typically 5-10 minutes) at room temperature.[9][10]

    • Terminate Uptake: Rapidly terminate the assay by aspirating the solution and immediately washing the cells three times with 200 µL/well of ice-cold assay buffer.[9]

  • Quantification:

    • Lyse the cells by adding 50 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-specific Uptake wells).

  • Calculate Percent Inhibition:

    • For each concentration of SKF-89976A, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM in test well - Non-specific CPM) / (Total CPM - Non-specific CPM)])

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the SKF-89976A concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of SKF-89976A that inhibits 50% of the specific [³H]GABA uptake.

Expected Results and Selectivity Profile

SKF-89976A is highly selective for GAT-1. The expected IC₅₀ values demonstrate this selectivity.

Transporter SubtypeReported IC₅₀ (µM)
Human GAT-1 (hGAT-1) 0.13 [4]
Rat GAT-2 (rGAT-2)550[4]
Human GAT-3 (hGAT-3)944[4]
Human Betaine/GABA Transporter-1 (hBGT-1)7210[4]

Table 1: Selectivity profile of SKF-89976A across different GABA transporter subtypes.

The results from a successful experiment should yield an IC₅₀ value for GAT-1 in the sub-micromolar range, consistent with published data.

Mechanism of GAT-1 Inhibition by SKF-89976A

The following diagram depicts the mechanism of GAT-1 inhibition.

GAT1_Mechanism GABA_out GABA (extracellular) GAT1_normal GAT-1 Transporter GABA_out->GAT1_normal Binding & Reuptake GABA_in GABA (intracellular) GAT1_normal->GABA_in Translocation SKF SKF-89976A GAT1_inhibited GAT-1 Transporter SKF->GAT1_inhibited Competitive Binding GABA_blocked GABA Reuptake Blocked GAT1_inhibited->GABA_blocked Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron / Glia

Caption: Mechanism of GAT-1 inhibition by SKF-89976A.

SKF-89976A acts as a competitive inhibitor at the GAT-1 transporter. It binds to the transporter protein, preventing GABA from binding and being translocated into the cell. This blockade of the reuptake mechanism leads to an accumulation of GABA in the synaptic space, thereby enhancing inhibitory signaling.[6]

Conclusion

The neurotransmitter uptake assay is an indispensable tool for characterizing the function and pharmacology of transporters like GAT-1. By employing a potent and selective inhibitor such as SKF-89976A, researchers can accurately quantify transporter inhibition, determine the potency of novel compounds, and gain insights into the mechanisms of GABAergic neurotransmission. The protocol described herein provides a reliable and validated framework for conducting these critical experiments in a drug discovery and neuroscience research setting.

References

  • Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

  • Macek, J., et al. (2005). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. PubMed. Retrieved from [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. PubMed. Retrieved from [Link]

  • Dosemeci, A., et al. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. Retrieved from [Link]

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Sources

Application Notes and Protocols for In Vitro Receptor Binding Assays Using Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Receptor Pharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal structural framework for designing therapeutic agents. Consequently, piperidine derivatives are prevalent in numerous classes of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] This widespread utility stems from the piperidine moiety's capacity to modulate critical physicochemical properties like lipophilicity and basicity, which in turn govern a drug's pharmacokinetic and pharmacodynamic profile.[3]

Understanding the interaction of these derivatives with their protein targets is a pivotal aspect of drug discovery. In vitro receptor binding assays are indispensable tools for this purpose, providing quantitative data on the affinity and selectivity of a compound for a specific receptor.[5][6] This guide provides detailed protocols and technical insights for conducting two common types of in vitro receptor binding assays—the radioligand binding assay and the fluorescence polarization assay—using piperidine derivatives as test ligands. The focus will be on practical application and the rationale behind key experimental steps to ensure data integrity and reproducibility.

Principle of Receptor Binding Assays

Receptor binding assays are designed to measure the direct interaction between a ligand (e.g., a piperidine derivative) and a receptor.[6] The fundamental principle involves incubating a source of the target receptor (such as cell membranes or purified protein) with a labeled ligand (the "tracer") that binds to the receptor with high affinity. The extent to which an unlabeled test compound (the piperidine derivative) can displace the labeled ligand from the receptor is then measured. This displacement is proportional to the test compound's affinity for the receptor.

There are three primary types of receptor binding experiments:

  • Saturation assays: These determine the density of receptors in a tissue preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7][8]

  • Competition (or displacement) assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to the receptor.[7][9]

  • Kinetic assays: These measure the rates of association (kon) and dissociation (koff) of a ligand with the receptor.[7][8]

This guide will focus on the widely used competition assay format.

Part 1: The Radioligand Binding Assay

Radioligand binding assays are a sensitive and robust method for quantifying receptor-ligand interactions.[7][9] They typically employ a ligand that has been labeled with a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I). The amount of radioligand bound to the receptor is quantified using a scintillation counter.

Focus Receptor System: Sigma (σ) Receptors

Piperidine and its derivatives are well-known for their interaction with sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[10][11][12][13][14][15] These receptors are implicated in a variety of neurological and psychiatric conditions, making them attractive targets for drug development.[14] Therefore, the following protocol will be tailored for assessing the binding of piperidine derivatives to σ1 and σ2 receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay is depicted below.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation Test_Compound Piperidine Derivative (Serial Dilution) Test_Compound->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Equilibrium Washing Wash Filter Mat Filtration->Washing Counting Scintillation Counting (Quantifies Radioactivity) Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: σ Receptor Binding Assay

This protocol is adapted from methodologies described for σ1 and σ2 receptor binding assays.[11][16][17]

1. Materials and Reagents:

  • Receptor Source: Guinea pig brain homogenates (for σ1) or rat liver membrane preparations (for σ2).[11]

  • Radioligands:

    • For σ1: [³H]-(+)-pentazocine.[11][16]

    • For σ2: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.[12][16]

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: Piperidine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known ligand (e.g., 10 µM Haloperidol for σ1, or 10 µM DTG for σ2) to saturate all specific binding sites.[16][17]

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail

  • Microplate Scintillation Counter

2. Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., guinea pig brain) in 20 volumes of ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[18]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer.

      • Test piperidine derivative at various concentrations (typically a 10-point dilution series).

      • For non-specific binding (NSB) wells: Add the unlabeled competitor at a saturating concentration.

      • For total binding (B₀) wells: Add vehicle (e.g., DMSO).

      • Radioligand at a concentration at or below its Kd (e.g., 2 nM -pentazocine).[16]

      • Receptor membrane preparation (e.g., 50-120 µg of protein).[18]

    • The final assay volume is typically 200-250 µL.[18]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 150 minutes).[12] Gentle agitation is recommended.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked filter plate. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.[18]

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding as a percentage of the maximal specific binding (B₀) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation: Binding Affinities of Representative Piperidine Derivatives

The following table summarizes the binding affinities (Ki) of several piperidine derivatives for various receptors, as determined by radioligand binding assays.

Compound ClassSpecific DerivativeReceptor TargetKi (nM)Reference
PhenoxyalkylpiperidinesN-[(4-chlorophenoxy)ethyl]-4-methylpiperidineσ10.34-1.18[13]
PhenoxyalkylpiperidinesN-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ10.89-1.49[13]
Aminoethyl-substituted piperidines1-Methylpiperidine derivative (20a)σ1Varies[11]
Piperidinyl piperidinesVariousMuscarinic M2Potent antagonists[19]
1,4-Disubstituted piperidinesFAUC 213Dopamine D4High affinity[20]
PhenylpiperidinesVariousSerotonin 5-HT₂CPAMs[21]
BenzylpiperidinesCompound 1σ13.2[16][22]
Piperidine derivativesCompound 5Histamine H37.70[15]
Piperidine derivativesCompound 5σ13.64[15]
Piperidine derivativesCompound 11Histamine H36.2[15]
Piperidine derivativesCompound 11σ14.41[15]

Part 2: The Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous, non-radioactive technique widely used to monitor binding events in solution.[23][24] It is particularly amenable to high-throughput screening (HTS) due to its simplicity and lack of wash steps.[23]

Principle of Fluorescence Polarization

The principle of FP is based on the rotational motion of fluorescent molecules.[25] A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light. However, when this tracer binds to a much larger molecule, such as a receptor, its rotational motion is significantly slowed. This results in the emission of light that remains highly polarized.[26] In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor. Displacement of the tracer by the test compound leads to a decrease in the FP signal.[24]

Experimental Workflow: Competitive Fluorescence Polarization Assay

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Read cluster_analysis Data Analysis Receptor Soluble Receptor Mix Mix Components in Microplate Well Receptor->Mix FP_Tracer Fluorescent Ligand (Tracer) FP_Tracer->Mix Test_Compound Piperidine Derivative (Serial Dilution) Test_Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Read_FP Read Fluorescence Polarization (mP) Incubate->Read_FP Analysis Calculate IC50 & Ki Read_FP->Analysis

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Protocol: A General FP Binding Assay

This protocol provides a general framework for developing an FP-based competitive binding assay for a soluble receptor.

1. Materials and Reagents:

  • Receptor: Purified, soluble receptor of interest.

  • Fluorescent Tracer: A ligand for the target receptor that has been conjugated to a suitable fluorophore (e.g., fluorescein, rhodamine).[25] The tracer should be the smaller of the binding partners.[27]

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor (e.g., PBS with 0.01% Tween-20).

  • Test Compounds: Piperidine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Microplates: Low-binding, black microplates (e.g., 96- or 384-well).

  • Plate Reader: A microplate reader equipped with polarization filters for the excitation and emission wavelengths of the chosen fluorophore.

2. Procedure:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that provides a stable and robust fluorescence signal well above the background.

    • Receptor Titration: Titrate the receptor against a fixed concentration of the tracer to determine the concentration of receptor that yields a significant shift in polarization upon binding, ideally within the linear range of the binding curve.

  • Assay Setup:

    • Add assay buffer, fluorescent tracer, and the test piperidine derivative at various concentrations to the wells of the microplate.

    • Initiate the binding reaction by adding the receptor to all wells.

    • Include control wells:

      • Tracer only: For minimum polarization value.

      • Tracer + Receptor: For maximum polarization value.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of excitation light.

3. Data Analysis:

  • The data (mP values) are plotted against the logarithm of the test compound concentration.

  • The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • The Ki value can be calculated using a modified Cheng-Prusoff equation specific for FP assays, which takes into account the concentrations of both the tracer and the receptor.

Conclusion and Best Practices

Both radioligand binding and fluorescence polarization assays are powerful techniques for characterizing the interaction of piperidine derivatives with their receptor targets. The choice between them often depends on factors such as the availability of a radiolabeled or fluorescent ligand, throughput requirements, and safety considerations.

Key considerations for robust and reliable data include:

  • Thorough Assay Validation: Always validate the assay by testing known reference compounds and ensuring the results are consistent with published data.

  • Control for Artifacts: Be aware of potential artifacts, such as compound autofluorescence in FP assays or high non-specific binding in radioligand assays.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium, especially for high-affinity ligands.[7]

  • Ligand Depletion: In radioligand assays, ensure that the amount of bound radioligand is less than 10% of the total added to avoid ligand depletion, which can affect the accuracy of Kd and Ki measurements.[7]

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess the receptor binding profiles of novel piperidine derivatives, accelerating the drug discovery and development process.

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  • Wild, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

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Application Notes &amp; Protocols: Radiolabeling of Piperidine Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and central nervous system (CNS) drugs. Its prevalence makes it a critical target for in vivo imaging using Positron Emission Tomography (PET) to study drug pharmacokinetics, target engagement, and disease pathology. This guide provides an in-depth overview and detailed protocols for the radiolabeling of piperidine derivatives with common short-lived positron-emitting radionuclides: Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Gallium-68 (⁶⁸Ga). We will explore the strategic considerations behind choosing a radionuclide, precursor design, and specific labeling chemistries, offering researchers and drug development professionals a robust framework for developing novel PET tracers.

Strategic Imperatives in Tracer Development

The successful development of a PET radiotracer hinges on a synthesis of chemistry, biology, and pharmacology. The piperidine moiety, while common, presents unique challenges and opportunities for radiolabeling. The choice of radionuclide is the first critical decision point, dictated by the biological question at hand.

  • Carbon-11 (t½ = 20.4 min): Ideal for studying rapid biological processes and for performing multiple scans in the same subject on the same day.[1] Its short half-life necessitates a fast and efficient labeling reaction, typically involving the formation of a new bond to the piperidine nitrogen. The key advantage is that ¹¹C is isotopic with stable carbon, meaning its incorporation does not alter the compound's pharmacology.[1]

  • Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F allows for more complex, multi-step syntheses and facilitates distribution to satellite imaging centers.[2] It is well-suited for studying slower biological processes that occur over several hours.[2] However, the introduction of a fluorine atom, which is larger than hydrogen, can sometimes impact the molecule's binding affinity and metabolism.[3]

  • Gallium-68 (t½ = 68 min): This generator-produced radionuclide offers the significant advantage of being available on-site without a cyclotron.[4][5] Labeling is typically achieved by chelating ⁶⁸Ga³⁺ with a bifunctional chelator (e.g., DOTA) that is covalently attached to the piperidine-containing molecule.[5][6] This approach is particularly useful for labeling peptides and larger molecules.

The overall workflow for developing a piperidine-based PET tracer involves a multi-stage, iterative process that begins with precursor synthesis and culminates in in vivo validation.

G cluster_0 Pre-Clinical Development cluster_1 In Vivo Validation Precursor_Synthesis Precursor Synthesis & Characterization Radiolabeling Radiolabeling Optimization Precursor_Synthesis->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control (Purity, Aₘ, Stability) Purification->QC In_Vitro In Vitro Assays (Binding, Autoradiography) QC->In_Vitro Release for Study Animal_PET Animal PET/CT Imaging (Biodistribution, Kinetics) In_Vitro->Animal_PET Metabolite Metabolite Analysis Animal_PET->Metabolite Dosimetry Dosimetry Calculations Metabolite->Dosimetry

Figure 1. High-level workflow for the development of a novel piperidine-based PET tracer.
Carbon-11 Labeling: The N-Methylation Approach

The most common strategy for labeling piperidine derivatives with ¹¹C is through N-alkylation, specifically N-methylation.[1] This is due to the prevalence of N-methylpiperidine moieties in CNS drugs and the high efficiency of reacting a secondary amine precursor with a high-activity ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1]

The reaction is typically a nucleophilic substitution where the piperidine nitrogen attacks the electrophilic ¹¹C-methyl group. The speed of this reaction is paramount due to the short 20.4-minute half-life.[7]

Figure 2. General scheme for ¹¹C-N-methylation of a piperidine precursor.
Protocol 2.1: Automated Radiosynthesis of [¹¹C]Methylphenidate

This protocol describes the synthesis of [¹¹C]methylphenidate, a well-known dopamine transporter (DAT) imaging agent, as a representative example of ¹¹C-N-methylation. The precursor is ethylphenidate HCl.

Materials:

  • Automated radiosynthesis module (e.g., GE TRACERlab™)

  • [¹¹C]CO₂ produced from a medical cyclotron

  • Ethylphenidate HCl precursor (0.5 - 1.0 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydroxide (2 M)

  • HPLC purification system with a semi-preparative C18 column

  • Sterile filtration assembly (0.22 µm filter)

Methodology:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₃I using the gas-phase method within the synthesis module.

  • Precursor Preparation: Dissolve ethylphenidate HCl precursor (0.5 mg) in 250 µL of anhydrous DMF in the reaction vessel. Add 2 µL of 2 M NaOH to neutralize the HCl salt and deprotonate the piperidine nitrogen.

  • ¹¹C-Methylation Reaction: The gaseous [¹¹C]CH₃I is trapped in the precursor solution at room temperature. The sealed vessel is then heated to 80-90°C for 3-5 minutes.

  • Quenching & Dilution: After the reaction time, the mixture is quenched with 0.5 mL of HPLC mobile phase.

  • Purification: The crude reaction mixture is injected onto the semi-preparative HPLC column. The peak corresponding to [¹¹C]methylphenidate is collected.

  • Formulation: The collected fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove organic solvents. The final product is eluted from the cartridge with sterile ethanol and diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, pH, residual solvents, and specific activity before release.[8][9]

ParameterTypical ValueRationale
Precursor Amount0.5 - 1.0 mgBalances reaction efficiency with achieving high specific activity.
Reaction Temperature80 - 90 °CProvides sufficient thermal energy to drive the reaction quickly.
Reaction Time3 - 5 minA compromise to maximize chemical yield while minimizing radioactive decay.[7]
Radiochemical Yield25 - 40% (decay-corrected)Represents a typical efficiency for this type of rapid methylation.[10]
Molar Activity (Aₘ)> 100 GBq/µmolHigh molar activity is crucial to avoid mass effects at the target receptor.
Radiochemical Purity> 95%A regulatory requirement to ensure patient safety and imaging accuracy.[11]
Fluorine-18 Labeling: The Fluoroalkylation Strategy

A common and robust method for introducing ¹⁸F into piperidine-containing molecules is via nucleophilic substitution using a fluoroalkylating agent.[12] A popular building block is [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), which is synthesized first and then used to alkylate the piperidine nitrogen. This two-step, one-pot approach is highly reliable and adaptable to many precursors.[13][14]

The causality here is clear: the tosylate group is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by the nucleophilic piperidine nitrogen.

G cluster_0 Step 1: Building Block Synthesis cluster_1 Step 2: N-Alkylation F18 [¹⁸F]Fluoride FETos [¹⁸F]Fluoroethyl Tosylate F18->FETos Tosylate_Precursor Ethylene Glycol Ditosylate Tosylate_Precursor->FETos Piperidine_Precursor Piperidine Precursor FETos->Piperidine_Precursor Reacts with Final_Product [¹⁸F]N-Fluoroethyl Piperidine Piperidine_Precursor->Final_Product

Figure 3. Two-step, one-pot strategy for ¹⁸F-fluoroethylation of piperidines.
Protocol 3.1: Synthesis of an ¹⁸F-Fluoroethylated Piperidine Derivative

This protocol details a general method for labeling a des-ethyl piperidine precursor via nucleophilic substitution with [¹⁸F]FETos.

Materials:

  • [¹⁸F]Fluoride in target water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol ditosylate

  • Des-ethyl piperidine precursor (1-2 mg)

  • Anhydrous Acetonitrile (MeCN)

  • HPLC purification system

Methodology:

  • Drying of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is transferred to the reaction vessel. A solution of K₂₂₂ and K₂CO₃ in MeCN/water is added. The solvent is removed by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at 110°C. This step is critical to activate the otherwise poorly nucleophilic fluoride ion.

  • Synthesis of [¹⁸F]FETos: A solution of ethylene glycol ditosylate (4-5 mg) in 1 mL of anhydrous MeCN is added to the dried [¹⁸F]fluoride complex. The mixture is heated at 95°C for 5-10 minutes.

  • N-Alkylation: A solution of the piperidine precursor (1-2 mg) in 0.5 mL of anhydrous MeCN is added directly to the reaction vessel containing the crude [¹⁸F]FETos. The reaction is heated at 110-120°C for 10-15 minutes.

  • Purification & Formulation: The reaction is quenched, diluted, and purified via semi-preparative HPLC. The collected fraction is then formulated for injection as described in Protocol 2.1.

ParameterTypical ValueRationale
Precursor Amount1 - 2 mgSufficient to drive the reaction to completion in a reasonable timeframe.
K₂₂₂/K₂CO₃Molar ratio optimizedK₂₂₂ chelates the potassium ion, creating a "naked," highly reactive fluoride anion.
Reaction Temperature95°C (Step 2), 110-120°C (Step 3)Higher temperature is needed for the N-alkylation step compared to the tosylate formation.
Radiochemical Yield15 - 35% (decay-corrected)Reflects the efficiency of the two-step process.[14][15]
Radiochemical Purity> 99%Essential for ensuring that the observed in vivo signal is from the intended tracer.[14][15]
Gallium-68 Labeling: The Chelation Approach

Labeling with ⁶⁸Ga requires a different strategy. The piperidine-containing molecule of interest must first be derivatized with a bifunctional chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[6] The DOTA cage securely coordinates the ⁶⁸Ga³⁺ ion through a thermodynamically stable complex.

This method is exceptionally robust and can be performed with generator-produced ⁶⁸Ga, making it accessible to facilities without a cyclotron.[4][6] The labeling reaction is often rapid and can be performed in aqueous buffers.[16]

Figure 4. Chelation of ⁶⁸Ga³⁺ by a DOTA-conjugated piperidine derivative.
Protocol 4.1: Manual Labeling of a DOTA-Piperidine Conjugate

This protocol provides a general procedure for the manual labeling of a DOTA-conjugated piperidine derivative.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation exchange cartridge (e.g., SCX)

  • DOTA-piperidine conjugate (10-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Trace metal-free HCl

  • Heating block

Methodology:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • ⁶⁸Ga Purification/Concentration: Pass the generator eluate through a cation exchange cartridge. The ⁶⁸Ga³⁺ is retained on the resin. Wash the cartridge with sterile water. This step removes radionuclidic impurities like ⁶⁸Ge.

  • Elution into Reaction Vial: Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of acidified 5 M NaCl solution directly into a reaction vial containing the DOTA-piperidine conjugate.[6]

  • Buffering and Labeling: Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5 - 4.5. The optimal pH is critical for efficient chelation.[16] Heat the reaction mixture at 95°C for 5-10 minutes.

  • Quality Control: After cooling, the reaction is checked for radiochemical purity, typically using instant thin-layer chromatography (iTLC) or radio-HPLC.[16][17] The key QC metric is the percentage of ⁶⁸Ga incorporated into the DOTA conjugate versus free ⁶⁸Ga.

  • Formulation: If purity is high (>95%), the product can be diluted with sterile saline for injection. No further HPLC purification is typically required, which is a major advantage of this method.[6]

ParameterTypical ValueRationale
Precursor Amount10 - 20 nmolEnsures a high molar ratio of chelator to radionuclide, driving the reaction to completion.
pH3.5 - 4.5Optimal range for DOTA chelation; higher pH can lead to formation of gallium hydroxides.[16]
Reaction Temperature95 °CProvides the necessary activation energy for the Ga³⁺ ion to be inserted into the macrocyclic DOTA cage.
Labeling Efficiency> 95%Routinely achievable with optimized conditions, often obviating the need for HPLC purification.[16]
Final Product Purity> 95%A standard requirement for radiopharmaceuticals intended for human use.[11]
Quality Control: The Self-Validating Imperative

For any radiopharmaceutical intended for in vivo use, rigorous quality control (QC) is non-negotiable.[9][18] Each protocol must be a self-validating system, ensuring the final product is safe, pure, and effective. Key QC tests are mandatory before a tracer can be released for administration.[8][11]

QC TestSpecificationMethodPurpose
Radionuclide Identity Correct photopeak (511 keV) & half-lifeDose Calibrator, Gamma SpectrometerConfirms the correct radionuclide is present.[8][19]
Radiochemical Purity > 95%Radio-HPLC, Radio-TLCEnsures the radioactivity is bound to the correct chemical form.[8][19]
pH 4.5 - 7.5pH meter or stripEnsures the final formulation is physiologically compatible.[11]
Visual Inspection Clear, colorless, no particulatesVisual checkGuarantees the absence of foreign matter.[8]
Chemical Purity Absence of precursors, solventsHPLC (UV detector)Ensures that non-radioactive chemical impurities are below specified limits.
Sterility No microbial growthUSP <71> Sterility TestConfirms the absence of microbial contamination (often tested retrospectively).[8]
Bacterial Endotoxins < 175 EU / VLimulus Amebocyte Lysate (LAL) testEnsures the absence of pyrogens that can cause fever.[8][11]
Conclusion and Future Directions

The radiolabeling of piperidine derivatives is a cornerstone of molecular imaging, particularly in neuroscience and oncology. The choice between ¹¹C, ¹⁸F, and ⁶⁸Ga offers a versatile toolkit to address a wide range of biological questions. While N-alkylation and chelation are the workhorse methods, ongoing research continues to expand the radiochemist's toolbox with novel ¹¹C-carbonylation and late-stage ¹⁸F-fluorination techniques.[7][12] The continued development of automated synthesis platforms and robust quality control procedures will further accelerate the translation of novel piperidine-based PET tracers from the bench to the clinic, ultimately enhancing our understanding of disease and aiding in the development of new medicines.

References
  • Current time information in Mumbai, IN. (n.d.). Google.
  • QC of PET Radiopharmaceuticals. (n.d.). Slideshare.
  • Zhang, J., et al. (2010). Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Applied Radiation and Isotopes, 68(3), 459-65.
  • Garnier, S., et al. (2013). Synthesis, radiofluorination, and in vivo evaluation of novel fluorinated and iodinated radiotracers for PET imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 56(22), 8948-59.
  • Kühner, S., et al. (2020). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances.
  • Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico.
  • Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. (2025). PubMed Central.
  • Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key.
  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. (n.d.). PubMed Central.
  • Mueller, D., et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method. Nature Protocols, 11(6), 1047-57.
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2025). ResearchGate.
  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews.
  • Eppard, E., et al. (2020). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. MDPI.
  • Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease. (2021). ResearchGate.
  • Li, Y., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry, 56(9), 3589-601.
  • Quality Control of Radiopharmaceuticals. (n.d.). PharmacyLibrary.
  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. (n.d.). ResearchGate.
  • Jia, H., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5496-505.
  • Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. (n.d.). NIH.
  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. (2024). PubMed.
  • Direct 11 C-methylation of 1 with [ 11 C]CO 2. (n.d.). ResearchGate.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-54.
  • Ebenhan, T., et al. (2018). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. MDPI.
  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(3), 154-84.
  • Maecke, H. R., & Fani, M. (2011). (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives. Seminars in Nuclear Medicine, 41(3), 189-99.
  • Liang, S. H., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central.
  • Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2025). ResearchGate.
  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 4.
  • Pees, A., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
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  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate.[1][2] This resource provides in-depth, experience-driven advice to ensure the integrity and purity of your final product.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds, including kinase inhibitors.[2] The most common synthetic route involves the N-alkylation of piperidine with an (E)-4-halobut-2-enoic acid derivative, followed by hydrochloride salt formation.[3] While seemingly straightforward, this process is susceptible to the formation of several impurities that can compromise the yield, purity, and stability of the final product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

FAQ 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?

Possible Causes & Solutions:

  • Insufficient Basicity: The nucleophilic substitution of the halide on the butenoic acid backbone by piperidine requires a basic environment to neutralize the hydrohalic acid formed as a byproduct. An inadequate amount of base can lead to the protonation of piperidine, reducing its nucleophilicity and slowing down the reaction.

    • Troubleshooting: Ensure at least one equivalent of a suitable base is used. For reactions involving (E)-4-bromo-2-butenoic acid, using an excess of piperidine can serve as both the nucleophile and the base. Alternatively, an external, non-nucleophilic base like triethylamine or diisopropylethylamine can be employed.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting: Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the ions formed during the reaction, promoting the SN2 pathway. Aprotic solvents with low polarity, such as toluene or hexane, may result in slower reaction rates.[4]

  • Leaving Group Ability: The nature of the halogen on the (E)-4-halobut-2-enoic acid starting material is critical.

    • Troubleshooting: Bromine is a better leaving group than chlorine. If you are using (E)-4-chloro-2-butenoic acid, consider switching to the bromo-analog for a faster reaction.[3]

FAQ 2: I'm observing an unexpected side product with a similar mass to my desired product. What could it be?

Likely Impurity: Isomerization of the double bond from the (E) to the (Z) configuration.

Formation Mechanism: The α,β-unsaturated carbonyl system is susceptible to isomerization under both acidic and basic conditions. The planarity of the double bond can be temporarily disrupted, allowing for rotation and re-formation as the more thermodynamically stable isomer, which is typically the (E)-isomer. However, reaction conditions can sometimes favor the formation of the (Z)-isomer.

Troubleshooting & Prevention:

  • Temperature Control: High reaction temperatures can promote isomerization. Maintain the reaction at a moderate temperature (e.g., room temperature to 50°C) and monitor the progress closely.

  • pH Control: Both strongly acidic and strongly basic conditions can catalyze isomerization. If using a strong base, consider adding it slowly to the reaction mixture. During the hydrochloride salt formation, avoid a large excess of hydrochloric acid.

  • Analytical Monitoring: Use techniques like 1H NMR spectroscopy to monitor the stereochemistry of the double bond. The coupling constants for the vinyl protons are characteristically different for (E) and (Z) isomers.[3]

FAQ 3: My final product is discolored (yellow to brown). What is the source of this impurity?

Possible Causes & Solutions:

  • Oxidation: The piperidine ring and the double bond are susceptible to oxidation, especially in the presence of air and light over extended periods.[3]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be beneficial, though this should be evaluated for compatibility with downstream applications.

      • Purification: Discoloration can often be removed by recrystallization or activated carbon treatment.

  • Polymerization: α,β-Unsaturated carbonyl compounds can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating during the reaction and purification steps.

      • Storage: Store the final product in a cool, dark place.

FAQ 4: I'm having difficulty removing residual piperidine from my final product. What purification strategies are most effective?

Challenge: Piperidine is a relatively high-boiling point liquid, and its basic nature can lead to the formation of salts that are difficult to remove by simple extraction.

Purification Strategies:

  • Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the excess piperidine, forming a water-soluble salt that can be partitioned into the aqueous layer. Be cautious not to use an excessive amount of acid, as this can affect the desired product.

  • Recrystallization: This is a highly effective method for purifying the final hydrochloride salt.

    • Solvent Selection: A common solvent system is a mixture of a protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble at low temperatures (e.g., diethyl ether, ethyl acetate).

  • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used to separate the product from non-polar impurities. A mobile phase of dichloromethane/methanol with a small amount of acetic acid or triethylamine can be effective.

III. Common Impurities Profile

A summary of common impurities, their potential sources, and recommended analytical methods for their detection is provided below.

Impurity NameStructurePotential SourceRecommended Analytical Method
(Z)-4-(piperidin-1-yl)but-2-enoic acid Isomer of the desired productIsomerization during reaction or work-up1H NMR, HPLC
(E)-4-halobut-2-enoic acid Starting materialIncomplete reactionHPLC, GC-MS
Piperidine Starting materialExcess reagent, incomplete removalHPLC, GC-MS
Piperidine N-oxide Oxidation productOxidation of piperidineLC-MS
Polymeric byproducts Polymerization of the α,β-unsaturated systemHigh temperature, radical initiatorsGPC, SEC

IV. Experimental Protocols

Protocol 1: 1H NMR Analysis for Isomeric Purity

Objective: To determine the ratio of (E) to (Z) isomers in a sample.

Procedure:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Acquire a 1H NMR spectrum.

  • Integrate the signals corresponding to the vinyl protons of the (E) and (Z) isomers. The coupling constant (J-value) for the vinyl protons of the (E)-isomer is typically larger (around 15 Hz) than that of the (Z)-isomer (around 10 Hz).

  • Calculate the isomeric ratio from the integration values.

Protocol 2: Recrystallization for Purification

Objective: To remove process-related impurities and improve the purity of the final product.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether).

  • Dry the purified crystals under vacuum.

V. Visual Diagrams

Diagram 1: Synthesis Pathway and Impurity Formation

A (E)-4-halobut-2-enoic acid C (E)-4-(piperidin-1-yl)but-2-enoic acid A->C + Piperidine B Piperidine B->C G Piperidine N-oxide B->G Oxidation E This compound C->E + HCl F (Z)-isomer C->F Isomerization H Polymeric byproducts C->H Polymerization D HCl D->E

Caption: Key steps and potential impurity formation pathways.

Diagram 2: Troubleshooting Workflow

start Synthesis Issue Observed q1 Low Conversion? start->q1 q2 Product Discoloration? q1->q2 No sub_q1 Check Base/Solvent/Leaving Group q1->sub_q1 Yes q3 Impurity Detected by NMR/HPLC? q2->q3 No sub_q2 Use Inert Atmosphere/Recrystallize q2->sub_q2 Yes sub_q3 Identify Impurity (Isomer, SM, etc.) q3->sub_q3 Yes end Pure Product q3->end No sub_q1->end Optimize sub_q2->end Purify sub_q3->end Adjust Conditions

Caption: A logical flow for troubleshooting common synthesis issues.

VI. References

  • ChemBK. (2024, April 9). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Tomáš, G., et al. (2014). Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: kinetic and theoretical study. Reaction Kinetics, Mechanisms and Catalysis, 113(1), 131-145. Retrieved from [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • Silverman, R. B., & Levy, M. A. (1981). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry, 256(21), 11565–11568.

  • Li, J. J. (2013). Impurity analysis in organic synthesis. John Wiley & Sons.

  • ICH Guideline Q3A (R2). (2006). Impurities in New Drug Substances. Retrieved from [Link]

Sources

Technical Support Center: Identification and Troubleshooting of Side Products in Dacomitinib Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Dacomitinib synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Dacomitinib and its intermediates. The purity of the final active pharmaceutical ingredient (API) is critically dependent on the effective control of impurities at every synthetic step. This document provides in-depth, experience-driven answers to common challenges related to side product formation, offering troubleshooting strategies and preventative measures to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) about Dacomitinib Synthesis Impurities

This section addresses high-level questions regarding the nature, importance, and analysis of impurities in the Dacomitinib synthetic pathway.

Q1: What are the primary classes of impurities encountered during the synthesis of Dacomitinib and its intermediates?

A: Impurities in Dacomitinib can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances formed during the manufacturing process itself. They include unreacted starting materials, intermediates from incomplete reactions, and side products from competing or subsequent reactions. Examples include side products from halogenation, amide bond formation, or nitration steps.[1]

  • Starting Material-Related Impurities: Impurities already present in the raw materials (e.g., 2-amino-4-fluorobenzoic acid) can be carried through the synthetic sequence and may react to form new impurities.

  • Degradation Impurities: These arise from the degradation of intermediates or the final product under specific conditions such as exposure to heat, light, humidity, or non-optimal pH.[1] Oxidative degradation and hydrolysis are common pathways.[1]

Q2: Why is the stringent control of side products in Dacomitinib intermediates so critical?

A: Controlling impurities is fundamental to drug development for several reasons. From a regulatory perspective, guidelines from the International Council for Harmonisation (ICH), FDA, and EMA mandate strict limits on impurities to ensure product safety and stability.[1] From a scientific standpoint, even small amounts of structurally similar impurities can have unintended pharmacological or toxicological effects. Furthermore, impurities carried over from intermediate steps can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and a compromised final API purity.

Q3: Which analytical techniques are most effective for identifying and quantifying unknown side products in my reaction mixture?

A: A multi-technique approach is typically required for comprehensive impurity profiling. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of impurities. Reversed-phase HPLC (RP-HPLC) with UV detection is a standard method for routine analysis and stability studies.[2][3][4]

  • Mass Spectrometry (MS), especially LC-MS: When coupled with HPLC, MS provides molecular weight information, which is crucial for the initial identification of unknown side products.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise chemical structure of an isolated impurity.

  • Gas Chromatography (GC): Used specifically for the detection and quantification of residual solvents.[1]

Part 2: Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a question-and-answer-based troubleshooting guide for specific issues that may arise during key steps of Dacomitinib synthesis.

Issue 1: Nitration of the Quinazolinone Core

Synthesizing the 6-nitro-quinazolinone intermediate is a key step in many published routes.[6][7][8]

Q: My nitration reaction of 7-fluoro-4-quinazolinone is yielding multiple products, including what appears to be unreacted starting material and potentially a second nitrated species. What is the likely cause and solution?

A: This is a common issue in electrophilic aromatic substitution reactions. The formation of multiple products points to two primary causes: incomplete reaction and the formation of undesired regioisomers.

  • Causality & Troubleshooting:

    • Incomplete Reaction: Nitration requires careful control of temperature and reaction time. Insufficient reaction time or temperatures that are too low can leave starting material unreacted. Conversely, excessively high temperatures can lead to degradation.

      • Solution: Monitor the reaction progress closely using TLC or HPLC. Gradually increase the reaction time or temperature, analyzing aliquots to find the optimal point where the starting material is consumed without significant degradation.

    • Regioisomer Formation: While the 6-position is the desired site of nitration, minor products resulting from nitration at other positions on the quinazolinone ring can occur. The directing effects of the existing substituents and the reaction conditions influence selectivity.

      • Solution: Control the addition rate of the nitrating agent (e.g., nitric acid) and maintain a consistent, optimal temperature (often between 50-110 °C) to maximize regioselectivity.[8] Ensure vigorous stirring to avoid localized concentration gradients. Purification via crystallization or column chromatography is typically required to remove these isomers.

Issue 2: Amide Coupling to Form the Side Chain

The coupling of the 6-aminoquinazoline core with (E)-4-(piperidin-1-yl)but-2-enoic acid is a critical C-N bond formation step.

Q: The amide coupling step is inefficient, showing a low yield of Dacomitinib and several byproducts, including a suspected dimer and unreacted amine. How can I optimize this?

A: Amide coupling reactions are sensitive and can be plagued by side reactions if not properly controlled. The issues you're observing are characteristic of suboptimal activation or competing pathways.

  • Causality & Troubleshooting:

    • Inefficient Carboxylic Acid Activation: The most common failure point. If the butenoic acid is not fully converted to an active ester or acyl halide, the reaction will be sluggish, leaving the amine starting material unconsumed.

      • Solution: Ensure your coupling reagents (e.g., T3P, HATU, EDC/HOBt) are fresh and anhydrous. Use an appropriate stoichiometry of the coupling agent and a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to facilitate the reaction.[9]

    • Side Reactions of the Activated Species: The activated carboxylic acid can be unstable. It can react with another molecule of the acid to form an anhydride or be hydrolyzed by trace amounts of water.

      • Solution: Perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Add the amine intermediate immediately after the carboxylic acid has been activated.

    • Hydrolysis of Formamidine Group (in alternative routes): In some process routes, a formamidine group is present on an intermediate, which can be sensitive to hydrolysis during workup.[9]

      • Solution: A reverse quench with an aqueous base (like NaOH) can minimize the hydrolysis of sensitive groups during the workup phase.[9]

Issue 3: Final Quinazoline Ring Formation (Dimroth Rearrangement)

Some efficient, large-scale syntheses form the quinazoline ring in the final step via a Dimroth rearrangement to manage the poor solubility of earlier quinazoline intermediates.[9]

Q: My final ring-closing step to form the Dacomitinib quinazoline core is slow and generates significant degradation products when heated. What are the best conditions for this transformation?

A: The Dimroth rearrangement can be thermally demanding, but Dacomitinib itself is unstable at the high temperatures typically used for this reaction (e.g., refluxing acetic acid).[9] This thermal sensitivity is a known process development challenge.

  • Causality & Troubleshooting:

    • Thermal Degradation: Both the aniline starting material and the Dacomitinib product can degrade under harsh thermal conditions, leading to a complex mixture of impurities.[9]

    • Slow Reaction Rate at Lower Temperatures: Reducing the temperature to prevent degradation will naturally slow the reaction rate.

      • Solution (Field-Proven Insight): Process chemists at Pfizer developed a solution where the reaction is run at a much lower temperature (around 30 °C) in neat acetic acid. To compensate for the slower rate, an excess (e.g., 2 equivalents) of the aniline partner is used to drive the reaction to completion via Le Châtelier's principle.[9] This approach successfully balances the need for a complete reaction with the thermal lability of the product.

Part 3: Experimental Protocols & Data
Protocol 1: General Method for Impurity Profiling by RP-HPLC

This protocol is a representative method based on published literature for the analysis of Dacomitinib and its related substances.[2][3][4] It should be optimized for your specific instrumentation and sample matrix.

Objective: To separate and detect Dacomitinib and its process-related impurities.

Methodology:

  • Column: Agilent ZORBAX Eclipse C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][4]

  • Mobile Phase:

    • A: 0.1M Sodium Perchlorate, pH adjusted to 5.6.

    • B: Acetonitrile.

  • Elution Mode: Isocratic elution with a ratio of 20:80 (v/v) of A:B.[2][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 253 nm.[2][4]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (Dacomitinib intermediate or final product) in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Identify peaks corresponding to the main component and impurities based on their retention times relative to a reference standard.

Table 1: Common Dacomitinib Process-Related Impurities and Their Potential Origins

This table summarizes known impurities and their likely points of origin in the synthetic process.

Impurity NameStructure (if available)CAS NumberPotential OriginMitigation Strategy
Dacomitinib Desmethyl Impurity C₂₃H₂₃ClFN₅O₂2468202-15-3[10]Incomplete methoxylation reaction or demethylation of the 7-methoxy group under acidic conditions.Ensure complete reaction during methoxylation step; avoid harsh acidic conditions during workup and purification.
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine C₁₄H₇ClF₂N₄O₂162012-67-1[10]An intermediate carried over due to incomplete reaction in the subsequent methoxylation and side-chain coupling steps.Drive all reactions to completion; use appropriate purification methods (crystallization, chromatography) to remove unreacted intermediates.
Over-halogenated Species N/AN/AReaction of the quinazolinone core with excess chlorinating agent (e.g., SOCl₂).[1]Use precise stoichiometric control of the chlorinating agent; maintain low reaction temperatures; consider milder reagents.
Unreacted 3-chloro-4-fluoroaniline C₆H₅ClFN367-21-5Incomplete coupling reaction (e.g., Dimroth rearrangement or SₙAr) with the quinazoline core.[1]Use a slight excess of the aniline to drive the reaction; purify via acid-base extraction or chromatography.
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: General Workflow for Impurity Identification

G cluster_0 Discovery & Separation cluster_1 Identification cluster_2 Resolution TLC Reaction Monitoring (TLC/UPLC) Impurity_Detected Unknown Spot/Peak Detected TLC->Impurity_Detected HPLC_Profile Develop RP-HPLC Method for Separation Impurity_Detected->HPLC_Profile LCMS LC-MS Analysis (Determine Molecular Weight) HPLC_Profile->LCMS Characterize Isolation Isolate Impurity (Prep-HPLC or Column) LCMS->Isolation NMR Structural Elucidation (NMR) Isolation->NMR Root_Cause Identify Root Cause (e.g., Temp, Reagent) NMR->Root_Cause Investigate Optimize Optimize Reaction Conditions Root_Cause->Optimize Purify Develop Purification Strategy Root_Cause->Purify G cluster_main Amide Coupling Reaction cluster_side Potential Side Reactions RCOOH Carboxylic Acid (Side Chain) Activated Activated Intermediate (Active Ester) RCOOH->Activated Activation RNH2 Amine (Quinazoline Core) Product Desired Product (Dacomitinib) RNH2->Product Coupling CouplingAgent Coupling Agent (e.g., T3P, HATU) Activated->Product Coupling Hydrolysis Hydrolysis (Inactive Acid) Activated->Hydrolysis Trace H₂O Dimer Self-Condensation (Anhydride) Activated->Dimer Excess Acid

Caption: Key pathways in amide coupling and common side reactions.

References
  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • Veeprho. (n.d.). Dacomitinib Impurities and Related Compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). Original Research Article Stability indicating RP-HPLC method for the analysis of dacomitinib and its related impurities in bulk. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • Pharmaffiliates. (n.d.). Dacomitinib-impurities. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, August 11). Stability Indicating RP-HPLC Method for the Analysis of Dacomitinib and its Related Impurities in Bulk and Oral Solid Dosage Formulations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Below, you will find a series of troubleshooting questions and in-depth answers grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. Where should I begin my investigation?

A1: A low overall yield is a common issue that can originate from any stage of a multi-step synthesis. A systematic approach is crucial for identifying the root cause. The synthesis of this compound typically involves two key stages: 1) The formation of the carbon-nitrogen bond between piperidine and a C4 butenoic acid backbone, and 2) The formation and isolation of the hydrochloride salt.

Your investigation should begin by isolating and analyzing the intermediate product at each stage. This allows you to pinpoint the specific step with the yield loss.

Initial Diagnostic Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at regular intervals. This will help determine if the reaction is going to completion or stalling.

  • Intermediate Characterization: After the first step (the addition of piperidine), do not proceed directly to salt formation. Instead, work up the reaction and attempt to isolate the free base, (E)-4-(piperidin-1-yl)but-2-enoic acid. Characterize this intermediate using ¹H NMR to confirm its structure and purity before proceeding.[1]

  • Mass Balance Analysis: Carefully weigh all starting materials and isolated products at each step to determine where the mass is being lost.

Below is a general troubleshooting workflow to guide your investigation.

G start Low Overall Yield check_step1 Step 1: C-N Bond Formation (Aza-Michael Addition) start->check_step1 check_step2 Step 2: HCl Salt Formation & Isolation start->check_step2 tlc_analysis TLC/LC-MS shows multiple spots or starting material? check_step1->tlc_analysis hydrolysis_issue If using an ester precursor: Incomplete Hydrolysis? check_step1->hydrolysis_issue salt_issue Product oils out or remains in solution during precipitation? check_step2->salt_issue purity_issue Final product impure or hygroscopic? check_step2->purity_issue incomplete_rxn Incomplete Reaction? tlc_analysis->incomplete_rxn Yes side_products Side Products? tlc_analysis->side_products Yes solution1 See Q2 & Q3: Optimize Reaction Conditions incomplete_rxn->solution1 side_products->solution1 solution2 See Q5: Adjust Hydrolysis Protocol hydrolysis_issue->solution2 precipitation_fail Precipitation Failure salt_issue->precipitation_fail Yes solution3 See Q6: Optimize Crystallization precipitation_fail->solution3 isolation_fail Isolation/Purity Issue purity_issue->isolation_fail Yes solution4 See Q7: Improve Isolation Technique isolation_fail->solution4

Caption: General troubleshooting workflow for low yield.

Q2: After reacting piperidine with my (E)-4-halobut-2-enoate precursor, my TLC plate shows multiple spots and unreacted starting material. What are the likely side reactions, and how can I minimize them?

A2: This is a very common and critical issue. The reaction of piperidine with an α,β-unsaturated system like a butenoate is a classic aza-Michael addition.[2][3] Several factors can lead to an incomplete reaction and the formation of side products.

Plausible Causes & Mechanisms:

  • Polymerization: Acrylate and butenoate systems can undergo anionic polymerization, especially in the presence of a strong base. Piperidine itself can act as a base to initiate this process.

  • Bis-Addition: A second molecule of the butenoate precursor can react with the product, leading to a dimeric impurity.

  • Isomerization: The (E)-double bond can isomerize to the (Z)-configuration under basic conditions. The (Z)-isomer may react at a different rate or not at all, leading to a complex product mixture.[4]

  • Reversibility: The Michael addition is a reversible reaction. If the product is sterically hindered or electronically unstable, the equilibrium may favor the starting materials (retro-Michael reaction).[5]

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Piperidine Piperidine Product (E)-4-(piperidin-1-yl)but-2-enoic acid (or ester intermediate) Piperidine->Product Aza-Michael Addition Butenoate (E)-4-Halo/Butenoate Precursor Butenoate->Product Polymer Polymerization Butenoate->Polymer Base-initiated Z_Isomer (Z)-Isomer Butenoate->Z_Isomer Isomerization Product->Butenoate Retro-Michael (Reversible) Bis_Adduct Bis-Addition Product Product->Bis_Adduct Reacts with more Butenoate

Caption: Desired reaction pathway and common side reactions.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of piperidine. A large excess can promote polymerization and complicate purification.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Exothermic additions can lead to side reactions.

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like THF, acetonitrile, or dichloromethane are often good starting points. Protic solvents can sometimes mediate the reaction but may also interfere.[6]

  • Gradual Addition: Add the piperidine dropwise to the solution of the butenoate precursor over a period of 30-60 minutes at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, reducing the rate of side reactions.

  • Use of a Non-Nucleophilic Base: If the precursor is a hydrohalide salt (e.g., (E)-4-bromobut-2-enoic acid hydrochloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free piperidine in situ. This prevents having a large excess of free piperidine.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temp to Reflux0 °C to Room TempMinimizes exothermic side reactions and polymerization.
Piperidine Equiv. > 2.0 eq1.1 - 1.2 eqReduces base-catalyzed side reactions and simplifies purification.
Addition Method All at onceSlow, dropwise additionMaintains low concentration of nucleophile, suppressing side reactions.
Solvent Methanol / EthanolTHF / Acetonitrile / DCMAprotic solvents often provide cleaner reactions.[6]
Q3: How can I ensure the aza-Michael addition goes to completion without using harsh conditions that promote side products?

A3: Achieving full conversion is a balancing act between reaction rate and selectivity. If lowering the temperature and controlling stoichiometry (as in Q2) results in a stalled reaction, there are several levers you can pull.

Plausible Causes for Incomplete Reaction:

  • Insufficient Nucleophilicity/Electrophilicity: The reactants may not be active enough under the chosen conditions.

  • Poor Solubility: One of the reactants may not be fully dissolved, limiting the reaction rate.

  • Steric Hindrance: Bulky groups on either the piperidine or the butenoate can slow the reaction.[7]

Optimization Protocol:

  • Catalyst Introduction: While piperidine is a reasonably strong nucleophile, a catalyst can accelerate the reaction under mild conditions.[8]

    • Lewis Acids: Small amounts of a Lewis acid (e.g., LiCl, MgBr₂) can coordinate to the carbonyl oxygen of the butenoate, increasing the electrophilicity of the β-carbon.[2]

    • Base Catalysis: If not using piperidine itself as the base, a catalytic amount of a non-nucleophilic base can be effective.

  • Solvent Screening: Test a range of solvents. Sometimes a more polar solvent can accelerate the reaction. A table of common solvents and their properties can guide your choice.

  • Extended Reaction Time: Monitor the reaction by TLC. If it is proceeding cleanly but slowly at room temperature, simply extending the reaction time to 24-48 hours may be sufficient to achieve full conversion.

  • Activation of the Michael Acceptor: Ensure your starting material is sufficiently reactive. An ester or an acid chloride is generally a better Michael acceptor than the corresponding carboxylic acid. The reactivity order is generally: Acyl Halide > Anhydride > Ester > Amide.[9]

Q4: I am concerned about losing the (E)-stereochemistry. How can I verify the stereoisomerism of my product and prevent isomerization?

A4: Maintaining the (E)-stereochemistry is critical for the identity of the final compound.[1] Isomerization to the (Z)-isomer can occur under basic or thermal stress.

Verification of Stereochemistry:

  • ¹H NMR Spectroscopy: This is the most definitive method. The vinyl protons (-CH=CH-) of the (E)-isomer will have a characteristic large coupling constant (³J), typically in the range of 15-18 Hz. The corresponding (Z)-isomer will have a smaller coupling constant, usually 10-12 Hz. Analyze the crude intermediate and the final product to check for the presence of the (Z)-isomer.

Preventative Measures:

  • Avoid Strong Bases: Use the mildest basic conditions possible. If using a base like TEA or DIPEA, use it stoichiometrically rather than in large excess.

  • Maintain Low Temperatures: As discussed previously, keep the reaction temperature as low as practical.

  • Minimize Reaction Time: Do not let the reaction run unnecessarily long after it has reached completion, as this provides more opportunity for isomerization.

  • Acidic Workup: Quenching the reaction with a mild acid can help neutralize any remaining base and lock the stereochemistry by protonating the amine.

Q5: The hydrolysis of my intermediate ester is slow or incomplete. What conditions can I use to improve the conversion to the carboxylic acid?

A5: If your synthesis starts from an ester, such as ethyl (E)-4-(piperidin-1-yl)but-2-enoate, the final step before salt formation is hydrolysis. This step can be challenging due to the presence of the basic piperidine moiety.

Plausible Causes for Incomplete Hydrolysis:

  • Reversibility (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[10] To drive it to completion, a large excess of water is needed.

  • Substrate Deactivation (Acid-Catalyzed): In acidic conditions, the piperidine nitrogen will be protonated. This positive charge can inductively deactivate the ester carbonyl group toward nucleophilic attack by water.

  • Saponification (Base-Catalyzed): Base-catalyzed hydrolysis (saponification) is irreversible but requires a stoichiometric amount of base.[10] The product is the carboxylate salt, which must be neutralized in a separate step to yield the carboxylic acid.

Recommended Hydrolysis Protocols:

  • Optimized Saponification (Recommended):

    • Protocol: Dissolve the ester in a mixture of an alcohol (like methanol or ethanol) and water. Add 1.5-2.0 equivalents of NaOH or LiOH. Heat the mixture gently (e.g., 40-60 °C) and monitor by TLC until all the starting ester is consumed.

    • Workup: Cool the reaction mixture, remove the alcohol under reduced pressure, and dilute with water. Carefully acidify the aqueous solution with cold 1M HCl to a pH of ~6-7. The zwitterionic product may precipitate at its isoelectric point.[1] Filter the solid or extract with an appropriate organic solvent.

  • Forced Acidic Hydrolysis:

    • Protocol: Dissolve the ester in a mixture of water and a co-solvent like dioxane or THF. Add a strong acid like HCl or H₂SO₄ (can be in excess). Heat to reflux for several hours.

    • Caveat: This method can be harsh and may lead to degradation. It is generally less preferred than saponification for this type of substrate.

Q6: I am having difficulty precipitating the hydrochloride salt. It either oils out or remains in solution. What is the optimal procedure for crystallization?

A6: This is a frequent problem in the final isolation step. The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt is insoluble.[11] The presence of water is often the culprit for poor crystallization.[12]

Plausible Causes for Precipitation Failure:

  • Incorrect Solvent System: The polarity of the solvent is not suitable for inducing crystallization.

  • Presence of Water: Using aqueous HCl introduces water, which can increase the solubility of the salt, especially if the salt is somewhat hygroscopic.

  • Impure Product: Impurities can inhibit crystal lattice formation, causing the product to oil out.

Recommended Protocol for Hydrochloride Salt Formation:

  • Ensure a Dry, Pure Starting Material: Start with the purified, dry free-base, (E)-4-(piperidin-1-yl)but-2-enoic acid.

  • Use Anhydrous HCl: The best method is to use a solution of anhydrous HCl in a suitable solvent. Common choices are HCl in diethyl ether, dioxane, or isopropanol. Gassing the solution with HCl gas is also an option but requires specialized equipment.[12]

  • Solvent Selection: Dissolve the free base in a minimum amount of a polar, aprotic solvent in which the free base is soluble. Then, add a non-polar solvent in which the salt is insoluble to act as an anti-solvent.

Solvent for Free Base (Primary)Anti-Solvent for Salt (Secondary)Comments
Isopropanol (IPA)Diethyl EtherA very common and effective combination.[12]
EthanolEthyl AcetateGood for moderately polar salts.
AcetoneHexanes / HeptanesCan be effective but acetone can sometimes react with amines.
Dichloromethane (DCM)Diethyl Ether / PentaneGood for less polar systems; ensure DCM is fully removed.

Step-by-Step Crystallization:

  • Dissolve the purified free base in a minimal amount of the primary solvent (e.g., isopropanol).

  • Slowly add the solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • If a precipitate does not form immediately, add the anti-solvent (e.g., diethyl ether) portion-wise until the solution becomes cloudy.

  • Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath or refrigerator for several hours to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Q7: My final product is a sticky solid and appears to be hygroscopic. How can I properly isolate and store it?

A7: Amine salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This can make them difficult to handle and weigh accurately.

Best Practices for Isolation and Storage:

  • Thorough Drying: Dry the final product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable. Using a drying agent like P₂O₅ in the vacuum desiccator can also help.

  • Anhydrous Solvents: Ensure all solvents used in the final precipitation and washing steps are anhydrous.

  • Inert Atmosphere: Handle the dry product under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) as much as possible.

  • Proper Storage: Store the final product in a tightly sealed vial, preferably within a desiccator containing a drying agent. For long-term storage, sealing the vial with paraffin film is recommended.

By following these detailed troubleshooting guides, you can systematically address the challenges in the synthesis of this compound, leading to improved yields and higher purity.

References

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Higashi, K., et al. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of the Pharmaceutical Society of Japan, 138(7), 871-878. Retrieved from [Link]

  • Lukin, K. A., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 543-548. Retrieved from [Link]

  • ResearchGate. (2017). Stereochemistry of the Base-Promoted Michael Addition Reaction. Retrieved from [Link]

  • Clayden, J., & Westlund, N. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(23), 4235-4247. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2019). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ResearchGate. (2024). Aza-Michael addition reaction between piperidine and n-butyl acrylate. Retrieved from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(8), 553-564. Retrieved from [Link]

  • Organic Letters. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Retrieved from [Link]

  • YouTube. (2016). 11 Ester (and Amide) Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • ResearchGate. (2013). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Retrieved from [Link]

  • ResearchGate. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions for a Michael addition?. Retrieved from [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Chemistry. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Retrieved from [Link]

  • ElectronicsAndBooks. (2014). Substrate-Controlled Michael Additions of Chiral Ketones to Enones. Retrieved from [Link]

  • National Institutes of Health. (2021). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. Retrieved from [Link]

  • ResearchGate. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Retrieved from [Link]

Sources

Optimization of reaction conditions for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success in the laboratory.

Synthesis Overview

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds, particularly as an intermediate in the synthesis of kinase inhibitors.[1] The primary synthetic route involves the reaction of a halogenated precursor, such as (E)-4-bromobut-2-enoic acid, with piperidine, followed by conversion to its hydrochloride salt.[2] This reaction is a classic example of a Michael addition, a fundamental carbon-nitrogen bond-forming reaction in organic chemistry.

The product molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point.[2] This characteristic is a key consideration for its purification and handling. The final step of forming the hydrochloride salt enhances the compound's stability and solubility in aqueous media.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Low or no yield of the desired product.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction between (E)-4-bromobut-2-enoic acid and piperidine may not have gone to completion.

    • Optimization of Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Temperature Adjustment: While room temperature is often a starting point, gently heating the reaction mixture may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. A temperature screen from room temperature to 50°C is recommended.

  • Poor Quality of Starting Materials: The purity of (E)-4-bromobut-2-enoic acid and piperidine is critical.

    • Verify Starting Material Purity: Ensure the starting materials are of high purity (>95%) and free of any contaminants that may interfere with the reaction.

  • Incorrect Stoichiometry: An inappropriate ratio of piperidine to the bromo-acid can result in low yields.

    • Use of Excess Piperidine: A slight excess of piperidine (1.1 to 1.5 equivalents) can help to ensure the complete consumption of the limiting reagent, (E)-4-bromobut-2-enoic acid.

Question 2: Presence of significant impurities in the final product.

Possible Causes and Solutions:

  • Side Reactions: The formation of byproducts is a common issue in Michael additions.

    • Control of Reaction Temperature: As mentioned, maintaining an optimal temperature is crucial to minimize the formation of side products.

    • Slow Addition of Reagents: Adding the piperidine dropwise to a solution of the bromo-acid can help to control the reaction exotherm and reduce the formation of impurities.

  • Ineffective Purification: The zwitterionic nature of the product can make purification challenging.[2]

    • Ion Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds like amino acids. A cation exchange resin can be used to capture the product, which can then be eluted with a suitable buffer.

    • Recrystallization at the Isoelectric Point: The product is least soluble at its isoelectric point. Adjusting the pH of the crude product solution to its isoelectric point can induce crystallization, leaving impurities in the solution. This is often a trial-and-error process to find the optimal pH and solvent system (e.g., water-alcohol mixtures).[3]

Question 3: Difficulty in isolating the product as the hydrochloride salt.

Possible Causes and Solutions:

  • Incomplete Protonation: Insufficient addition of hydrochloric acid will result in a mixture of the free base and the hydrochloride salt.

    • Stoichiometric HCl: Use a carefully measured amount of hydrochloric acid (typically a solution in an organic solvent like dioxane or isopropanol) to ensure complete conversion to the hydrochloride salt.

  • Improper Solvent for Precipitation: The choice of solvent is critical for the precipitation of the hydrochloride salt.

    • Solvent Selection: A solvent in which the hydrochloride salt is insoluble is required. Diethyl ether or other non-polar solvents are often used to precipitate the salt from a more polar reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "(E)" stereochemistry in this molecule?

A1: The "(E)" designation refers to the stereochemistry of the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. This specific spatial arrangement is a critical feature, as stereoisomers can exhibit vastly different chemical and biological properties.[2]

Q2: Why is the product isolated as a hydrochloride salt?

A2: The hydrochloride salt form of (E)-4-(piperidin-1-yl)but-2-enoic acid offers several advantages over the free base (zwitterion). It is generally more stable, easier to handle as a solid, and often has better solubility in aqueous solutions, which can be important for downstream applications in pharmaceutical development.

Q3: Can other bases be used instead of piperidine?

A3: While piperidine is the specified reactant for this particular synthesis, the Michael addition reaction is general and can be performed with a wide variety of primary and secondary amines. The choice of amine will, of course, result in a different final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system will show the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-4-bromobut-2-enoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add piperidine (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, which is zwitterionic, will likely be a solid or a viscous oil.

Step 2: Purification of (E)-4-(piperidin-1-yl)but-2-enoic acid

  • Dissolve the crude product in a minimal amount of water.

  • Load the aqueous solution onto a cation exchange resin column (e.g., Dowex 50).

  • Wash the column with deionized water to remove any unreacted starting materials and non-basic impurities.

  • Elute the product from the column using an aqueous ammonia solution.

  • Collect the fractions containing the product (monitor by TLC).

  • Remove the solvent and residual ammonia under reduced pressure to obtain the purified zwitterionic product.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of a suitable alcohol, such as isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until the pH is acidic (test with pH paper).

  • The hydrochloride salt should precipitate out of the solution. If not, the addition of a less polar solvent like diethyl ether can induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

ParameterRecommended Condition
Reactants (E)-4-bromobut-2-enoic acid, Piperidine
Stoichiometry 1 : 1.2 (Bromo-acid : Piperidine)
Solvent Acetonitrile or Dichloromethane
Temperature 0°C to Room Temperature
Purification Ion Exchange Chromatography
Salt Formation HCl in organic solvent

Visualizations

Reaction Pathway

Reaction_Pathway E-4-bromobut-2-enoic_acid (E)-4-bromobut-2-enoic acid Intermediate Zwitterionic Intermediate (E)-4-(piperidin-1-yl)but-2-enoic acid E-4-bromobut-2-enoic_acid->Intermediate Michael Addition Piperidine Piperidine Piperidine->Intermediate Final_Product (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride Intermediate->Final_Product HCl

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or Impurities? check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_time Optimize Reaction Time incomplete->optimize_time Yes optimize_temp Increase Temperature incomplete->optimize_temp Yes check_purity Check Starting Material Purity incomplete->check_purity No success Problem Solved optimize_time->success optimize_temp->success impure_sm Impure Starting Materials check_purity->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes check_purification Review Purification Method impure_sm->check_purification No purify_sm->success ineffective_purification Ineffective Purification check_purification->ineffective_purification ion_exchange Use Ion Exchange Chromatography ineffective_purification->ion_exchange Yes recrystallize Recrystallize at Isoelectric Point ineffective_purification->recrystallize Yes ion_exchange->success recrystallize->success

Caption: Decision tree for troubleshooting low yields and impurities.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

Sources

Technical Support Center: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis, purification, and analysis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to improve the purity and ensure the quality of your compound.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific challenges that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Isolation

Symptom: The isolated crude product shows a purity of less than 95% by HPLC or NMR analysis.

Potential Causes:

  • Incomplete reaction: The nucleophilic substitution reaction between (E)-4-bromobut-2-enoic acid and piperidine may not have gone to completion.

  • Presence of the (Z)-isomer: The geometry of the double bond is critical, and the undesired (Z)-isomer is a common impurity that can be difficult to separate.[1]

  • Residual starting materials: Unreacted (E)-4-bromobut-2-enoic acid or excess piperidine may be present.

  • Side reactions: Over-alkylation of piperidine is a potential side reaction in nucleophilic substitutions, though less common with secondary amines.[2][3]

Proposed Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. For amine hydrochlorides like the target compound, which are generally soluble in water and alcohols, a mixed solvent system is often effective.[4][5]

dot

Caption: Recrystallization workflow for purity enhancement.

Detailed Recrystallization Protocol:

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The compound is expected to be more soluble in ethanol and less soluble in water.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the ethanol solution is hot, slowly add hot water dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.

  • Redissolution and Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Expected Purity Improvement

Purification Stage Typical Purity Range (%) Key Impurities Removed
Crude Product85 - 95(Z)-isomer, starting materials, side products
After Recrystallization> 98Primarily the more soluble (Z)-isomer and starting materials
Issue 2: Presence of the (Z)-Isomer in the Final Product

Symptom: NMR or HPLC analysis confirms the presence of the (Z)-isomer, even after recrystallization.

Potential Cause:

  • Co-crystallization: The (E) and (Z) isomers may have similar crystal lattice energies, leading to co-crystallization.

  • Inefficient Recrystallization: The chosen solvent system may not provide sufficient differentiation in solubility between the two isomers.

Proposed Solution: Preparative HPLC

For high-purity applications where even small amounts of the (Z)-isomer are unacceptable, preparative high-performance liquid chromatography (HPLC) is the recommended method for separation.

dot

Caption: Workflow for isomeric separation by HPLC.

Experimental Protocol: HPLC Method Development and Separation

  • Analytical Method Development:

    • Column: A C18 reversed-phase column is a good starting point for separating geometric isomers of unsaturated carboxylic acids.[6]

    • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is recommended. The TFA will protonate the carboxylic acid and piperidine moieties, leading to better peak shape.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) should be suitable for detecting the carbon-carbon double bond.

  • Preparative HPLC:

    • Once an effective analytical method is established, it can be scaled up to a preparative scale.

    • Inject the recrystallized product onto the preparative column.

    • Collect the fractions corresponding to the (E)- and (Z)-isomers.

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Confirm the purity of the isolated (E)-isomer using the analytical HPLC method and NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR spectral features of this compound?

A1: The 1H NMR spectrum is a powerful tool for confirming the structure and stereochemistry of the compound.

  • Vinyl Protons: The two protons on the double bond will appear as a doublet of doublets or multiplets in the range of 6-7 ppm. The key diagnostic feature is the coupling constant (J-value) between these two protons. For the (E)-isomer, a large coupling constant of approximately 15-18 Hz is expected. The (Z)-isomer will exhibit a smaller coupling constant, typically in the range of 10-12 Hz.

  • Methylene Protons: The two methylene groups adjacent to the nitrogen and the double bond will appear as multiplets in the range of 3-4 ppm.

  • Piperidine Protons: The protons of the piperidine ring will appear as a series of multiplets in the range of 1.5-3.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

The 13C NMR will show characteristic peaks for the carbonyl carbon (~170 ppm), the two sp2 carbons of the double bond (~120-140 ppm), the methylene carbons, and the carbons of the piperidine ring.

Q2: What are the primary sources of impurities in the synthesis of this compound?

A2: Impurities can be introduced from the starting materials or generated during the reaction.

  • From (E)-4-bromobut-2-enoic acid: The synthesis of this starting material often involves the bromination of crotonic acid using N-bromosuccinimide (NBS).[7] Potential impurities include unreacted crotonic acid and succinimide.

  • From Piperidine: Commercial piperidine can contain small amounts of other cyclic amines.

  • During the reaction: The main impurity generated is the (Z)-isomer of the product. Incomplete reaction can leave unreacted starting materials. Side reactions, such as polymerization of the α,β-unsaturated system, are also possible under harsh conditions.

Q3: How should I store this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As a hydrochloride salt, it is relatively stable, but the α,β-unsaturated carbonyl moiety can be susceptible to polymerization or degradation over time, especially if exposed to light or high temperatures.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021). Available at: [Link]

  • University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • ChemBK. (2E)-4-bromobut-2-enoic acid. (2024). Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Piperidine Ring Metabolism & Iminent Iminium Ion Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the metabolic formation of iminium ion intermediates from piperidine rings, a critical challenge in drug discovery and development. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate, identify, and mitigate this metabolic liability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about piperidine metabolism and iminium ion formation.

Q1: What is the primary metabolic pathway for piperidine-containing drugs?

A1: The piperidine ring is a common scaffold in many pharmaceuticals.[1][2][3] Its metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6][7][8] A major metabolic route is the oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of a reactive iminium ion intermediate.[4][9]

Q2: What is an iminium ion, and why is it a concern in drug metabolism?

A2: An iminium ion is a cationic species characterized by a carbon-nitrogen double bond. In the context of drug metabolism, it is a reactive metabolite that can covalently bind to cellular macromolecules like proteins and DNA.[10][11] This binding can lead to idiosyncratic drug toxicities, including hepatotoxicity, and is a significant safety concern in drug development.[12][13]

Q3: Which CYP450 isozymes are most commonly involved in piperidine ring oxidation?

A3: While multiple CYP isozymes can be involved, CYP3A4 is frequently implicated in the N-dealkylation and oxidation of piperidine rings due to its broad substrate specificity and high abundance in the human liver.[7][8] However, other isoforms like CYP2D6 and CYP1A2 can also contribute, depending on the specific structure of the drug molecule.[8]

Q4: How can I predict if my piperidine-containing compound is likely to form an iminium ion?

A4: While computational models can offer some predictive insights, the most reliable methods are experimental. In vitro metabolic stability assays using human liver microsomes or hepatocytes are the gold standard.[14][15] These assays, coupled with trapping agents for reactive intermediates, can provide direct evidence of iminium ion formation.[16][17][18]

Q5: What are the common strategies to block or minimize iminium ion formation?

A5: Several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introducing bulky substituents on or near the piperidine nitrogen can hinder the access of CYP enzymes.[19][20]

  • Electronic Modification: Placing electron-withdrawing groups on the piperidine ring can decrease the electron density of the nitrogen atom, making it less susceptible to oxidation.[21]

  • Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable heterocycle, such as a morpholine or a spirocyclic system, can be an effective strategy.[1][22][23]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[24]

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental challenges.

Guide 1: Unexpectedly High Clearance of a Piperidine-Containing Compound in in vitro Metabolic Stability Assays

Issue: Your lead compound, which contains a piperidine moiety, shows very low metabolic stability (high clearance) in human liver microsome assays, suggesting a potential metabolic liability.

Troubleshooting Steps:

  • Confirm the Role of CYP Enzymes:

    • Protocol: Run the metabolic stability assay in the presence and absence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) or a cocktail of specific inhibitors.

    • Expected Outcome: A significant decrease in clearance in the presence of inhibitors confirms CYP-mediated metabolism.

  • Identify the Specific CYP Isoforms Involved:

    • Protocol: Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to determine which specific isoforms are responsible for the metabolism.

    • Rationale: Knowing the specific metabolizing enzyme can inform more targeted structural modifications.

  • Screen for Reactive Metabolites:

    • Protocol: Conduct a reactive metabolite trapping study using nucleophilic trapping agents like potassium cyanide (for iminium ions) or glutathione (GSH).[11][16][17][18][25] Analyze the incubation mixture by LC-MS/MS to identify adducts of your compound with the trapping agent.[16][18]

    • Interpretation: The presence of a cyanide adduct is strong evidence for the formation of an iminium ion intermediate.[16][17][18][26][27]

Guide 2: Difficulty in Detecting and Characterizing the Iminium Ion Intermediate

Issue: You suspect iminium ion formation based on high clearance, but you are unable to detect the corresponding cyanide or GSH adduct.

Troubleshooting Steps:

  • Optimize Trapping Agent Concentration:

    • Consideration: High concentrations of trapping agents like cyanide can inhibit CYP enzymes.[17]

    • Action: Titrate the concentration of the trapping agent to find a balance between effective trapping and minimal enzyme inhibition.

  • Enhance Mass Spectrometry Sensitivity:

    • Technique: Utilize advanced mass spectrometry techniques such as neutral loss or precursor ion scanning to selectively detect potential adducts.[10][16]

    • Rationale: These methods can help to identify low-abundance metabolites in a complex biological matrix.

  • Consider Alternative Trapping Agents:

    • Protocol: If GSH trapping is unsuccessful, it may be because the iminium ion is a "hard" electrophile that reacts preferentially with "hard" nucleophiles like cyanide.[17][21] Conversely, if cyanide trapping fails, other nucleophiles could be explored.

Section 3: Experimental Protocol

Protocol: In Vitro Cyanide Trapping Assay for Iminium Ion Detection

This protocol outlines a standard procedure for detecting the formation of iminium ion intermediates from a piperidine-containing test compound using human liver microsomes and potassium cyanide as a trapping agent.

Materials:

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Cyanide (KCN) solution (handle with extreme caution in a well-ventilated fume hood)

  • Acetonitrile (ACN) with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a master mix of HLMs in potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution.

    • Prepare a working solution of KCN in water.

  • Incubation:

    • In a microcentrifuge tube, add the HLM master mix.

    • Add the test compound to achieve the desired final concentration.

    • Add the KCN solution. A typical final concentration is 1-5 mM, but this may need optimization.[17]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.

    • Vortex the mixture and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample for the presence of the cyanide adduct of the parent compound. The expected mass of the adduct will be the mass of the parent compound plus the mass of CN (26 Da).

    • Use appropriate MS/MS fragmentation to confirm the structure of the adduct.

Section 4: Visualizations and Data

Metabolic Pathway of Piperidine Oxidation

Piperidine_Metabolism Piperidine_Drug Piperidine-Containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4) Piperidine_Drug->CYP450 Oxidation Iminium_Ion Iminium Ion (Reactive Intermediate) CYP450->Iminium_Ion Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Covalent_Adduct Covalent Adducts (Toxicity) Iminium_Ion->Covalent_Adduct Reacts with Macromolecules Lactam_Metabolite Lactam Metabolite Hydroxylated_Metabolite->Lactam_Metabolite

Caption: CYP450-mediated oxidation of a piperidine-containing drug can lead to the formation of a reactive iminium ion.

Experimental Workflow for Iminium Ion Trapping

Trapping_Workflow cluster_incubation In Vitro Incubation (37°C) cluster_analysis Sample Preparation & Analysis Test_Compound Test Compound Incubation_Mix Incubation Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH NADPH NADPH->Incubation_Mix KCN KCN (Trapping Agent) KCN->Incubation_Mix Termination Reaction Termination (Acetonitrile) Incubation_Mix->Termination Centrifugation Centrifugation Termination->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Result Result LC_MSMS->Result Detection of Cyanide Adduct

Caption: Workflow for detecting iminium ions using a cyanide trapping assay with human liver microsomes.

Comparative Metabolic Stability of Piperidine Analogs
Compound IDStructural ModificationHalf-life (t½, min) in HLMsIntrinsic Clearance (CLint, µL/min/mg protein)
Analog-P1 Unsubstituted Piperidine1565
Analog-P2 Methyl substitution at C42539
Analog-P3 Gem-dimethyl at C24522
Analog-M1 Morpholine Bioisostere> 60< 10

Note: This data is illustrative and represents typical trends. Actual results will vary based on the specific molecular structures and assay conditions.

Section 5: References

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. Available at: [Link]

  • Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. PubMed. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]

  • Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity. PubMed. Available at: [Link]

  • In Vitro Screening Techniques for Reactive Metabolites for Minimizing Bioactivation Potential in Drug Discovery. Bentham Science Publishers. Available at: [Link]

  • Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. PubMed. Available at: [Link]

  • Cyanide Trapping of Iminium Ion Reactive Intermediates Followed by Detection and Structure Identification Using Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Chemical Research in Toxicology. Available at: [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. Available at: [Link]

  • Reactive Metabolite Screening Service. Creative Biolabs. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. PMC - PubMed Central. Available at: [Link]

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm. PMC. Available at: [Link]

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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. RSC Publishing. Available at: [Link]

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Sources

Technical Support Center: Troubleshooting the Acylation Step in Dacomitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical acylation step in the synthesis of Dacomitinib. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the challenges of this crucial reaction, ensuring optimal yield and purity.

Introduction to the Dacomitinib Acylation Challenge

The synthesis of Dacomitinib, an irreversible pan-HER inhibitor, involves the formation of an amide bond between the core intermediate, 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline, and the side chain, (E)-4-(dimethylamino)but-2-enoic acid. While conceptually a standard amide coupling, the specific nature of the reactants presents unique challenges that can lead to low yields, difficult purifications, and the formation of unwanted byproducts. This guide will address these specific issues head-on.

Core Reaction:

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction is resulting in a low yield of Dacomitinib. What are the likely causes?

Several factors can contribute to poor yields in this specific acylation. Here’s a breakdown of the common culprits and how to address them:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid of the side chain must be activated to react with the relatively unreactive aniline.

    • Troubleshooting:

      • Acyl Chloride Formation: If you are preparing the acyl chloride of (E)-4-(dimethylamino)but-2-enoic acid using reagents like oxalyl chloride or thionyl chloride, ensure anhydrous conditions to prevent hydrolysis back to the carboxylic acid. The hydrochloride salt of the acyl chloride is often used to improve stability.[1]

      • Coupling Reagents: Alternatively, using a coupling agent like propylphosphonic anhydride (T3P®) can be highly effective. T3P® is known for its high yields, low epimerization risk, and simple workup, as the byproducts are water-soluble.[2][3]

  • Side Reactions of the α,β-Unsaturated System: The conjugated double bond in the (E)-4-(dimethylamino)but-2-enoic acid side chain is susceptible to side reactions.

    • Troubleshooting:

      • Michael Addition: The α,β-unsaturated system can undergo Michael addition with nucleophiles present in the reaction mixture. Careful control of stoichiometry and reaction temperature is crucial.

      • Polymerization: The activated acyl chloride can be prone to polymerization. It is often prepared in situ or used immediately after preparation. Storing it as the hydrochloride salt can improve its stability.[1]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Base Selection: A non-nucleophilic hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over simpler amines like triethylamine. These bases are less likely to compete with the aniline as nucleophiles and can help to minimize side reactions. The use of 2,6-lutidine can be particularly advantageous in preventing unwanted side reactions.[4]

      • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0-10 °C) during the addition of the acylating agent to control the exothermic reaction and minimize byproduct formation. The reaction can then be allowed to slowly warm to room temperature.[5]

      • Solvent Choice: Anhydrous dichloromethane (DCM) or acetonitrile are common solvents for this reaction. Ensure the solvent is thoroughly dried to prevent hydrolysis of the activated acid.[4]

Q2: I am observing significant impurity peaks in my HPLC analysis after the acylation. What are these impurities and how can I avoid them?

Impurity formation is a common challenge. Here are some likely impurities and strategies for their mitigation:

  • Unreacted Starting Materials: The presence of unreacted 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline or (E)-4-(dimethylamino)but-2-enoic acid is a common issue.

    • Mitigation: Ensure the correct stoichiometry of reactants. A slight excess (1.1-1.2 equivalents) of the activated side chain can be used to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the limiting reagent.

  • Di-acylated Product: While less common with the deactivated aniline, di-acylation is a theoretical possibility.

    • Mitigation: This is generally avoided by the electronic nature of the substrate. However, slow, controlled addition of the acylating agent at low temperatures will further minimize this risk.

  • Byproducts from Side Chain Degradation: The (E)-4-(dimethylamino)but-2-enoyl chloride can be unstable.

    • Mitigation: As mentioned, prepare the acyl chloride fresh and use it immediately, or use the more stable hydrochloride salt.[1] Alternatively, employing a coupling agent like T3P® avoids the need for an unstable acyl chloride intermediate.[2]

  • Isomers of the Butenoic Acid Side Chain: While the (E)-isomer is typically used, isomerization to the (Z)-isomer under certain conditions could lead to diastereomeric impurities.

    • Mitigation: Use a well-characterized (E)-isomer of the starting carboxylic acid. Reaction conditions for amide coupling are generally mild and less likely to cause isomerization.

A stability-indicating HPLC method is crucial for identifying and quantifying these impurities.[6][7][8]

Q3: The purification of Dacomitinib after the acylation step is proving difficult. What are the best practices?

The polarity and basicity of Dacomitinib can make purification challenging.

  • Workup:

    • After the reaction is complete, a careful aqueous workup is necessary. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove unreacted acid and the hydrochloride salt of the excess base. This should be followed by a brine wash to remove residual water.

  • Crystallization:

    • A seeded, cooling crystallization from a mixture of solvents like acetonitrile and toluene has been reported to be effective for isolating the product.[4]

  • Chromatography:

    • If chromatographic purification is necessary, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent system like ethyl acetate/hexane, can be effective.[6] Given the basic nature of Dacomitinib, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing on silica gel.

Experimental Protocols

Protocol 1: Acylation using (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

This protocol is a generalized procedure based on common synthetic routes.

Materials:

  • 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or 2,6-lutidine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline (1 equivalent) in anhydrous DCM, add DIPEA or 2,6-lutidine (2-3 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.1-1.2 equivalents) in anhydrous DCM to the cooled mixture over 30-60 minutes.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Acylation using T3P® Coupling Reagent

Materials:

  • 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline

  • (E)-4-(dimethylamino)but-2-enoic acid

  • T3P® (50% solution in ethyl acetate or DMF)

  • Anhydrous acetonitrile or ethyl acetate

  • Pyridine or 2,6-lutidine

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline (1 equivalent) and (E)-4-(dimethylamino)but-2-enoic acid (1.1 equivalents) in anhydrous acetonitrile or ethyl acetate.

  • Add pyridine or 2,6-lutidine (2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Slowly add T3P® (1.5-2.0 equivalents) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product, which can then be purified.

Data Summary

ParameterAcyl Chloride MethodT3P® Coupling Method
Activating Agent Oxalyl chloride, Thionyl chloridePropylphosphonic anhydride
Key Reagents Hindered base (DIPEA, 2,6-lutidine)Base (Pyridine, 2,6-lutidine)
Common Solvents Dichloromethane, AcetonitrileEthyl acetate, Acetonitrile
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature
Workup Aqueous wash to remove saltsSimple aqueous wash; byproducts are water-soluble
Advantages Readily available reagentsHigh yields, low epimerization, simple workup
Disadvantages Acyl chloride can be unstableCost of reagent

Visualizations

Logical Workflow for Troubleshooting Low Acylation Yield

troubleshooting_workflow start Low Yield in Acylation Step check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Assess Reaction Conditions start->check_conditions check_purity Evaluate Starting Material Purity start->check_purity acyl_chloride Acyl Chloride Stable? check_activation->acyl_chloride anhydrous Anhydrous Conditions? check_conditions->anhydrous amine_purity Amine Core Pure? check_purity->amine_purity coupling_reagent Sufficient Coupling Reagent? acyl_chloride->coupling_reagent Yes solution1 Use Freshly Prepared Acyl Chloride or T3P® acyl_chloride->solution1 No solution2 Increase Equivalents of Coupling Reagent coupling_reagent->solution2 No base Optimal Base? anhydrous->base Yes solution3 Ensure Dry Solvents and Inert Atmosphere anhydrous->solution3 No temperature Correct Temperature Profile? base->temperature Yes solution4 Use Hindered, Non-Nucleophilic Base base->solution4 No solution5 Maintain Low Initial Temperature temperature->solution5 No acid_purity Acid Side-Chain Pure? amine_purity->acid_purity Yes solution6 Re-purify Starting Materials amine_purity->solution6 No acid_purity->solution6 No

Caption: Troubleshooting workflow for low Dacomitinib acylation yield.

Reaction Scheme: Dacomitinib Acylation

dacomitinib_acylation cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 6-amino-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline Product Dacomitinib Amine->Product Acid (E)-4-(dimethylamino)but-2-enoic acid Acid->Product Reagents Acyl Chloride Formation (e.g., (COCl)₂) or Coupling Agent (e.g., T3P®) Reagents->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product Base Base (e.g., DIPEA) Base->Product

Sources

Minimizing residual solvents in the final product of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for minimizing residual solvents in your final product of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual solvents encountered during synthesis, purification, and drying. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying principles to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

Q1: Which residual solvents are most commonly found in this compound and why?

A1: Based on typical synthetic routes for N-alkylation of piperidines and the purification of α,β-unsaturated carboxylic acid salts, the most probable residual solvents include:

  • Acetonitrile (Class 2): Frequently used as a reaction solvent for N-alkylation due to its polar aprotic nature, which facilitates the reaction between the piperidine derivative and the butenoic acid precursor.[1][2]

  • Ethanol (Class 3): Often used as a solvent for recrystallization to purify the final hydrochloride salt, leveraging the compound's good solubility in hot alcohols and poor solubility at lower temperatures.[3][4][5] It may also be present if 1-piperidinyl ethanol is used as a reactant.[5][6]

  • Isopropanol (Class 3): An alternative to ethanol for recrystallization, offering a slightly different polarity and boiling point that can be advantageous for crystal formation and purity.[3][4]

  • Ethyl Acetate (Class 3): Commonly used during the work-up phase for extraction of the product from the reaction mixture.[7]

  • N,N-Dimethylformamide (DMF) (Class 2): Another polar aprotic solvent that can be used for the N-alkylation step, particularly if starting materials have limited solubility in acetonitrile.[1][2]

Understanding the source of these solvents is the first step in designing an effective removal strategy. The choice of solvent in the synthesis directly impacts which residuals you will need to target.

Q2: What are the regulatory limits for these common residual solvents?

A2: The acceptable limits for residual solvents in active pharmaceutical ingredients (APIs) are defined by the International Council for Harmonisation (ICH) guideline Q3C.[3] Solvents are categorized into three classes based on their toxicity.

SolventICH ClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Acetonitrile24104.1
N,N-Dimethylformamide (DMF)28808.8
Ethanol3500050.0
Isopropanol3500050.0
Ethyl Acetate3500050.0

Source: ICH Q3C (R8) Guideline for Residual Solvents.[3]

It is crucial that your final product complies with these limits to ensure patient safety.[3]

Q3: What is the primary analytical method for quantifying residual solvents?

A3: The gold standard for the identification and quantification of residual solvents in pharmaceutical products is Static Headspace Gas Chromatography (HS-GC) , often with a Flame Ionization Detector (FID).[8]

  • Why HS-GC? This technique is ideal because it is highly sensitive and specific for volatile organic compounds. The headspace sampling method involves heating the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase above the sample. An aliquot of this gas is then injected into the GC. This avoids injecting the non-volatile API, which could contaminate the instrument. The United States Pharmacopeia (USP) Method <467> provides a detailed procedure that aligns with ICH guidelines.[9]

II. Troubleshooting Guide: High Levels of Residual Solvents

This section provides a structured approach to diagnosing and resolving issues with specific residual solvents.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_recrystallization Issue in Purification/Recrystallization cluster_drying Issue in Drying Process start High Residual Solvent Detected (Above ICH Limit) identify Identify the Solvent (e.g., Ethanol, Acetonitrile) start->identify source Determine the Source (Reaction, Workup, Recrystallization) identify->source recrystallization_check Review Recrystallization Protocol source->recrystallization_check Purification Step drying_check Review Drying Protocol source->drying_check Drying Step solvent_choice Is the solvent appropriate? (Solubility Profile) recrystallization_check->solvent_choice cooling_rate Is the cooling rate too fast? (Solvent Entrapment) recrystallization_check->cooling_rate washing_step Is the crystal wash appropriate? (Volume & Temperature) recrystallization_check->washing_step optimize Optimize Protocol recrystallization_check->optimize Implement Changes temp Is temperature high enough? (Below decomposition) drying_check->temp vacuum Is vacuum deep enough? (Check for leaks) drying_check->vacuum time Is drying time sufficient? drying_check->time drying_check->optimize Implement Changes retest Retest by HS-GC optimize->retest pass Solvent Below ICH Limit retest->pass fail Issue Persists retest->fail fail->identify Re-evaluate

Caption: A logical workflow for troubleshooting high residual solvent levels.

Problem 1: High Levels of Recrystallization Solvent (e.g., Ethanol, Isopropanol)

Causality: High levels of alcohols are often due to their strong hydrogen bonding capabilities with the hydrochloride salt, making them difficult to remove. Inefficient crystallization or drying can lead to solvent molecules being trapped within the crystal lattice or adsorbed onto the crystal surface.

Troubleshooting Steps:

  • Optimize the Recrystallization Cooling Rate:

    • Issue: Rapid cooling of the saturated solution can lead to the formation of smaller, less-ordered crystals or even amorphous material, which can trap solvent molecules.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the growth of larger, more perfect crystals that exclude impurities and solvent more effectively.[10][11]

  • Optimize the Final Crystal Wash:

    • Issue: Washing the filtered crystals with a solvent at room temperature can redissolve some of the product and not effectively remove the mother liquor from the crystal surfaces.

    • Solution: Wash the collected crystals with a minimum amount of ice-cold recrystallization solvent.[10] The cold solvent will have a lower capacity to dissolve your product while still being effective at rinsing away residual mother liquor containing dissolved impurities.

  • Implement an Anti-Solvent Strategy:

    • Issue: A single-solvent recrystallization may not be optimal if the product's solubility does not change dramatically with temperature.

    • Solution: Consider a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor," miscible anti-solvent (e.g., ethyl acetate or heptane) until the solution becomes slightly turbid. This can induce crystallization and may result in a crystal form that traps less of the primary solvent.[4]

Problem 2: High Levels of Reaction or Workup Solvent (e.g., Acetonitrile, Ethyl Acetate)

Causality: These solvents are typically more volatile than alcohols but can still be retained if the downstream purification and drying steps are not adequate. Acetonitrile, being a Class 2 solvent, requires more stringent control.

Troubleshooting Steps:

  • Introduce a "Solvent Swap" Distillation:

    • Issue: Carrying the reaction solvent (e.g., acetonitrile) directly into the crystallization step can lead to its incorporation into the final product.

    • Solution: After the reaction is complete, add the intended recrystallization solvent (e.g., ethanol) to the reaction mixture and distill off the lower-boiling reaction solvent. This effectively "swaps" the solvent environment before crystallization begins.

  • Optimize Drying Parameters:

    • Issue: Standard drying conditions may be insufficient to remove a specific solvent, especially if it is trapped within the crystal lattice.

    • Solution:

      • Increase Temperature: Cautiously increase the drying temperature, ensuring it remains well below the compound's melting point (approx. 140-145°C) and decomposition temperature to avoid degradation.[5]

      • Increase Vacuum: Ensure a deep vacuum is applied (e.g., <1 mmHg). Check the vacuum oven and pump for any leaks that could compromise the vacuum level.

      • Extend Drying Time: Dry the product to a constant weight. This means continuing to dry and taking weight measurements periodically until the weight no longer changes, indicating that no more solvent is being removed.

  • Employ Azeotropic Drying (Advanced Technique):

    • Issue: A stubborn solvent is tightly bound to the API.

    • Solution: Slurry the wet cake in a solvent that forms a low-boiling azeotrope with the problematic residual solvent. For example, adding a solvent like heptane or toluene and then removing it under vacuum can help pull off residual water or other polar solvents.[12][13] This technique effectively reduces the partial pressure of the trapped solvent, facilitating its removal.

III. Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid product. Add a minimal amount of ethanol (or isopropanol) and heat the mixture to near boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol (or isopropanol).

  • Initial Drying: Allow the crystals to dry on the filter under vacuum for 15-30 minutes to remove the bulk of the solvent.

Protocol 2: Enhanced Vacuum Drying
  • Preparation: Transfer the filtered and washed crystals to a clean, tared glass drying dish. Spread the powder into a thin, even layer to maximize the surface area exposed to heat and vacuum.

  • Loading: Place the dish in a vacuum oven.

  • Drying Cycle:

    • Heat the oven to a set temperature (e.g., 50-60°C). The temperature should be at least 20°C below the boiling point of the solvent at atmospheric pressure but high enough to provide sufficient vapor pressure for efficient removal.

    • Apply a deep vacuum (<1 mmHg). A nitrogen bleed can be used to control the vacuum and sweep solvent vapors away.

    • Dry for a minimum of 12-24 hours.

  • Drying to Constant Weight:

    • After the initial drying period, release the vacuum with an inert gas like nitrogen, remove the sample, and weigh it.

    • Return the sample to the vacuum oven and continue drying for another 4-6 hours under the same conditions.

    • Repeat the weighing process. The product is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1%).

Diagram: Enhanced Vacuum Drying Logic

Enhanced_Drying_Logic start Wet Cake from Filtration prep Spread Thinly on Tared Dish start->prep load Place in Vacuum Oven prep->load condition Set Temp (e.g., 50-60°C) Apply Deep Vacuum (<1 mmHg) load->condition dry_initial Dry for 12-24 hours condition->dry_initial weigh1 Weigh Sample (W1) dry_initial->weigh1 dry_additional Dry for additional 4-6 hours weigh1->dry_additional weigh2 Weigh Sample (W2) dry_additional->weigh2 decision Is |W2 - W1| < 0.1% ? weigh2->decision decision->dry_additional No end Drying Complete Submit for HS-GC Analysis decision->end Yes

Caption: Decision-making process for drying to a constant weight.

IV. References

  • ICH. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]

  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

  • Google Patents. (n.d.). Method for removing high boiling solvents from drug formulations by vacuum drying. (US6045808A).

  • Google Patents. (n.d.). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (US5981751A).

  • ResearchGate. (2016). How can I remove ethyl acetate?. [Link]

  • ACS Publications. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Google Patents. (n.d.). Drying methods of montelukast sodium by azeotropic removal of the solvent. (EP1948612A2).

  • University of Rochester. (n.d.). Workup: Drying Methods. Department of Chemistry. [Link]

  • BenchChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from BenchChem website.

  • Koch Modular. (n.d.). IMS Solvent Recovery with Azeotropic Distillation for a Pharmaceutical and Biotechnology Company. [Link]

  • Google Patents. (n.d.). Method for removing residual solvents from heat-sensitive solid drugs. (CN103877743A).

  • World of Molecules. (2025). Ethanol removal: Significance and symbolism. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem website.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (2014). What is the best method for carrying out the removal of residual ethyl acetate?. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. [Link]

  • O'Chem. (n.d.). Recrystallization. [Link]

  • Resolve Mass. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

Sources

Optimizing the coupling reaction between (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride and quinazoline core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amide Coupling for Quinazoline-Based Kinase Inhibitors

A Senior Application Scientist's Guide to the Coupling of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride and Substituted Quinazoline Cores

Welcome to our dedicated technical support guide for researchers navigating the complexities of advanced pharmaceutical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the crucial amide coupling step between this compound and an amine-substituted quinazoline core, a key reaction in the synthesis of targeted therapies like Afatinib.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before and during the experimental setup.

Q1: My carboxylic acid is a hydrochloride salt. How does this impact the reaction setup?

A: The hydrochloride salt form means the piperidine nitrogen on your butenoic acid is protonated. This is not a problem but requires careful management of the reaction's base stoichiometry. You will need to add at least one extra equivalent of a non-nucleophilic base to neutralize this salt and liberate the free amine before it can participate in any side reactions. A common and effective choice is a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[4][5][6] The primary role of the base is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the activation and coupling steps.[7][8]

Q2: There are many coupling reagents. Which class is best suited for this specific transformation?

A: The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, and the need to avoid side reactions.[9][10] For this specific coupling, which is a cornerstone in the synthesis of many commercial drugs, aminium/uronium-based reagents are highly recommended.

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are generally the reagents of choice.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective as it forms a highly reactive OAt-active ester, leading to rapid coupling kinetics and high yields, while minimizing side reactions.[12]

  • Phosphonium Salts (e.g., PyBOP): Also highly effective, these reagents offer high coupling efficiency with a low risk of racemization. They are a strong alternative to aminium salts.[10][13][14]

  • Carbodiimides (e.g., EDC, DCC): While economical, carbodiimides are generally less potent and can lead to side reactions like the formation of an unreactive N-acylurea byproduct.[15][16] If using a carbodiimide like EDC (which is advantageous for its water-soluble urea byproduct), it is almost mandatory to use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[4][9][11]

Q3: How do I select the appropriate solvent?

A: The ideal solvent should fully dissolve all reactants and reagents while being anhydrous to prevent hydrolysis of the activated ester intermediate.[9]

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are the most common and effective solvents for this type of reaction due to their high polarity and ability to dissolve complex organic molecules.[17][18]

  • Dichloromethane (DCM) can also be used, particularly if the reactants are highly soluble.[17][19] However, for complex quinazoline cores, solubility can be a limiting factor.

  • Acetonitrile (ACN) is another viable option that can simplify work-up due to its volatility.[20]

Q4: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: Provides a quick and straightforward way to visualize the consumption of the limiting reagent (usually the quinazoline core). A co-spot of the starting materials and the reaction mixture is essential for accurate interpretation.

  • LC-MS: Offers definitive confirmation of product formation by providing both retention time and mass-to-charge ratio (m/z) of the desired product. This is the gold standard for monitoring complex reactions.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling reaction.

Problem: Low or No Product Yield

Low conversion is the most frequent issue, often stemming from one of several root causes.[9][10]

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction has stalled, and LC-MS shows only starting materials. What went wrong?

A: This scenario typically points to an issue with either base stoichiometry or carboxylic acid activation.

  • Cause & Solution (Base): The most common error is underestimating the amount of base required. You need one equivalent of base to neutralize the hydrochloride salt on the butenoic acid, another to deprotonate the carboxylic acid for activation, and potentially a third to scavenge the acid byproduct from the coupling reagent (e.g., from HATU).

    • Recommendation: Use a minimum of 2.0 equivalents of DIPEA relative to the limiting reagent. Increasing this to 3.0 equivalents is often beneficial.[9]

  • Cause & Solution (Activation): If the base is sufficient, the carboxylic acid may not be activating efficiently. This can happen if the coupling reagent is old or if the reaction conditions are not optimal.

    • Recommendation: Pre-activate the carboxylic acid. Dissolve the this compound, the coupling reagent (e.g., HATU), and DIPEA in anhydrous DMF and stir for 15-30 minutes at room temperature before adding the quinazoline amine.[9][20] This ensures the highly reactive OAt-ester is fully formed prior to the introduction of the nucleophile.

  • Cause & Solution (Water Contamination): Trace amounts of water in the solvent or reagents can hydrolyze the activated ester intermediate, shutting down the reaction.

    • Recommendation: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven-dried before use.[9]

Problem: Significant Side Product Formation

The appearance of unexpected spots on TLC or peaks in the LC-MS indicates competing reaction pathways.

Q: I'm using EDC and see a major byproduct that isn't my product. What is it?

A: With carbodiimide reagents like EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea.[16][21] This permanently consumes your activated acid.

  • Recommendation: Always use an additive like HOBt or OxymaPure (1.0-1.2 equivalents) when using carbodiimides. These additives rapidly trap the O-acylisourea to form an active ester that is more stable against rearrangement but still highly reactive towards the amine.[11][16] Alternatively, switching to an aminium or phosphonium reagent like HATU or PyBOP, which do not form this type of byproduct, is the most robust solution.[10][11]

Q: My desired product is formed, but I also see another major peak in the LC-MS with the same mass. What could this be?

A: This could indicate the formation of a structural isomer. Given the structure of (E)-4-(piperidin-1-yl)but-2-enoic acid, which is a Michael acceptor, a possible side reaction is the 1,4-conjugate addition (Michael addition) of a second molecule of the quinazoline amine to the butenoate backbone of the already-formed product.

  • Recommendation: Control the stoichiometry carefully. Avoid using a large excess of the quinazoline amine. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help disfavor this side reaction. Ensure the base used is non-nucleophilic (DIPEA is excellent for this).

Section 3: Optimized Experimental Protocols

The following protocols are designed to provide a high-yield, reproducible synthesis.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for achieving high yields and purity.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-substituted quinazoline core (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation & Coupling: Add HATU (1.2 eq) in one portion.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC. If the reaction is sluggish due to steric hindrance, it can be allowed to stir overnight.[13]

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Carbodiimide-Mediated Coupling (Alternative Method)

This protocol is a cost-effective alternative, optimized to minimize side reactions.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine-substituted quinazoline core (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Coupling: Add EDC hydrochloride (1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature overnight. Monitor progress by LC-MS or TLC.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[16]

Section 4: Data & Visualization

Table 1: Comparison of Recommended Coupling Reagents
Reagent ClassExampleEquivalentsProsCons
Aminium Salt HATU1.1 - 1.2Very fast, high yielding, low side reactions, excellent for hindered couplings.[11][12]Higher cost.
Phosphonium Salt PyBOP1.1 - 1.2High efficiency, low racemization risk.[14]Higher cost, can be moisture sensitive.
Carbodiimide EDC1.2 - 1.5Low cost, water-soluble byproduct.[16]Slower, requires additive (HOBt), risk of N-acylurea side product.[21]
Diagram: General Amide Coupling Workflow

Coupling_Workflow start 1. Combine Reactants - Quinazoline Amine - Butenoic Acid HCl add_base 2. Add Base (DIPEA, 2.5 eq) start->add_base pre_activate 3. Add Coupling Reagent (e.g., HATU, 1.2 eq) (Pre-activation Optional) add_base->pre_activate react 4. Reaction (RT, 2-16h) pre_activate->react workup 5. Aqueous Work-up (EtOAc/Water, Washes) react->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Amide Product purify->product

Caption: Standard workflow for the amide coupling reaction.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Google Patents. (2016). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
  • Google Patents. (2017). CN107488153B - Afatinib intermediate compound.
  • MDPI. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules. Retrieved from [Link]

  • Reddit. (2023). Hatu reaction. r/chemistry. Retrieved from [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Reddit. (2022). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Nonlinear Analysis and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]

  • SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for improving the stability of this compound. As an α,β-unsaturated carboxylic acid and a tertiary amine hydrochloride, this molecule possesses specific structural motifs that require careful consideration during handling, storage, and formulation.

Understanding the Stability Profile

This compound is a bifunctional molecule with inherent vulnerabilities. The primary sources of instability stem from its α,β-unsaturated carbonyl system and the tertiary amine. The hydrochloride salt form generally enhances water solubility and crystallinity but can also influence hygroscopicity and pH in solution. A proactive understanding of its potential degradation pathways is the first step toward developing robust stabilization strategies.

The diagram below illustrates the primary degradation routes that should be considered in your experimental design.

cluster_main Core Compound cluster_stress Stress Factors cluster_degradants Potential Degradation Pathways Compound (E)-4-(piperidin-1-yl)but-2-enoic acid HCl AcidBase Acid/Base (Hydrolysis) Oxidant Oxidants (e.g., H₂O₂, Peroxides) Heat Thermal Stress Light Photolytic Stress (UV/Visible Light) Hydrolysis Amide Bond Cleavage (if formulated as amide) AcidBase->Hydrolysis Catalyzes Oxidation Piperidine N-Oxide Oxidant->Oxidation Causes Decarboxylation Decarboxylation Product Heat->Decarboxylation Induces Isomerization (Z)-Isomer Formation Light->Isomerization Induces

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and development of this compound.

Section A: Core Stability Issues & Identification
FAQ 1: My sample purity is decreasing over time, even under standard storage conditions. What are the likely degradation pathways?

A decline in purity suggests the compound is undergoing chemical degradation. Based on its structure, several pathways are plausible:

  • Isomerization: The thermodynamically stable (E)- or trans-isomer can convert to the (Z)- or cis-isomer, particularly upon exposure to UV or even visible light.[1] This change may alter the compound's biological activity and physical properties.

  • Oxidation: The tertiary nitrogen in the piperidine ring is susceptible to oxidation, forming an N-oxide. This can be accelerated by trace metal impurities or peroxide contaminants in excipients.[2][3]

  • Decarboxylation: While α,β-unsaturated carboxylic acids do not readily decarboxylate under mild conditions, the reaction can be induced by thermal stress or strong acidic conditions.[4] The mechanism may proceed through a temporary isomerization to a β,γ-unsaturated intermediate, which then loses CO2.[5]

  • Hydrolysis: If the carboxylic acid group has been modified into an ester or amide for formulation purposes, it becomes susceptible to acid- or base-catalyzed hydrolysis, cleaving the molecule. A related compound, CLEFMA, demonstrated degradation via amide hydrolysis.[6]

FAQ 2: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method (SIAM) is crucial.[7] This is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[7] A robust stability-indicating HPLC method should be able to:

  • Separate the parent compound from all known process impurities and potential degradation products.

  • Be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines (Q2(R1)).

For identifying unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective. This allows for the determination of the mass of degradation products, providing critical clues to their structure.

FAQ 3: How do I perform a forced degradation study to quickly identify potential stability issues?

Forced degradation (or stress testing) is a cornerstone of pharmaceutical development that helps predict long-term stability and establish the specificity of your analytical methods.[2][8] The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized.[8]

The workflow for a forced degradation study is a systematic process to ensure all potential degradation pathways are investigated.

Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze via Stability-Indicating HPLC/LC-MS Neutralize->Analyze Evaluate Evaluate Results: - Identify Degradants - Determine Pathways - Assess Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Below are typical conditions for a forced degradation study. These should be performed on the compound in solution and, for thermal and photolytic stress, in the solid state as well.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl, heated at 60°C for timed intervals (e.g., 2, 8, 24 hours).[7]Simulates acidic environments and assesses the lability of functional groups to acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH, at room temperature or heated at 40°C for timed intervals.[7]Simulates alkaline environments and assesses susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperature for timed intervals.[1]Tests for vulnerability to oxidative stress, particularly at the tertiary amine.
Thermal Stress Heat solid sample and solution at 60°C/75% RH for several days.[7]Evaluates the intrinsic thermal stability and potential for solid-state reactions or decarboxylation.
Photolytic Stress Expose solid and solution samples to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[9]Assesses light sensitivity, which is critical for α,β-unsaturated systems prone to isomerization.
Section B: Strategies for Stabilization in Solid State
FAQ 4: What are the optimal storage conditions for the solid compound?

Based on the compound's chemical nature and vendor recommendations, the following conditions are advised:

  • Temperature: Store at controlled room temperature or refrigerated (2-8°C) to slow down thermally induced degradation.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[10] This minimizes contact with oxygen and moisture, preventing oxidation and hydrolysis.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photolytic isomerization or degradation.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent water absorption, as the hydrochloride salt may be hygroscopic.

FAQ 5: I'm observing physical changes like clumping or discoloration. Could this be a hygroscopicity issue?

Yes. Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. This can lead to:

  • Physical Changes: Clumping, caking, and eventually deliquescence (dissolving in absorbed water).

  • Chemical Instability: The absorbed water can act as a solvent, increasing molecular mobility and accelerating solid-state reactions or initiating hydrolysis.

Troubleshooting:

  • Handle the compound in a low-humidity environment (e.g., a glove box or dry room).

  • Use packaging with a high moisture barrier and include a desiccant.

  • Perform a Dynamic Vapor Sorption (DVS) analysis to formally characterize the compound's hygroscopicity.

FAQ 6: Can co-crystallization improve the stability of this hydrochloride salt?

Co-crystallization is an advanced strategy from the field of crystal engineering that can significantly enhance the stability of active pharmaceutical ingredients (APIs).[12] For an amine hydrochloride, the chloride ion is an excellent hydrogen bond acceptor. This property can be leveraged to form a multi-component co-crystal with a pharmaceutically acceptable "co-former," such as a dicarboxylic acid (e.g., succinic acid, fumaric acid).[12]

Benefits of Co-crystallization:

  • Improved Physical Stability: Co-crystals often exhibit lower hygroscopicity, higher melting points, and greater thermodynamic stability.

  • Modified Chemical Stability: By altering the crystal lattice and the molecular environment around reactive functional groups, co-crystallization can inhibit degradation pathways.

This approach is highly applicable to amine hydrochlorides and represents a promising avenue for creating a more stable and developable solid form.[12]

Section C: Strategies for Stabilization in Solution/Formulation
FAQ 7: In which solvents is the compound most stable? How does pH affect solution stability?

Solution stability is highly dependent on the solvent system and its pH. A study on a similar butenoid acid derivative, CLEFMA, found it was most stable at a neutral pH.[1][6] Extreme pH values (either highly acidic or basic) are likely to accelerate degradation.

Recommendation: Conduct a pH-rate profile study .

  • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10).

  • Dissolve the compound in each buffer and store them at a controlled, elevated temperature (e.g., 50°C).

  • Monitor the concentration of the parent compound over time using your stability-indicating HPLC method.

  • Plot the logarithm of the degradation rate constant (k) versus pH to identify the pH of maximum stability.

For solvents, prioritize aprotic or non-nucleophilic polar solvents if solubility allows. Protic solvents like water and alcohols can participate in hydrolytic reactions.

FAQ 8: I am developing a formulation. Which excipients should I be cautious with?

Drug-excipient compatibility is a critical preformulation step.[3] Incompatibilities can lead to failed stability batches and compromise the safety and efficacy of the final product.

High-Risk Excipients for this Compound:

  • Reducing Sugars (e.g., Lactose, Dextrose): The primary amine precursor to your compound (or any potential primary amine impurity) can react with reducing sugars via the Maillard reaction, causing browning and degradation.[3]

  • Excipients with Peroxide Impurities (e.g., Povidone, Polyethylene Glycols): Trace levels of peroxides in these polymers can initiate oxidative degradation of the piperidine ring.[3]

  • Basic or Highly Alkaline Excipients (e.g., Magnesium Stearate): While a common lubricant, magnesium stearate can be alkaline and may interact with the acidic hydrochloride salt or catalyze base-mediated degradation.[13]

  • Excipients with High Water Content: These can introduce moisture into the formulation, accelerating hydrolysis.

Recommendation: Perform compatibility screening by mixing the compound with each proposed excipient (typically in a 1:1 ratio), storing under stressed conditions (e.g., 50°C/75% RH for 2-4 weeks), and analyzing for degradation via HPLC and for physical interactions using Differential Scanning Calorimetry (DSC).[13][14]

FAQ 9: How can I prevent oxidative degradation in my liquid formulation?

Oxidation of the tertiary amine is a significant risk. Several strategies can mitigate this:

  • Use of Antioxidants: Add antioxidants to the formulation. Common choices include:

    • Chain Terminators: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol (Vitamin E).[15]

    • Oxygen Scavengers: Ascorbic acid or sodium metabisulfite.

  • Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts. Chelating agents bind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.

  • Inert Gas Purging: During manufacturing, purge the formulation vessel and headspace of the final container with an inert gas like nitrogen or argon to displace oxygen.

References

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?[Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • ChemBK. (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride.[Link]

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  • American Elements. This compound.[Link]

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  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
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  • ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • PubMed. (2023). Pharmaceutical Co-crystal of Ketoconazole-adipic Acid: Excipient Compatibility and In Silico Antifungal Potential Studies. [Link]

  • US Pharmacist. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid.[Link]

  • ResearchGate. (2016). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • CORE. (2011). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

  • PubMed. (2011). Compatibility study between ketoprofen and pharmaceutical excipients used in solid dosage forms. [Link]

  • Semantic Scholar. (2019). Ketoconazole: compatibility with pharmaceutical excipients using DSC and TG techniques. [Link]

  • Advanced Journal of Chemistry. (2021). Copper-Catalyzed Decarboxylation of Α,Β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. [Link]

  • ACS Publications. (2021). Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles. [Link]

  • Reddit. (2021). What are Alpha- Beta- unsaturated carboxylic acids and can LiAlH4 reduce their double bonds?[Link]

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Overcoming solubility issues of quinazoline intermediates in Dacomitinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Issues of Quinazoline Intermediates

Introduction

Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor approved for the treatment of non-small cell lung carcinoma (NSCLC).[1][2] Its synthesis involves the construction of a core 4-anilinoquinazoline scaffold, a pathway that often presents significant challenges to process chemists and researchers. Among the most persistent of these challenges is the poor solubility of key quinazoline intermediates.

These intermediates, particularly nitro-substituted quinazolines, are prone to precipitation during reaction, work-up, and purification. This low solubility can lead to:

  • Stalled or incomplete reactions

  • Difficulties in isolation and purification

  • Inconsistent and reduced yields

  • Challenges in achieving desired purity profiles due to entrapped impurities

This guide provides a comprehensive, experience-driven framework for diagnosing, troubleshooting, and overcoming these solubility-related obstacles. It is designed for drug development professionals and researchers seeking robust and scalable solutions for the synthesis of Dacomitinib and related 4-anilinoquinazoline compounds.

Dacomitinib Synthesis: Highlighting Key Intermediates

The synthesis of Dacomitinib typically proceeds through several key stages, starting from substituted anthranilic acid derivatives.[3][4][5] The following pathway illustrates the formation of the quinazoline core and highlights the intermediates frequently associated with solubility problems.

G cluster_synthesis Dacomitinib Synthesis Pathway cluster_alt_route Common Alternative Route with Nitro Intermediate A 2-Amino-4,5-dimethoxy- benzoic acid B 6,7-Dimethoxy- quinazolin-4(3H)-one A->B Formamide, Heat C 4-Chloro-6,7-dimethoxy- quinazoline B->C SOCl2 or POCl3 D N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine (Intermediate 1 - Potential Issue) C->D 3-Chloro-4-fluoroaniline, Solvent, Heat E 4-(3-Chloro-4-fluorophenylamino)- 7-methoxyquinazolin-6-ol D->E Demethylation F 6-Amino-4-(3-chloro-4- fluorophenylamino)-7-methoxyquinazoline (Intermediate 2 - High Risk) E->F Nitration then Reduction (Alternative Route) G Dacomitinib F->G Acryloyl chloride derivative N1 Starting Material N2 Nitro-quinazoline Intermediate (Intermediate 3 - Very High Risk) N1->N2 Nitration N3 Amino-quinazoline Intermediate N2->N3 Reduction (e.g., Fe/HCl, Na2S2O4)

Caption: Key intermediates in Dacomitinib synthesis prone to solubility issues.

Frequently Asked Questions (FAQs)

Q1: Which specific intermediates in the Dacomitinib synthesis are most notorious for solubility problems?

A: The primary culprits are the quinazoline intermediates, especially those bearing a nitro group, such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine .[6] The planar, rigid quinazoline ring system, combined with the electron-withdrawing and poorly solvated nitro group, contributes to strong crystal lattice energy and low solubility in many common organic solvents. The subsequent amino intermediate, formed after reduction of the nitro group, can also present solubility challenges, though its increased polarity can sometimes be leveraged.

Q2: What are the underlying chemical reasons for the poor solubility of these quinazoline intermediates?

A: Several factors contribute to this issue:

  • Molecular Planarity and Rigidity: The fused aromatic ring system of quinazoline is flat, promoting efficient π-π stacking in the solid state. This leads to a highly stable crystal lattice that is difficult to disrupt with solvent molecules.

  • Intermolecular Hydrogen Bonding: The presence of amine and nitro groups allows for strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and increasing the energy required for dissolution.

  • Poor Solvation: The large, hydrophobic surface area of the 4-anilinoquinazoline core is not easily solvated by many common solvents, particularly more polar ones. The nitro group itself is polar but does not interact favorably with a wide range of solvents.

Q3: What are the first signs of a solubility problem during a reaction?

A: The most obvious sign is the precipitation of a solid from the reaction mixture, turning a homogeneous solution into a thick, difficult-to-stir slurry. Other, more subtle signs include:

  • The reaction failing to go to completion, as the precipitated starting material is no longer in the solution phase to react.

  • The formation of a "crust" or "ring" of solid material on the walls of the reaction vessel at the solvent line.

  • Inconsistent analytical results (e.g., TLC or HPLC) from samples of the slurry, as it is difficult to obtain a representative sample.

Q4: How does poor solubility impact reaction kinetics and the final product's impurity profile?

A: Poor solubility creates a heterogeneous reaction environment, which can be detrimental. Reaction rates often plummet because the concentration of the reactant in the solution phase is limited by its solubility, not by the amount added. This can lead to the formation of degradation products due to prolonged reaction times at elevated temperatures. Furthermore, as the desired product precipitates, it can trap unreacted starting materials, reagents, or side-products within its crystal lattice, making purification exceedingly difficult.

Troubleshooting Guide: From Lab Bench to Process Scale

This section provides actionable protocols and strategies to address solubility issues head-on.

Problem Scenario 1: An Intermediate Crashes Out of Solution During Reaction

You are conducting the coupling of 4-chloro-7-methoxy-6-nitroquinazoline with 3-chloro-4-fluoroaniline, and the resulting product rapidly precipitates, turning the reaction into an unmanageable slurry.

Immediate Actions
  • Increase Solvent Volume: The simplest first step is to add more of the current reaction solvent to decrease the overall concentration.

  • Increase Temperature: If thermally stable, cautiously increasing the reaction temperature can significantly improve the solubility of many organic compounds.

  • Agitation Check: Ensure that mechanical stirring is vigorous enough to keep the solids suspended. Poor agitation can lead to localized supersaturation and precipitation.

Systematic Approach: Solvent & Co-Solvent Screening

If immediate actions are insufficient, a more systematic approach is required. The goal is to find a solvent or co-solvent system that can maintain the reactants and product in solution at the desired reaction temperature.

Protocol: Small-Scale Solvent Screening

  • Setup: In separate small vials (e.g., 1-4 mL), place a small, known amount of the problematic intermediate (e.g., 5-10 mg).

  • Solvent Addition: Add a measured volume of a test solvent (e.g., 0.1 mL) to each vial.

  • Observation (Room Temp): Vigorously vortex or shake each vial. Observe and record if the solid dissolves.

  • Observation (Elevated Temp): Gently heat the vials that did not show complete dissolution to the target reaction temperature. Record observations.

  • Cooling: Allow the vials that showed good solubility at high temperatures to cool back to room temperature. Note if the compound crystallizes out cleanly or remains in solution. A good recrystallization solvent will show this temperature-dependent solubility.

Table 1: Solvent Selection Guide for Quinazoline Intermediates

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Typical Application & Rationale
Polar Aprotic DMF, DMAc, NMP, DMSO6.4 - 7.2153 - 202Excellent Solubilizing Power. Often the first choice for highly insoluble, planar molecules. High boiling points allow for a wide reaction temperature range. Downside: Difficult to remove post-reaction.
Ethers Dioxane, THF4.8, 4.0101, 66Moderate Solubilizing Power. Dioxane is often a good choice for reactions up to 100 °C. Less polar than aprotic amides but can be effective, especially as a co-solvent.
Alcohols Isopropanol, n-Butanol3.9, 4.082, 118Can act as H-bond donors/acceptors. Often used in the final condensation step or for recrystallization.[7] Solubility is often highly temperature-dependent.
Aromatic Toluene, Xylenes2.4111, ~140Poor Solubilizers for Polar Intermediates. Generally not effective on their own but can be used in co-solvent systems or for azeotropic water removal.

Using Co-Solvents: If a single solvent is not effective or practical, a co-solvent system can fine-tune the polarity of the medium. For example, if a reaction proceeds well in toluene but the product has low solubility, adding 10-20% (v/v) of DMAc or NMP can dramatically increase solubility without drastically changing the overall reaction environment.

Problem Scenario 2: Purification by Recrystallization is Ineffective

The crude product is isolated, but its poor solubility makes standard recrystallization impossible, yielding either no dissolution in hot solvent or an "oiling out" phenomenon.

Protocol: Finding a Recrystallization Solvent System

  • Leverage Screening Data: Use the data from the solvent screening protocol above. An ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Develop a Mixed-Solvent System: If no single solvent is ideal, use a binary system:

    • Solvent 1 (Solubilizing): A solvent in which the compound is highly soluble (e.g., DMAc, DMF).

    • Solvent 2 (Anti-Solvent): A solvent in which the compound is poorly soluble and is miscible with Solvent 1 (e.g., Water, Isopropanol, MTBE).

  • Procedure: a. Dissolve the crude compound in a minimal amount of hot Solvent 1 to form a clear, saturated solution. b. If impurities remain undissolved, perform a hot filtration to remove them. c. Slowly add Solvent 2 (the anti-solvent) dropwise to the hot solution until the first signs of persistent cloudiness (turbidity) appear. d. Add a few more drops of Solvent 1 to redissolve the precipitate, ensuring the solution is at the saturation point. e. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Advanced Strategies for Process Development

When simple solvent-based methods are insufficient, particularly during scale-up, more advanced techniques may be necessary.

  • pH Adjustment during Work-up: Quinazoline intermediates are weak bases. Their solubility in aqueous media is highly pH-dependent.[8] During an aqueous work-up or extraction, adjusting the pH to be acidic (e.g., pH 2-4) will protonate the quinazoline nitrogens, forming a much more water-soluble salt. This can be used to efficiently extract the intermediate into an aqueous layer, leaving non-basic impurities behind in the organic layer. The pH can then be raised to re-precipitate the purified free base.

  • Solid Dispersions: This technique involves dissolving the intermediate and a water-soluble polymer carrier (e.g., PVP, Poloxamer) in a common solvent and then rapidly removing the solvent.[9] This traps the drug molecule in an amorphous, high-energy state within the polymer matrix, which can significantly enhance its dissolution rate and apparent solubility.[9][10] This is more commonly used for final drug formulation but can be adapted for challenging intermediates.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and presenting a more water-soluble exterior to the solvent.[10]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

Caption: A decision tree for troubleshooting solubility problems.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288759A - Method for preparing dacomitinib.
  • ResearchGate. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Veeprho. (n.d.). Dacomitinib Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288758A - Preparation method of dacomitinib (I).
  • National Center for Biotechnology Information. (n.d.). Dacomitinib. PubChem. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib. PMC. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-NITROQUINAZOLIN-4-AMINE. Retrieved from [Link]

  • MDPI. (2024). Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride using HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural validation of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS: 197892-69-6).[1][2][3] As a molecule incorporating a piperidine ring, an α,β-unsaturated carboxylic acid, and specific stereochemistry, its structural confirmation demands a multi-faceted analytical approach.[4] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the synergistic use of these powerful techniques.

The validation process hinges on answering three critical questions:

  • Purity: Is the sample free from significant impurities that could compromise spectral data and biological assays?

  • Connectivity: Is the atomic framework correctly assembled as 4-(piperidin-1-yl)but-2-enoic acid?

  • Stereochemistry: Does the double bond possess the specified (E)- or trans-configuration?

We will demonstrate that while HPLC is the gold standard for assessing purity, NMR spectroscopy is indispensable for the definitive elucidation of connectivity and stereochemistry.[5][6] The combination of these methods provides a self-validating system for unequivocal structural confirmation.[7][8]

The Analytical Workflow: A Synergistic Approach

A robust validation strategy does not treat HPLC and NMR as independent analyses but as complementary steps in a logical workflow. HPLC first establishes the purity of the analyte, ensuring that the subsequent NMR analysis is performed on a representative sample, free from confounding signals of impurities. NMR then provides the detailed molecular blueprint.

Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation Sample Analyte Sample ((E)-4-(piperidin-1-yl)but-2-enoic acid HCl) HPLC HPLC Analysis Sample->HPLC Inject Purity Purity > 95%? HPLC->Purity Purify Purification Required Purity->Purify No NMR 1H & 13C NMR Spectroscopy Purity->NMR Yes Validation Validated Structure NMR->Validation Confirm Connectivity & Stereochemistry

Caption: Logical workflow for structural validation.

Part 1: Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[5] For structural validation, its primary role is to confirm the sample's purity. Reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the method of choice for this polar, water-soluble hydrochloride salt.[9]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its versatility and proven performance in retaining a broad range of polar and non-polar compounds.[9]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is crucial. It serves two purposes: protonating the carboxylic acid to suppress its ionization and ensuring the piperidine nitrogen remains protonated. This leads to sharper, more symmetrical peaks by preventing ionic interactions with residual silanols on the silica support.

  • Detection: The molecule contains a C=C double bond conjugated with a C=O group, which acts as a chromophore. This allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution.[10]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[9]

  • Instrumentation and Conditions:

    • The following table outlines a typical set of starting conditions for the HPLC analysis.

ParameterConditionRationale
Instrument Standard HPLC system with UV-Vis DetectorWidely available and suitable for chromophoric compounds.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 minEnsures elution of the main compound and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmWavelength where the conjugated system exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity value of >95% is generally considered adequate for NMR structural analysis.

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While HPLC confirms purity, it provides no direct information about molecular structure or stereochemistry.[5] NMR spectroscopy is the definitive tool for this purpose, offering a detailed view of the molecule's carbon-hydrogen framework.[4][11]

¹H NMR: Mapping Connectivity and Stereochemistry

The proton (¹H) NMR spectrum is paramount for confirming the (E)-stereochemistry of the double bond. The coupling constant (J-value) between the two vinylic protons is diagnostic of their relative orientation.[12]

Coupling cluster_E (E)-Isomer (trans) cluster_Z (Z)-Isomer (cis) E_isomer H(a)-C=C-H(b) E_J J(ab) = 11-18 Hz (Large Coupling) Validation Key Diagnostic for Stereochemistry E_J->Validation Z_isomer H(a)-C   ||   C-H(b) Z_J J(ab) = 6-14 Hz (Small Coupling) Z_J->Validation

Caption: Diagnostic ¹H-¹H coupling constants for alkenes.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the HPLC-verified pure sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a standard 5 mm NMR tube.[11]

    • Note: D₂O is a good choice given the hydrochloride salt form, but the acidic proton of the carboxylic acid and the N-H proton will exchange and not be visible. DMSO-d₆ will allow observation of these exchangeable protons.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Standard acquisition parameters for both 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments should be used.

Data Interpretation and Expected Results

The following tables summarize the predicted chemical shifts and coupling constants based on the known structure.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2~6.0 - 6.3DoubletJ ≈ 15 Hz1HVinylic proton α to carbonyl, coupled to H-3. Large J-value confirms (E)-stereochemistry.[12]
H-3~6.8 - 7.1Doublet of TripletsJ ≈ 15 Hz, J ≈ 6 Hz1HVinylic proton β to carbonyl, coupled to H-2 and H-4.
H-4 (CH₂)~3.5 - 3.7DoubletJ ≈ 6 Hz2HMethylene group adjacent to nitrogen and the double bond.
H-α (Piperidine, equatorial & axial)~3.0 - 3.4Multiplet-4HProtons on carbons adjacent to the nitrogen.
H-β, H-γ (Piperidine, equatorial & axial)~1.6 - 1.9Multiplet-6HRemaining piperidine protons.[13]

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Carbon (Position)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C-1 (C=O)~170 - 175Carboxylic acid carbonyl carbon.
C-3~140 - 145Vinylic carbon β to the carbonyl.[14]
C-2~120 - 125Vinylic carbon α to the carbonyl.[14][15]
C-4 (CH₂)~55 - 60Methylene carbon adjacent to nitrogen.
C-α (Piperidine)~52 - 56Carbons adjacent to nitrogen in the piperidine ring.
C-β, C-γ (Piperidine)~20 - 30Remaining carbons of the piperidine ring.

Conclusion: A Self-Validating Approach

The structural validation of this compound is a clear example of the necessity of a multi-technique analytical approach.

  • HPLC serves as the essential gatekeeper, confirming the sample's purity and ensuring that the data from subsequent analyses are reliable and free from artifacts.

  • NMR spectroscopy , particularly ¹H NMR, provides the definitive and non-negotiable evidence for both the molecular connectivity and, crucially, the (E)-stereochemistry of the C2-C3 double bond through the measurement of the vinylic proton coupling constant.

By following the workflow and protocols outlined in this guide, researchers can achieve a high degree of confidence in the structural integrity of their compound, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences. The synergy between these two techniques provides a robust, self-validating system that satisfies the rigorous demands of modern scientific inquiry.[7][16]

References

  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BIOSYNCE. (2025, July 7). What are the detection methods for piperidine?.
  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR.
  • Benchchem. (n.d.). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • Patsnap Eureka. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond.
  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • PMC - PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 22). NMR .........ALKENES.
  • YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene.
  • Benchchem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Doron Scientific. (2023, March 3). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid.
  • NACALAI TESQUE, INC. (n.d.). Fatty Acid Analysis by HPLC.
  • ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids.
  • BLDpharm. (n.d.). 197892-69-6|this compound.
  • Wiley Online Library. (n.d.). 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

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Spectroscopic data interpretation for the characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Abstract

This guide provides a comprehensive analysis of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound (CAS: 197892-69-6). As a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, its structural integrity is paramount.[1] We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and quality control professionals in drug development, offering not just data, but the underlying scientific rationale for each analytical observation, thereby providing a self-validating framework for characterization.

Molecular Structure and Key Features

This compound, with the molecular formula C₉H₁₆ClNO₂, is characterized by several key structural features that are distinguishable by various spectroscopic methods.[2][3] The molecule contains an α,β-unsaturated carboxylic acid, a tertiary amine incorporated into a piperidine ring, and is salified as a hydrochloride.[4] The "(E)" designation specifies the trans stereochemistry across the C2-C3 double bond, a critical feature influencing both its chemical reactivity and its spectroscopic signature.[4]

Figure 1: Structure of this compound with key carbon atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for confirming the compound's hydrogen framework, including the crucial (E)-stereochemistry of the double bond. The hydrochloride form means the piperidine nitrogen is protonated, which significantly influences the chemical shifts of the adjacent protons.

Expected Chemical Shifts and Coupling Constants

The expected proton signals can be predicted based on the functional groups present. The electron-withdrawing nature of the protonated amine and the carboxylic acid group, along with the anisotropy of the C=C double bond, are the primary factors determining the chemical shift values.

Proton AssignmentLabelExpected δ (ppm)Expected MultiplicityExpected J (Hz)Rationale
Carboxylic AcidOH> 12.0broad singlet-Highly deshielded, acidic proton.
PiperidiniumN⁺-H~11.0broad singlet-Deshielded proton on positively charged nitrogen.
Vinylic ProtonH-3 (β)6.8 - 7.1doublet of triplets (dt)J(H3-H2) ≈ 15-16, J(H3-H4) ≈ 4-5Deshielded by adjacent C=O group. Large J value confirms E-stereochemistry.
Vinylic ProtonH-2 (γ)5.9 - 6.2doublet of triplets (dt)J(H2-H3) ≈ 15-16, J(H2-H4) ≈ 1.5-2.5Shielded relative to H-3. Large J value confirms E-stereochemistry.
Methylene (α to N⁺)H-4~3.8 - 4.0doublet (d)J(H4-H3) ≈ 4-5Deshielded by adjacent protonated nitrogen and C=C bond.
Piperidine (α to N⁺)H-1', H-5' (axial/eq)~3.0 - 3.6multiplet-Deshielded due to proximity to the positive nitrogen center.[5]
Piperidine (β, γ)H-2', H-3', H-4'~1.6 - 2.0multiplet-More shielded, aliphatic protons of the piperidine ring.[6]
Interpretation and Comparative Insights

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant between the two vinylic protons, H-2 and H-3. A large coupling constant (typically >14 Hz) is definitive for a trans (E) configuration, whereas a cis (Z) isomer would exhibit a much smaller coupling constant (typically 6-12 Hz).

Compared to its free base form, the hydrochloride salt shows significant downfield shifts for the protons alpha to the nitrogen (H-4, H-1', H-5'). This is a direct consequence of the inductive effect from the protonated N⁺-H group. The presence of two distinct broad singlets at very low field (>10 ppm) for the N⁺-H and COOH protons is also a hallmark of the hydrochloride salt structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Parameters:

    • Spectral Width: 0-16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 2-5 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. It confirms the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts
Carbon AssignmentLabelExpected δ (ppm)Rationale
CarbonylC1 (δ)165 - 170Typical for an α,β-unsaturated carboxylic acid.[7]
Vinylic CarbonC3 (β)138 - 145Deshielded due to conjugation with the carbonyl group.
Vinylic CarbonC2 (γ)120 - 125Shielded relative to C3.
Methylene (α to N⁺)C4 (α)~55Influenced by the adjacent protonated nitrogen.
Piperidine (α to N⁺)C1', C5'~52Deshielded carbons directly attached to the protonated nitrogen.[8]
Piperidine (β)C2', C4'~22Typical aliphatic carbons in a piperidine ring.[9]
Piperidine (γ)C3'~21Most shielded carbon, furthest from the nitrogen.[8]
Interpretation and Comparative Insights

The downfield shift of the C1 carbonyl carbon confirms its presence within a conjugated system. The chemical shifts of the piperidine carbons (C1'/C5', C2'/C4', C3') are consistent with published data for piperidinium salts, showing a distinct downfield shift for the carbons alpha to the nitrogen compared to neutral piperidine.[8][10] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)AppearanceRationale
Carboxylic Acid O-HStretch2500 - 3300Very broad, strongCharacteristic of a hydrogen-bonded carboxylic acid O-H stretch.[11][12]
Ammonium N⁺-HStretch2400 - 2800Broad, mediumOverlaps with the O-H stretch, typical for amine salts.
Alkane C-HStretch2850 - 2950Medium, sharpAliphatic C-H bonds in the piperidine ring.
Carbonyl C=OStretch1690 - 1715Strong, sharpConjugation lowers the frequency from a typical saturated acid (~1725 cm⁻¹).[13][14]
Alkene C=CStretch1630 - 1650Medium to weakConjugated C=C bond stretch.
C-NStretch1000 - 1250MediumAliphatic C-N bond vibration.[15]
Interpretation and Comparative Insights

The most telling feature is the extremely broad absorption spanning from ~2500 to 3300 cm⁻¹, which is a classic signature of a carboxylic acid dimer formed through hydrogen bonding.[12] This band will often obscure the sharper aliphatic C-H stretches. The position of the C=O stretch is also diagnostic; its appearance below 1720 cm⁻¹ provides strong evidence for conjugation with the C=C double bond.[14] The presence of broad absorptions in the 2400-2800 cm⁻¹ range further supports the existence of the N⁺-H group of the hydrochloride salt.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.

Expected Molecular Ion and Fragmentation
  • Molecular Weight (Free Base): 169.22 g/mol (C₉H₁₅NO₂)[16]

  • Molecular Weight (HCl Salt): 205.68 g/mol (C₉H₁₆ClNO₂)[17]

  • Expected Ion (ESI+): In positive ion mode ESI-MS, the observed species will be the protonated free base, [M+H]⁺, at an m/z of approximately 170.12. The HCl is lost during the ionization process.

The fragmentation of the piperidine ring is a dominant pathway in tandem MS (MS/MS) experiments.[18]

G M_H [M+H]⁺ m/z = 170.12 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 152.11 M_H->Frag1 - H₂O Frag3 α-Cleavage Piperidinium fragment m/z = 84.08 M_H->Frag3 Retro-Michael Frag2 Loss of CO [M+H-H₂O-CO]⁺ m/z = 124.11 Frag1->Frag2 - CO

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the protonated molecule.

A key fragmentation pathway involves the cleavage of the C4-N bond (alpha-cleavage or retro-Michael addition), leading to a stable piperidinium fragment.[18][19] The loss of water from the carboxylic acid group is also a common fragmentation route.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Triple Quadrupole).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition (MS1):

    • Ionization Mode: Positive

    • Mass Range: m/z 50 - 500

    • Acquire a full scan spectrum to identify the [M+H]⁺ ion.

  • Acquisition (MS/MS):

    • Perform a product ion scan on the precursor ion (m/z 170.12).

    • Optimize collision energy (e.g., 10-30 eV) to induce fragmentation and observe the characteristic fragment ions.

Integrated Characterization Workflow

No single technique is sufficient for complete characterization. An integrated approach is necessary for a self-validating system of analysis.

G cluster_checks Start Sample: this compound IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Check1 Functional Groups Confirmed? (COOH, C=C, N⁺-H) IR->Check1 Check2 Correct Molecular Weight? ([M+H]⁺ = 170.12) MS->Check2 Check3 Correct H/C Framework? (Shifts, Integrals, Coupling) NMR->Check3 Check1->MS Yes Final Structure Confirmed Check2->NMR Yes Check4 (E)-Stereochemistry Confirmed? (J ≈ 15 Hz) Check3->Check4 Check4->Final Yes

Figure 3: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS. Key diagnostic markers include: the large (~15 Hz) coupling constant between vinylic protons in ¹H NMR confirming the (E)-stereochemistry; the broad O-H and N⁺-H stretches in the IR spectrum; the correct protonated molecular ion at m/z 170.12 in the ESI-MS; and a full complement of 9 unique carbon signals in the ¹³C NMR spectrum. This guide provides the expected data and experimental framework to ensure confident identification and quality assessment of this important pharmaceutical building block.

References

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Comparative analysis of different synthetic routes to Dacomitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for Dacomitinib Intermediates

Introduction: The Architectural Challenge of Dacomitinib

Dacomitinib (PF-00299804), marketed as Vizimpro®, is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the first-line treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations.[1][2] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, as well as other HER family receptors (HER2, HER4), leading to sustained inhibition of tumor-driving signaling pathways.[3][4]

The molecular architecture of Dacomitinib is characterized by two key moieties: a substituted 4-anilinoquinazoline core and an electrophilic (E)-4-(piperidin-1-yl)but-2-enamide side chain, which is responsible for its irreversible binding. The efficient construction of these components, particularly the densely functionalized quinazoline core, is a central challenge for process chemists. The solubility of quinazoline intermediates, the number of synthetic steps, and the overall yield are critical parameters that dictate the viability of a synthetic route for industrial-scale production.[5][6]

This guide provides an in-depth comparative analysis of the principal synthetic routes developed for the key intermediates of Dacomitinib. We will dissect two major strategic approaches: a linear "quinazolinone-first" synthesis and a convergent "late-stage cyclization" strategy, evaluating them on scalability, efficiency, and process safety.

The Strategic Centerpiece: The 4-Anilinoquinazoline Core

The core of Dacomitinib's structure is the N-(3-chloro-4-fluorophenyl)-7-methoxy-6-aminoquinazolin-4-amine intermediate. The journey to this complex molecule involves multiple, carefully orchestrated chemical transformations. The choice of when and how to construct the quinazoline ring system defines the overall synthetic strategy.

Route A: The Linear "Quinazolinone-First" Strategy

This classical approach involves the initial construction of the quinazolinone ring, followed by a sequence of functional group interconversions to install the required substituents before the final coupling with the side chain. This strategy is documented in several patents and early synthetic reports.[7][8] The general pathway begins with a substituted anthranilic acid derivative.

Synthetic Pathway Overview

The synthesis typically commences with 2-amino-4-fluorobenzoic acid, which undergoes cyclization with formamide or a related one-carbon source to form the initial 7-fluoroquinazolin-4(3H)-one ring.[6][7][8] This intermediate is then carried through a multi-step sequence:

  • Nitration: Introduction of a nitro group at the C-6 position, ortho to the fluorine, using a mixture of nitric and sulfuric acids.

  • Chlorination: Conversion of the C-4 keto group to a chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), activating the position for nucleophilic substitution.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): Coupling of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline. This is a crucial step that introduces the characteristic anilino side group.

  • Methoxylation: Substitution of the C-7 fluorine with a methoxy group using sodium methoxide.

  • Reduction: Reduction of the C-6 nitro group to an amine, yielding the key N⁴-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine intermediate. Various reducing agents, including iron powder in ammonium chloride, Raney Nickel, or thiourea dioxide, have been employed for this step.[9][10]

  • Final Acylation: Amide bond formation between the C-6 amino group and an activated form of (E)-4-(piperidin-1-yl)but-2-enoic acid to yield Dacomitinib.

Route_A_Linear_Synthesis cluster_start Starting Materials cluster_main_path Main Pathway cluster_reagents Key Reagents A 2-Amino-4-fluorobenzoic Acid C 7-Fluoroquinazolin-4(3H)-one A->C Cyclization B Formamide B->C D 7-Fluoro-6-nitroquinazolin-4(3H)-one C->D Nitration (HNO₃/H₂SO₄) E 4-Chloro-7-fluoro-6-nitroquinazoline D->E Chlorination (SOCl₂) F N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine E->F SₙAr Coupling G N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine F->G Methoxylation H N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine G->H Reduction (Fe/NH₄Cl) Final Dacomitinib H->Final Acylation R1 3-Chloro-4-fluoroaniline R1->F R2 Sodium Methoxide R2->G R3 (E)-4-(Piperidin-1-yl)but-2-enoic Acid R3->Final

Caption: The Linear "Quinazolinone-First" Synthetic Strategy.
Protocol: Nucleophilic Aromatic Substitution

The following protocol is representative of the key SₙAr coupling step.

  • To a stirred solution of 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

  • Add an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Analysis of Route A
  • Expertise & Experience: This route is logical and relies on well-understood, classical organic reactions. Each step is distinct, allowing for straightforward characterization of intermediates. However, the multi-step nature introduces a cumulative loss of yield.

  • Trustworthiness: While reliable at the lab scale, this route faces significant challenges upon scale-up. A major issue is the poor solubility of many quinazoline intermediates in common organic solvents, which complicates handling, purification, and reaction kinetics.[5]

  • Authoritative Grounding: The requirement for purification, often by column chromatography for some steps, makes this approach less economical and environmentally friendly for industrial production.[6] The overall yield is often modest due to the long sequence of reactions.[7][11]

Route B: The Convergent "Late-Stage Cyclization" Strategy

To overcome the scalability issues of the linear approach, process chemists at Pfizer developed a more convergent and efficient route.[5] The key innovation is the formation of the critical quinazoline ring in the final step via a Dimroth rearrangement, thus avoiding the handling of poorly soluble quinazoline intermediates throughout the synthesis.

Synthetic Pathway Overview

This industrial-scale process constructs a highly functionalized formamidine precursor, which is then cyclized to form Dacomitinib directly.

  • Amidation: An aniline precursor, N'-(2-bromo-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamide, is amidated with (E)-4-(piperidin-1-yl)but-2-enoic acid. This key precursor is synthesized from simpler starting materials.

  • Hydrogenation: The nitro group of the resulting amide is reduced to an aniline. This reduction is typically performed via catalytic hydrogenation.

  • Dimroth Rearrangement: The final and most crucial step involves the reaction of the aniline-formamidine intermediate with 3-chloro-4-fluoroaniline in acetic acid. This reaction proceeds under remarkably mild conditions (30 °C) to form the quinazoline ring and furnish Dacomitinib directly.[5] This avoids the high temperatures typically required for such rearrangements, which is critical given the thermal sensitivity of the final product.

  • Isolation: Dacomitinib is isolated via a seeded crystallization, ensuring high purity without the need for chromatography.

Route_B_Convergent_Synthesis cluster_start Precursor Synthesis cluster_main_path Convergent Pathway cluster_reagents Key Reagent A Nitroarene Precursor (1) C Aniline Solution (2) A->C Hydrogenative Reduction B (E)-4-(Piperidin-1-yl)but-2-enoic Acid (3) D Amide Intermediate (4) B->D C->D Amidation (T3P) Final Dacomitinib D->Final Dimroth Rearrangement (Acetic Acid, 30°C) R1 3-Chloro-4-fluoroaniline (5) R1->Final

Caption: The Convergent "Late-Stage Cyclization" Strategy (Pfizer Process).
Protocol: Late-Stage Dimroth Rearrangement

The following protocol highlights the key final step of the Pfizer process.[5]

  • Dissolve the amide intermediate (formamidine precursor, 1.0 eq) in neat acetic acid at room temperature.

  • Add 3-chloro-4-fluoroaniline (2.0 eq) to the solution. The use of excess aniline increases the reaction rate at lower temperatures.

  • Stir the mixture at 30 °C until the reaction is complete as monitored by HPLC.

  • Quench the reaction by adding 2-methyltetrahydrofuran (2-MeTHF) and an aqueous solution of sodium hydroxide (NaOH).

  • Neutralize the mixture with triethylamine.

  • Initiate crystallization by adding seed crystals of Dacomitinib hydrate.

  • Collect the crystalline product by filtration, wash with an appropriate solvent mixture, and dry under vacuum to yield high-purity Dacomitinib.

Analysis of Route B
  • Expertise & Experience: This route demonstrates a sophisticated understanding of process chemistry. By strategically delaying the formation of the quinazoline ring, it cleverly bypasses the major solubility and handling problems associated with Route A. The development of a mild Dimroth rearrangement is a significant process innovation.

  • Trustworthiness: This process is highly robust and designed for large-scale manufacturing. The use of crystallization for purification instead of chromatography is a hallmark of an efficient and scalable process. It delivers the final product in a three-step, two-isolation sequence with an impressive overall yield of 58%.[5]

  • Authoritative Grounding: This convergent approach is superior for industrial production. It is more atom-economical, generates less waste, and is more cost-effective due to higher throughput, fewer isolation steps, and the avoidance of costly chromatographic purification.

Comparative Data Summary

FeatureRoute A: Linear "Quinazolinone-First"Route B: Convergent "Late-Stage Cyclization"
Strategy Linear, early-stage ring formationConvergent, late-stage ring formation
Key Reaction SₙAr coupling on a 4-chloroquinazolineDimroth rearrangement of a formamidine
Number of Steps High (often 10+ steps)[7][11]Low (3 steps from key intermediate)[5]
Overall Yield Modest (e.g., 36.1% over 11 steps)[7][11]High (58% over 3 steps)[5]
Scalability Challenging due to poor solubility of intermediatesExcellent; designed for process scale
Purification Often requires column chromatography[6]Relies on crystallization
Key Advantage Conceptually straightforward, well-known reactionsHigh efficiency, avoids problematic intermediates
Key Disadvantage Low overall yield, poor scalabilityRequires more complex starting materials

Conclusion

While the linear "quinazolinone-first" strategy (Route A) provides a logical and feasible pathway for synthesizing Dacomitinib intermediates at a laboratory scale, it is beset by challenges that limit its industrial applicability. The long reaction sequence, cumulative yield loss, and particularly the poor solubility of the quinazoline intermediates make it inefficient and costly for large-scale production.

In contrast, the convergent "late-stage cyclization" strategy (Route B) developed by Pfizer represents a significant advancement in process chemistry. By strategically forming the quinazoline ring in the final step, this route elegantly circumvents the major obstacles of the linear approach. Its high overall yield, minimal number of isolation steps, and reliance on crystallization for purification make it the unequivocally superior method for the commercial manufacturing of Dacomitinib. This comparative analysis underscores a critical principle in drug development: a commercially viable synthetic route must be not only chemically sound but also optimized for efficiency, scalability, and cost-effectiveness.

References

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  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved from [Link]

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  • Improved Synthesis of Dacomitinib. (2021). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Dacomitinib: First Global Approval. (2018). ResearchGate. Retrieved from [Link]

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  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2021). PubMed Central. Retrieved from [Link]

  • Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations. (2022). National Institutes of Health. Retrieved from [Link]

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  • Cost-effectiveness analysis of dacomitinib versus gefitinib for the first-line therapy of patients with EGFR mutation-positive non-small-cell lung cancer in the United States and China. (2022). PubMed Central. Retrieved from [Link]

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2020). National Institutes of Health. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the α,β-unsaturated carboxylic acid motif is a cornerstone, serving as a versatile building block for a vast array of complex molecules, from pharmaceuticals to natural products.[1] Its inherent reactivity, characterized by the electrophilic β-carbon and the nucleophilic carboxylate group, allows for a multitude of synthetic transformations.[2] This guide provides an in-depth comparison of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a key pharmaceutical intermediate, with other structurally significant butenoic acid derivatives. We will explore their synthetic routes, comparative performance, and applications, supported by experimental protocols and mechanistic insights to inform researchers, scientists, and drug development professionals.

The Subject of Analysis: this compound

This compound is a colorless to pale yellow crystalline powder, soluble in water and alcoholic solvents, with a melting point of approximately 140-145 °C.[3] Its structure is defined by a butenoic acid backbone featuring a carbon-carbon double bond with (E) stereochemistry, and a piperidine ring at the C4 position.[2] While the molecule itself is zwitterionic, it is most commonly handled as its more stable hydrochloride salt (C₉H₁₆ClNO₂).[2][4]

The primary utility of this compound lies in its role as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules.[3][5] Its structure can be viewed as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, making its derivatives valuable scaffolds in neuroscience research.[6][7][8]

Established Synthetic Routes

The synthesis of this compound predominantly involves the N-alkylation of piperidine with a 4-halobut-2-enoic acid precursor. The most common route begins with the bromination of crotonic acid to yield (E)-4-bromobut-2-enoic acid, which is then reacted with piperidine.[2] The final step is the formation of the hydrochloride salt.[2] An alternative approach utilizes 1-piperidinyl ethanol in place of piperidine under basic conditions.[3]

cluster_0 Synthetic Workflow start Crotonic Acid step1 Bromination (e.g., NBS, light/heat) start->step1 intermediate (E)-4-bromobut-2-enoic acid step1->intermediate step2 N-Alkylation (Piperidine, Base) intermediate->step2 product_base (E)-4-(piperidin-1-yl)but-2-enoic acid step2->product_base step3 Salt Formation (HCl) product_base->step3 final_product (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride step3->final_product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the N-alkylation of (E)-4-bromobut-2-enoic acid with piperidine.

Materials:

  • (E)-4-bromobut-2-enoic acid

  • Piperidine

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (E)-4-bromobut-2-enoic acid (1.0 equiv) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.

  • Piperidine Addition: In a dropping funnel, add a solution of piperidine (2.2 equiv) in anhydrous diethyl ether (50 mL). Add the piperidine solution dropwise to the stirred solution of the bromo acid over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate (piperidine hydrobromide) will form.

  • Workup: Filter the reaction mixture to remove the precipitate. Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base, (E)-4-(piperidin-1-yl)but-2-enoic acid, as an oil or low-melting solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and add concentrated HCl dropwise with stirring until precipitation is complete.[9]

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[3]

Trustworthiness: This protocol incorporates a standard acid-base workup to purify the intermediate free base and ensures the final product is isolated as a stable, handleable salt. Purity can be confirmed via NMR spectroscopy, which should show characteristic signals for the piperidine ring protons and the vinyl protons of the butenoic acid chain.[2]

Comparative Analysis with Other Butenoic Acid Derivatives

The synthetic utility of a building block is best understood through comparison. Here, we evaluate our target compound against three other butenoic acid derivatives, each highlighting a different facet of reactivity and application.

Parameter (E)-4-(piperidin-1-yl)but-2-enoic acid HCl 4-Aryl-Butenoic Acids (e.g., 4-Phenyl-3-butenoic acid) γ-Butenolides 3-Butenoic Acid (Vinylacetic Acid)
Structure Contains a piperidine moiety at C4.An aryl group is attached, often at C4.Cyclic ester (lactone) derived from a 4-hydroxybutenoic acid.Isomer with a terminal double bond (β,γ-unsaturation).
Key Synthetic Route N-alkylation of a 4-halobutenoic acid.[2]Friedel-Crafts acylation with maleic anhydride or aldol condensation.[1]Oxidative cyclization of β,γ-unsaturated carboxylic acids.[10]Carbonylation of allyl alcohol or hydrolysis of 3-butenenitrile.[11][12]
Key Applications Pharmaceutical intermediate for kinase inhibitors; GABA analogue scaffold.[5][6]Histone Deacetylase (HDAC) inhibitors with anti-tumor and anti-inflammatory activity.[13][14]Core structure in numerous natural products; synthetic intermediates.[10]Versatile precursor for γ-butyrolactones; comonomer in polymer synthesis.[15][16]
Synthetic Advantage Direct incorporation of a key basic nitrogen heterocycle.Access to biologically relevant aryl scaffolds.Provides access to a rigid, five-membered ring system.Terminal double bond allows for unique transformations like iodolactonization.[15]
Synthetic Challenge Requires handling of halogenated intermediates.Can lack generality depending on arene reactivity.[1]May require specific, sometimes expensive, metal catalysts for enantioselectivity.[17]Prone to isomerization to the more stable conjugated crotonic acid.[11]
Alternative 1: 4-Aryl-Butenoic Acids – Accessing Biological Targets

Aryl butenoic acid derivatives are a class of compounds investigated for various biological activities.[13] For instance, 4-phenyl-3-butenoic acid is recognized as a histone deacetylase (HDAC) inhibitor with anti-inflammatory and anti-tumorigenic properties.[14][18]

Synthesis: These compounds are often prepared via aldol-type condensations or through the Friedel-Crafts acylation of an electron-rich arene with maleic anhydride.[1] This contrasts with the nucleophilic substitution used for our primary compound and highlights a different strategy for C-C bond formation.

cluster_1 HDAC Inhibition Pathway HDAC Histone Deacetylase (HDAC) Enzyme Deacetylated Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated Deacetylation Histone Acetylated Histone (Active Chromatin) Histone->HDAC Substrate Transcription Gene Transcription (Suppressed) Deacetylated->Transcription PBA 4-Phenyl-3-butenoic Acid (Inhibitor) PBA->HDAC Inhibits cluster_2 Comparative Reactivity of Butenoic Acid Isomers Butenoic3 3-Butenoic Acid (β,γ-unsaturated) Iodolactonization Iodolactonization (I₂, NaHCO₃) Butenoic3->Iodolactonization Butenoic2 2-Butenoic Acid Derivative (α,β-unsaturated) Michael Michael Addition (Nucleophile) Butenoic2->Michael Lactone γ-Butyrolactone Intermediate Iodolactonization->Lactone Forms heterocycle Adduct β-Substituted Carboxylic Acid Michael->Adduct 1,4-Conjugate Addition

Caption: Divergent reaction pathways of butenoic acid isomers.

Detailed Experimental Protocol: Iodolactonization of 3-Butenoic Acid

This protocol provides a method for synthesizing a key γ-butyrolactone intermediate from 3-butenoic acid. [15] Materials:

  • 3-Butenoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Solution Preparation: Dissolve 3-butenoic acid (1.0 equiv) in a 0.5 M aqueous solution of NaHCO₃ (2.5 equiv).

  • Iodine Addition: To the stirred solution, add a solution of iodine (1.5 equiv) in dichloromethane.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until the disappearance of the starting material is confirmed by TLC.

  • Workup: Separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(iodomethyl)dihydrofuran-2(3H)-one.

Causality: The use of sodium bicarbonate is crucial. It deprotonates the carboxylic acid, forming the carboxylate. The carboxylate then acts as an intramolecular nucleophile, attacking the iodonium ion formed by the addition of iodine to the double bond, leading to the formation of the five-membered lactone ring in a stereocontrolled manner.

Conclusion

This compound stands as a valuable synthetic intermediate, offering a direct route to incorporate a piperidine moiety into a conformationally defined four-carbon backbone. Its synthesis is straightforward, relying on fundamental nucleophilic substitution reactions. When compared with other butenoic acid derivatives, its unique value becomes clear. While aryl-butenoic acids provide access to specific biological targets like HDACs and butenolides form the core of many natural products, the isomeric 3-butenoic acid opens doors to different synthetic strategies such as iodolactonization. The choice of which butenoic acid derivative to employ is therefore dictated by the desired final molecular architecture and the specific synthetic transformations required to achieve it. This guide serves as a foundational resource for making such informed decisions in the pursuit of novel chemical entities.

References

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. Available at: [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. Available at: [Link]

  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. Available at: [Link]

  • Butenolide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. CSIRO Publishing. Available at: [Link]

  • Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro. TÜBİTAK Academic Journals. Available at: [Link]

  • Effects of a Carboxyl Group on the Products, Mechanism, and Kinetics of the OH Radical-Initiated Oxidation of 3-Butenoic Acid Under Low NOx Conditions. ACS Publications. Available at: [Link]

  • Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. Available at: [Link]

  • Butenoic acid derivatives, and their production and use. Google Patents.
  • Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. PubMed Central. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Synthesis of labeled (.+-.)-2-amino-3-butenoic acids. ACS Publications. Available at: [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. Available at: [Link]

  • γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Chemistry Portal. Available at: [Link]

  • Method for preparing 3-methyl-2-butenoic acid. Google Patents.
  • (E)-4-(piperidin-1-yl)but-2-enoic acid. PubChem. Available at: [Link]

  • Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Available at: [Link]

  • GABA analogue. Wikipedia. Available at: [Link]

  • This compound. American Elements. Available at: [Link]

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Available at: [Link]

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen Research Portal. Available at: [Link]

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. PubMed. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Dacomitinib: An Analysis of Intermediate Yields and Process Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dacomitinib (marketed as Vizimpro®) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1] The intricate chemical structure of Dacomitinib necessitates a multi-step synthesis, and the efficiency of this process is of paramount importance for its commercial viability and accessibility. This guide provides an in-depth comparison of the most prominent synthetic routes to Dacomitinib, with a critical focus on the yields of key intermediates. By examining the experimental data and the underlying chemical principles, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of the nuances of Dacomitinib synthesis, thereby facilitating informed decisions in process development and optimization.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for Dacomitinib have been extensively documented: a linear, multi-step approach commencing from 2-amino-4-fluorobenzoic acid, and a more convergent, streamlined process developed by Pfizer, which is understood to be the commercial route. A third, "improved" synthesis has also been reported, offering a potentially higher overall yield. This guide will dissect and compare these routes, focusing on their respective intermediates and reported yields.

Route 1: The Linear Approach from 2-Amino-4-fluorobenzoic Acid

This classical, linear synthesis involves the construction of the quinazoline core followed by the sequential introduction of the aniline and acrylamide side chains. While this approach is robust and well-understood, it typically involves a greater number of steps, which can impact the overall yield. One reported variation of this route consists of eleven steps with an overall yield of approximately 36.1%, indicating that the individual step yields are generally in the range of 75-90%.[2][3]

StepStarting MaterialIntermediateReagents and ConditionsReported Yield (%)
12-Amino-4-fluorobenzoic acid7-Fluoro-3,4-dihydroquinazolin-4-oneFormamide, 130-180°C~85-90% (estimated)
27-Fluoro-3,4-dihydroquinazolin-4-one7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-oneH₂SO₄, HNO₃, 50-110°C~80-85% (estimated)
37-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one4-Chloro-7-fluoro-6-nitroquinazolineSOCl₂, DMF~90% (estimated)
44-Chloro-7-fluoro-6-nitroquinazolineN-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine3-Chloro-4-fluoroaniline, Isopropanol91%
5N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineN-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineSodium methoxide, Methanol~95% (estimated)
6N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineN⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineFe, NH₄Cl, Ethanol/Water or Raney Nickel, THF88% or 99%[4]
7(E)-4-Bromobut-2-enoic acid(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloridePiperidine, followed by HClHigh (not specified)
8This compound(E)-4-(Piperidin-1-yl)but-2-enoyl chlorideOxalyl chloride, DMF, CH₂Cl₂99%
9N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineDacomitinib(E)-4-(Piperidin-1-yl)but-2-enoyl chloride, Pyridine, CH₂Cl₂84%

Note: Some yields are estimated based on the reported overall yield and typical efficiencies of such reactions.

Linear Synthesis of Dacomitinib A 2-Amino-4-fluorobenzoic acid B 7-Fluoro-3,4-dihydroquinazolin-4-one A->B Cyclization C 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one B->C Nitration D 4-Chloro-7-fluoro-6-nitroquinazoline C->D Chlorination E N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine D->E SₙAr F N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine E->F Methoxylation G N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine F->G Reduction I Dacomitinib G->I H (E)-4-(Piperidin-1-yl)but-2-enoic acid H->I Amidation

Caption: A simplified workflow of the linear synthesis of Dacomitinib.

Route 2: The Pfizer Convergent Commercial Process

Recognizing the challenges of a lengthy linear synthesis, particularly regarding the poor solubility of quinazoline intermediates, Pfizer developed a highly efficient, convergent three-step process with two isolations. This route boasts an impressive overall yield of 58% and utilizes a key Dimroth rearrangement in the final step to construct the quinazoline ring.[5][6] This strategy avoids carrying the poorly soluble quinazoline core through multiple synthetic transformations.

StepStarting MaterialIntermediateReagents and ConditionsReported Yield (%)
1N'-(2-cyano-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamideN'-(5-amino-2-cyano-4-methoxyphenyl)-N,N-dimethylformimidamideCatalytic HydrogenationNot isolated
2N'-(5-amino-2-cyano-4-methoxyphenyl)-N,N-dimethylformimidamide(E)-N-(4-(dimethylamino)methylene)amino)-2-cyano-5-methoxyphenyl)-4-(piperidin-1-yl)but-2-enamide(E)-4-(piperidin-1-yl)but-2-enoic acid, T3P, 2,6-lutidine, Acetonitrile75% (over 2 steps)
3(E)-N-(4-(dimethylamino)methylene)amino)-2-cyano-5-methoxyphenyl)-4-(piperidin-1-yl)but-2-enamideDacomitinib3-Chloro-4-fluoroaniline, Acetic acid, 30°C (Dimroth Rearrangement)~77% (calculated)

digraph "Pfizer Commercial Synthesis of Dacomitinib" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
A[label="Formimidamide Precursor"];
B[label="Aniline Intermediate"];
C [label="Amide Intermediate"];
D [label="3-Chloro-4-fluoroaniline"];
E [label="Dacomitinib"];

A -> B[label=" Reduction "];
B -> C [label=" Amidation "];
C -> E [label=" Dimroth\nRearrangement "];
D -> E;

}

Caption: A simplified workflow of the Pfizer commercial synthesis of Dacomitinib.

Route 3: An Improved Synthesis Approach

An alternative synthetic route has been reported with an even higher overall yield of 68.6%. This pathway begins with 2-bromo-4-methoxy-5-nitrobenzonitrile and proceeds through a series of transformations including an addition reaction with 3-chloro-4-fluoroaniline, cyclization with formamide, reduction of the nitro group, and a final acylation.

StepStarting MaterialIntermediateReagents and ConditionsReported Yield (%)
12-Bromo-4-methoxy-5-nitrobenzonitrileN-(3-Chloro-4-fluorophenyl)-2-bromo-4-methoxy-5-nitrobenzamidine3-Chloro-4-fluoroanilineHigh (not specified)
2N-(3-Chloro-4-fluorophenyl)-2-bromo-4-methoxy-5-nitrobenzamidineN-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineFormamideHigh (not specified)
3N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineN⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineThiourea dioxideHigh (not specified)
4N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineDacomitinib(E)-4-(Piperidin-1-yl)but-2-enoic acidHigh (not specified)

Experimental Protocols for Key Intermediates

To provide a practical context to the theoretical comparison, detailed experimental protocols for the synthesis of a key intermediate from both the linear and the convergent routes are presented below.

Protocol 1: Synthesis of N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (Intermediate in Route 1)

Scientific Rationale: The reduction of the nitro group to an amine is a critical step in the linear synthesis of Dacomitinib, as it provides the necessary nucleophilic site for the final amidation reaction. The use of iron in the presence of an acidic source like ammonium chloride is a classic and cost-effective method for this transformation.[7] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, followed by protonation.[7] Alternatively, catalytic hydrogenation using Raney nickel offers a cleaner and often higher-yielding method, though it requires specialized equipment for handling hydrogen gas.[4]

Procedure (Fe/NH₄Cl Reduction):

  • To a solution of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 27.4 mmol) in a mixture of ethanol (200 mL) and water (50 mL), add ammonium chloride (5.86 g, 109.6 mmol).

  • Heat the mixture to reflux (approximately 80°C).

  • To the refluxing mixture, add iron powder (4.6 g, 82.2 mmol) portion-wise over 30 minutes.

  • Maintain the reaction at reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, hot-filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine as a yellow solid. Yield: 8.0 g (88%) .[4]

Protocol 2: The Dimroth Rearrangement to Synthesize Dacomitinib (Key Step in Route 2)

Scientific Rationale: The Dimroth rearrangement is a powerful tool in heterocyclic chemistry for the isomerization of certain nitrogen-containing heterocycles.[8][9] In the Pfizer synthesis of Dacomitinib, this reaction allows for the late-stage construction of the thermodynamically stable 4-anilinoquinazoline ring system from a more soluble acyclic precursor.[5] This circumvents the solubility issues associated with quinazoline intermediates. The reaction proceeds through a ring-opening/ring-closure mechanism, catalyzed by acid.[1][9] The low-temperature conditions (30°C) are crucial to prevent degradation of the starting material and product.[5]

Procedure:

  • To a solution of (E)-N-(4-(((dimethylamino)methylene)amino)-2-cyano-5-methoxyphenyl)-4-(piperidin-1-yl)but-2-enamide (10 g, 24.3 mmol) in acetic acid (50 mL), add 3-chloro-4-fluoroaniline (7.08 g, 48.6 mmol).

  • Stir the reaction mixture at 30°C and monitor its progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding 2-methyltetrahydrofuran (2-MeTHF) and a solution of sodium hydroxide.

  • Neutralize the mixture with triethylamine.

  • Initiate crystallization by seeding, if necessary, and cool the mixture to isolate the product.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield Dacomitinib. Yield: ~77% (calculated based on overall yield) .

Conclusion

This comparative guide highlights the evolution of synthetic strategies for Dacomitinib, moving from a lengthy, linear approach to a highly efficient, convergent commercial process.

  • Route 1 , while fundamentally sound, is hampered by its numerous steps, which inherently limits the overall yield. However, the individual reactions are generally high-yielding and well-characterized.

  • Route 2 , the Pfizer commercial process, represents a significant advancement in process chemistry. By strategically employing a Dimroth rearrangement as the final step, it overcomes the poor solubility of quinazoline intermediates and achieves a remarkable 58% overall yield in just three steps. This approach is a testament to the power of convergent synthesis in streamlining the production of complex pharmaceutical agents.

  • Route 3 presents a promising alternative with a reported overall yield of 68.6%, suggesting further optimization is possible. However, a more detailed breakdown of its intermediate yields is necessary for a direct comparison with the Pfizer process.

For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including scale, cost of starting materials, and available equipment. The convergent approach exemplified by the Pfizer process is clearly superior for large-scale manufacturing due to its efficiency and higher overall yield. However, the linear route may still be a viable option for smaller-scale synthesis or for the preparation of analogs where the modularity of the linear approach is advantageous.

References

  • Gao, Y., et al. (2014). Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University, 45(1), 35-39.
  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents. (n.d.).
  • Improved Synthesis of Dacomitinib. (2021). Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.
  • Early and Late Stage Process Development for the Manufacture of Dacomitinib. (n.d.). Retrieved from [Link]

  • Dacomitinib in phase 3 for lung (non-small cell) (NSCLC) Cancer | New Drug Approvals. (2014, April 9). Retrieved from [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. (2024, April 9). Retrieved from [Link]

  • CN103288758A - Preparation method of dacomitinib (I) - Google Patents. (n.d.).
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025, January 24). Retrieved from [Link]

  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103288759A - Method for preparing dacomitinib - Google Patents. (n.d.).
  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem. (n.d.). Retrieved from [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. (2025, September 21). Retrieved from [Link]

  • Microwave-Accelerated Dimroth Rearrangement for the Synthesis of 4-Anilino-6-nitroquinazolines. Application to an Efficient Synthesis of a Microtubule Destabilizing Agent | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Dimroth rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (2021, May 15). Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Commercial Sources for Preclinical Research

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The purity of this intermediate is paramount, as undetected impurities can compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API), while also introducing potential safety liabilities. This guide presents a comprehensive, multi-modal analytical strategy for assessing and comparing the purity of this compound from different commercial suppliers. We provide detailed, field-tested protocols and explain the scientific rationale behind each method, empowering researchers to make informed decisions about material sourcing for their drug discovery programs.

Introduction: The Criticality of Starting Material Purity

In drug development, the principle of "garbage in, garbage out" holds particularly true. The quality of starting materials directly dictates the quality of the final API. For a crucial intermediate like this compound, seemingly minor impurities can have cascading effects. These can include:

  • Process-Related Impurities: Unreacted starting materials or by-products from the synthetic route.[2][3]

  • Degradation Products: Impurities formed during storage or purification.

  • Residual Solvents: Volatile organic compounds used during manufacturing that are not fully removed.[]

  • Elemental Impurities: Trace metals or other elements that may originate from catalysts, reagents, or manufacturing equipment.[]

Each class of impurity poses a unique challenge, from interfering with downstream reactions to exhibiting inherent toxicity. Therefore, a robust analytical workflow is not merely a quality control measure but a fundamental component of risk mitigation in preclinical development. This guide details such a workflow.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires an orthogonal approach, where different methods provide complementary information. Our evaluation strategy integrates five key techniques to scrutinize identity, potency, organic impurities, residual solvents, and elemental impurities.

Analytical_Workflow Sample Sample from Supplier (A, B, C) HPLC HPLC-UV (Purity & Organic Impurities) Sample->HPLC Assay LCMS LC-MS (Identity & Impurity Mass) Sample->LCMS Confirmation NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR Identity GCHS GC-HS (Residual Solvents) Sample->GCHS Safety ICPMS ICP-MS (Elemental Impurities) Sample->ICPMS Safety Data Comprehensive Purity Profile HPLC->Data LCMS->Data NMR->Data GCHS->Data ICPMS->Data

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Experimental Methodologies: The 'How' and the 'Why'

Here we detail the protocols for each analytical technique. The causality behind key choices is explained to provide a deeper understanding of the methodology.

Assay and Organic Impurity Profiling by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination.[5][6] We use a reversed-phase C18 column, which is effective for retaining and separating moderately polar organic molecules like our target compound.[7] A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime. UV detection is selected based on the conjugated double bond and carbonyl group in the molecule, which provides a chromophore for sensitive detection.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

Identity Confirmation by LC-MS

Expertise & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by measuring its molecular weight.[8] Using an electrospray ionization (ESI) source in positive mode is logical because the piperidine nitrogen is basic and readily protonated.[9] Tandem MS (MS/MS) is used to fragment the parent ion, providing structural information that can help distinguish it from potential isomers and confirm its structure.[10][11]

Protocol:

  • System: Waters ACQUITY UPLC with a SQ Detector 2 or equivalent.

  • Chromatography: Use the same HPLC method as described in 3.1 to ensure peak correlation.

  • Ionization Mode: ESI Positive.

  • Mass Range: Scan m/z 50-500.

  • Data Analysis: Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (expected for C₉H₁₅NO₂ is 169.22; observed as [M+H]⁺ ≈ 170.1). Perform a product ion scan on the parent ion to observe fragmentation.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 170.1 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 152.1 Parent->Frag1 Neutral Loss Frag2 Loss of COOH radical [M+H-COOH]⁺ m/z = 125.1 Parent->Frag2 Radical Loss Frag3 Piperidine iminium ion [C₅H₁₀N]⁺ m/z = 84.1 Parent->Frag3 α-Cleavage

Caption: Plausible ESI-MS/MS fragmentation of the parent ion.

Structural Verification by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation of an organic molecule.[12][13] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. DMSO-d₆ is chosen as the solvent because it readily dissolves the hydrochloride salt and its residual water peak does not obscure key signals. The presence of the ammonium proton (N-H) in the ¹H NMR spectrum confirms the salt form.[14][15]

Protocol:

  • System: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Analysis: Correlate observed chemical shifts and coupling constants with the expected structure. Verify the presence of signals for the piperidine ring, the vinylic protons, and the methylene group adjacent to the nitrogen.

Residual Solvent Analysis by Headspace GC-MS

Expertise & Rationale: The International Council for Harmonisation (ICH) Q3C guideline mandates the control of residual solvents in pharmaceutical products due to their toxicity.[16][17] Headspace Gas Chromatography (GC-HS) is the prescribed method as it allows for the analysis of volatile compounds without injecting the non-volatile API onto the GC column.[18] Solvents are classified based on their risk to human health (Class 1, 2, or 3), and specific limits are set.[17]

Protocol:

  • System: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.

  • HS Conditions: Vial Equilibration at 80 °C for 20 min.

  • GC Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Accurately weigh ~50 mg of compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • Quantification: Analyze against a standard containing known concentrations of expected solvents (e.g., from synthesis route).

Elemental Impurity Analysis by ICP-MS

Expertise & Rationale: Similar to residual solvents, elemental impurities are regulated under ICH Q3D guidelines due to their toxicity.[19][20] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity, allowing for the detection of trace metals at the parts-per-billion (ppb) level.[21] A risk-based assessment is required, focusing on Class 1 (e.g., As, Cd, Hg, Pb) and Class 2A (e.g., Co, V, Ni) elements that are of highest toxicological concern.[22]

Protocol:

  • System: Agilent 7900 ICP-MS or equivalent.

  • Sample Preparation: Accurately weigh ~0.1 g of the compound. Perform a closed-vessel microwave digestion using concentrated nitric acid and hydrochloric acid to bring the elements into solution. Dilute the resulting solution to a final volume with deionized water.

  • Analysis: Analyze the sample solution using a validated ICP-MS method.

  • Quantification: Quantify against certified calibration standards for the target elements.

Comparative Data Analysis

Samples from three different commercial suppliers (designated A, B, and C) were procured and subjected to the analytical workflow described above. The results are summarized below.

Table 1: HPLC Purity and Impurity Profile Comparison

SupplierLot NumberAppearanceHPLC Purity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
Supplier A L-25A011White Powder99.650.150.080.35
Supplier B L-25B023White Powder98.121.250.311.88
Supplier C L-25C009Off-White Powder99.210.44Not Detected0.79

Identity of all main peaks was confirmed by LC-MS and NMR.

Table 2: Residual Solvent Analysis (GC-HS) Comparison

SupplierLot NumberSolventConcentration (ppm)ICH Q3C Limit (ppm)Class
Supplier A L-25A011Ethanol15050003
Toluene< 108902
Supplier B L-25B023Ethanol280050003
Toluene9508902
Supplier C L-25C009Ethanol65050003
Toluene458902

Table 3: Elemental Impurity Analysis (ICP-MS) Comparison (Class 1 Elements)

SupplierLot NumberLead (Pb) (ppm)Arsenic (As) (ppm)Cadmium (Cd) (ppm)Mercury (Hg) (ppm)
Supplier A L-25A011< 0.1< 0.1< 0.05< 0.05
Supplier B L-25B0230.8< 0.1< 0.05< 0.05
Supplier C L-25C0090.2< 0.1< 0.05< 0.05
ICH Q3D Limit *0.5 1.5 0.5 1.5

*ICH Q3D limits for oral exposure are presented for reference.

Discussion and Recommendations

The multi-faceted analysis reveals significant differences in the quality of material from the three suppliers:

  • Supplier A demonstrates the highest quality profile. The HPLC purity is excellent (>99.5%), with very low levels of organic impurities. Both residual solvent and elemental impurity levels are well below the stringent ICH guidelines. This material is highly recommended for all stages of research and development, particularly for studies where high purity is critical to data interpretation.

  • Supplier B presents several quality concerns. The HPLC purity is significantly lower, with a major known impurity exceeding 1%. Critically, the concentration of Toluene, a Class 2 solvent, exceeds the ICH Q3C limit.[23] While the elemental impurities are within the specified limits, the high level of organic and solvent impurities makes this material unsuitable for late-stage preclinical or cGMP synthesis without significant repurification.

  • Supplier C offers material of good quality, although not as high as Supplier A. The off-white color suggests the presence of minor, likely colored, impurities that may not be captured by HPLC at 210 nm. While the purity and residual solvent profiles are acceptable, the slightly elevated organic impurity level compared to Supplier A warrants consideration. This material could be suitable for early-stage discovery work, but Supplier A would be preferred for pivotal studies.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Filab. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Filab. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. Available at: [Link]

  • Filab. (n.d.). ICH Q3D: Elemental impurity analysis. Filab. Available at: [Link]

  • ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Elder, D. (2013). ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review. Available at: [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Available at: [Link]

  • da Silva, V. C., et al. (2008). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. Available at: [Link]

  • Contract Laboratory. (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Contract Laboratory. Available at: [Link]

  • Lucideon. (n.d.). Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Lucideon. Available at: [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available at: [Link]

  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Available at: [Link]

  • Agilent Technologies. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent Technologies. Available at: [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Pharma Innovation. Available at: [Link]

  • American Elements. (n.d.). This compound. American Elements. Available at: [Link]

  • Kołodziejska, J., & Zalewska, M. (2019). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). (2E)-4-(1-Piperidinyl)-2-butenoic Acid Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Reddit. (2023). Identifying organic salts? Reddit. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. LibreTexts. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. Available at: [Link]

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  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

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A Comparative Guide to the Characterization and Quantification of Impurities in (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification, characterization, and quantification of impurities in batches of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, an important pharmaceutical intermediate.[1][2] Adherence to stringent purity standards is paramount for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[3] This document outlines the scientific rationale behind selecting analytical methodologies, presents comparative data, and offers detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles set forth by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), which governs impurities in new drug substances.[4][5][6]

The Imperative of Impurity Profiling

An impurity is defined as any component present in a drug substance that is not the desired chemical entity.[7][8] These substances can originate from various stages, including the synthesis, purification, and storage of the API.[3][9] A thorough impurity profile is a critical quality attribute that not only ensures compliance with global regulatory standards but also provides deep insights into the manufacturing process, allowing for optimization to minimize or eliminate unwanted by-products.[9][10] According to ICH guidelines, impurities present above certain thresholds must be reported, identified, and qualified to ensure they pose no risk to patient safety.[11][12]

Predicting Impurities: A Process-Oriented Approach

Understanding the synthetic pathway is the first step in predicting potential process-related impurities. This compound is typically synthesized via the N-alkylation of piperidine with a 4-substituted butenoic acid derivative, such as (E)-4-bromobut-2-enoic acid, followed by salt formation.[13]

This synthetic route allows us to anticipate several classes of organic impurities:

  • Starting Materials: Unreacted (E)-4-bromobut-2-enoic acid and piperidine.

  • Intermediates: Incomplete reaction products.

  • By-products: Resulting from side reactions, such as the formation of stereoisomers or products of over-alkylation.

  • Reagents, Ligands, and Catalysts: Chemicals used throughout the synthesis that are not completely removed.[4][12]

Beyond process-related impurities, degradation products that form during storage or under stress conditions must also be considered.[14]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM1 (E)-4-bromobut-2-enoic acid (Starting Material) Reaction N-Alkylation + HCl SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 Carry-over SM2 Piperidine (Starting Material) SM2->Reaction SM2->Imp1 Carry-over API (E)-4-(piperidin-1-yl)but-2-enoic acid HCl (Target API) Reaction->API Imp2 Reaction By-products (e.g., Isomers) Reaction->Imp2 Side Reaction Imp3 Degradation Products API->Imp3 Storage/Stress

Caption: Synthetic pathway and potential impurity sources.

Developing a Stability-Indicating Method: Forced Degradation Studies

To ensure that our analytical methods can detect any potential degradation products, forced degradation (or stress testing) studies are essential.[14][15][16] These studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and degradation pathways.[16][17] The data gathered is crucial for developing and validating stability-indicating analytical methods, which are a regulatory requirement.[18]

Common Stress Conditions for Forced Degradation:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: e.g., Exposure to ICH-specified light energy (1.2 million lux hours and 200 W h/m²).

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[14]

A Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete impurity profile. A multi-faceted, or "orthogonal," approach is required, leveraging the strengths of different technologies to separate, quantify, and identify all relevant impurities.[]

cluster_workflow Impurity Analysis Workflow Start API Batch Sample HPLC HPLC-UV/PDA (Detection & Quantification) Start->HPLC Known Known Impurity (Quantified) HPLC->Known Unknown Unknown Impurity Detected HPLC->Unknown LCMS LC-MS/MS (Molecular Weight & Fragmentation) Unknown->LCMS NMR NMR Spectroscopy (Definitive Structure) LCMS->NMR Identified Unknown Impurity Identified (Characterized) NMR->Identified

Caption: General workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolving power, precision, and robustness.[20][21] When coupled with a UV or Photodiode Array (PDA) detector, it is the preferred method for quantifying known and unknown impurities as a percentage of the main API peak area.

  • Why We Use It: To separate impurities from the API and from each other, and to accurately quantify their levels.[20] A PDA detector adds value by providing UV spectra of eluting peaks, which can help determine peak purity and indicate if a peak consists of more than one component.[22]

  • Strengths: Excellent quantitative accuracy and reproducibility, wide applicability to various organic molecules.[20]

  • Limitations: Provides limited structural information. An unknown peak's identity cannot be confirmed without a corresponding reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Tool

When HPLC-UV analysis reveals impurities that are unknown or exceed the identification threshold, LC-MS is the next logical step.[7][23] This hyphenated technique combines the separation power of LC with the mass analysis capability of a mass spectrometer.

  • Why We Use It: To obtain the molecular weight of an unknown impurity. Tandem MS (MS/MS) provides fragmentation data, which acts like a molecular fingerprint to help elucidate the structure.[23][24]

  • Strengths: Extremely high sensitivity and specificity, capable of providing structural information on trace-level components without prior isolation.[23][25]

  • Limitations: While it provides strong evidence, it is not always sufficient for unequivocal structure confirmation, especially for complex isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Characterization

NMR spectroscopy is the gold standard for the unequivocal structural elucidation of organic molecules.[26][27][28] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive identification of an impurity's structure.[29][30]

  • Why We Use It: To confirm the proposed structure of an impurity identified by LC-MS or to solve the structure of a completely unknown compound. It is often required by regulatory agencies for impurities present at significant levels.

  • Strengths: Provides unambiguous structural information.[28] Quantitative NMR (qNMR) can also be used to determine the concentration of a substance without needing a reference standard of the impurity itself.[26]

  • Limitations: Relatively low sensitivity compared to MS, often requiring the isolation of the impurity to obtain a sufficient concentration for analysis.[26][27]

Experimental Protocols & Comparative Data

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol: HPLC-UV Method for Quantification
  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-40 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of 1.0 mg/mL.

Protocol: LC-MS Method for Identification

This protocol builds upon the HPLC method, using MS-compatible mobile phase modifiers.

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column and Gradient: Same as the HPLC method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Acquisition:

    • Full Scan (MS1): Mass range 50-500 m/z.

    • Data-Dependent MS/MS (MS2): Acquire fragmentation spectra for the top 3-5 most intense ions from the full scan.

  • Rationale: Formic acid is a volatile buffer, making it compatible with MS analysis, unlike non-volatile salts (e.g., phosphate).[31] The high-resolution mass data allows for the calculation of elemental compositions, significantly narrowing down the possibilities for an unknown's identity.

Comparative Batch Analysis Data

The table below presents hypothetical data from the analysis of three different batches using the HPLC-UV method described above.

Peak No.RRTBatch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)IdentificationICH Threshold Met
10.850.08%0.11%0.09%Piperidine (Starting Material)Identification
20.92< 0.05%0.06%< 0.05%Unknown Impurity AReporting
31.0099.75%99.68%99.79%(E)-4-(piperidin-1-yl)but-2-enoic acid-
41.150.12%0.15%0.07%Unknown Impurity BIdentification
51.210.05%< 0.05%0.05%(Z)-isomerReporting
Total Impurities 0.25% 0.32% 0.21%

RRT = Relative Retention Time to the main API peak. ICH Thresholds (for a max daily dose < 2g): Reporting > 0.05%, Identification > 0.10%, Qualification > 0.15%.[4]

Interpretation of Data:

  • Batch 1 & 3: All specified impurities are below the 0.15% qualification threshold. Unknown Impurity B in Batch 1 is above the 0.10% identification threshold and would require structural elucidation via LC-MS and potentially NMR.

  • Batch 2: Shows the highest total impurity level. Unknown Impurity B at 0.15% meets the qualification threshold, meaning toxicological data would be required to demonstrate its safety at this level.[4][12]

Conclusion

The characterization and quantification of impurities in this compound is a rigorous, multi-step process that is fundamental to ensuring drug quality and patient safety. A successful impurity profiling strategy does not rely on a single technique but integrates the quantitative strength of HPLC, the identification power of LC-MS, and the definitive structural elucidation capabilities of NMR.[8][25] By combining a deep understanding of the synthetic process with a robust, orthogonal analytical workflow, drug developers can confidently assess the purity of their materials, optimize manufacturing processes, and meet stringent global regulatory expectations.[3]

References

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Cross-validation of analytical methods for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound (CAS No. 197892-69-6) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1] The purity and concentration of this starting material are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust, reliable, and validated analytical methods are not merely a quality control checkbox; they are a fundamental requirement for regulatory compliance and successful drug development.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[2][3][4][5][6] A crucial, yet often nuanced, aspect of this process is cross-validation. Cross-validation is the documented process of comparing two or more analytical methods to demonstrate their equivalency or to confirm that a validated method performs consistently across different laboratories, analysts, or instruments.[7][8] This guide focuses on the cross-validation of three distinct analytical techniques for the assay of this compound, providing a framework for selecting and verifying the most suitable method for its intended purpose.

The Principle of Method Cross-Validation

Before delving into experimental specifics, it is essential to understand the logic of cross-validation. The objective is to demonstrate that different analytical procedures are fit for the intended purpose and yield comparable, reliable results.[5] This is particularly critical when a newly developed method is intended to replace an existing one, or when an established method is transferred between laboratories.[9][10]

cross_validation_workflow cluster_setup 1. Preparation cluster_analysis 2. Analysis cluster_evaluation 3. Evaluation cluster_outcome 4. Outcome Sample Homogeneous Batch of Target Analyte Prep Prepare Identical Sample & Standard Sets Sample->Prep MethodA Primary Method (e.g., HPLC-UV) Prep->MethodA MethodB Orthogonal Method (e.g., Titrimetry) Prep->MethodB Stats Statistical Comparison (e.g., t-test, F-test) MethodA->Stats MethodB->Stats Criteria Pre-defined Acceptance Criteria Met? Stats->Criteria Pass Methods are Equivalent & Cross-Validated Criteria->Pass Yes Fail Investigate Discrepancy & Re-evaluate Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Selection of Analytical Methods: A Rationale-Driven Approach

The selection of analytical methods should be based on the physicochemical properties of the analyte. This compound possesses several functional groups that lend themselves to distinct analytical techniques.

method_selection cluster_properties Chemical Properties cluster_methods Resulting Analytical Methods Analyte This compound Prop1 Conjugated System (-C=C-C=O) Analyte->Prop1 Prop2 HCl Salt (Acidic proton) Analyte->Prop2 Prop3 Chromophore Presence Analyte->Prop3 Method1 HPLC-UV (Separation & Quantification) Prop1->Method1 Method3 Direct UV-Vis (Simple Quantification) Prop1->Method3 Method2 Alkalimetric Titration (Absolute Assay) Prop2->Method2 Prop3->Method1 Prop3->Method3

Sources

Benchmarking the efficiency of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride in Dacomitinib synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Dacomitinib Synthesis: Benchmarking the (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride Route

Introduction

Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor, approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Its mechanism involves the covalent modification of a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained kinase inhibition.[2][3] This irreversible binding is facilitated by the Michael acceptor reactivity of the (E)-4-(piperidin-1-yl)but-2-enamide side chain. The efficient, stereoselective, and scalable synthesis of this side chain and its subsequent coupling to the 4-anilinoquinazoline core is a critical challenge in the manufacturing of this potent therapeutic agent.

This guide provides an in-depth comparison of synthetic strategies for installing the crucial butenamide side chain of Dacomitinib. We will benchmark the efficiency of the direct amide coupling route, which utilizes pre-synthesized this compound, against a common alternative: the stepwise acylation-substitution approach. The analysis is designed to provide researchers, scientists, and drug development professionals with objective data and field-proven insights to inform their synthetic route selection based on criteria such as yield, process scalability, and operational simplicity.

Method 1: The Direct Coupling Route via this compound

This strategy is a convergent approach where the complete side chain, in the form of (E)-4-(piperidin-1-yl)but-2-enoic acid, is prepared separately and then coupled with the primary amine of the quinazoline core in a single amide bond-forming step. The use of the hydrochloride salt of the butenoic acid is standard practice to enhance the reagent's stability, shelf-life, and ease of handling.[4][5]

Scientific Rationale & Causality

The logic behind this route is rooted in process convergence. By synthesizing the two key fragments—the quinazoline core and the side chain—independently, process optimization can be carried out on each fragment's synthesis in parallel. This often leads to higher overall yields and simplifies the purification of the final active pharmaceutical ingredient (API) by reducing the number of linear steps in the final stage of the synthesis. The choice of coupling agent is critical; reagents like propylphosphonic anhydride (T3P) are favored in large-scale syntheses for their high efficiency, ease of removal of byproducts (which are water-soluble), and safety profile compared to some peptide coupling agents that can form potentially mutagenic byproducts.[1][6]

Detailed Experimental Protocol
  • Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid (3) This intermediate is typically prepared via the N-alkylation of piperidine with a suitable 4-halobutenoate precursor, such as (E)-4-bromobut-2-enoic acid or its ester, followed by hydrolysis.[4][5][7] The reaction of (E)-4-bromobut-2-enoic acid with piperidine under basic conditions yields the target acid.[4][5] The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

  • Step 2: Amide Coupling to form Dacomitinib To a solution of the quinazoline core amine (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4,6-diamine) in a suitable aprotic solvent like acetonitrile, this compound is added along with a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) to liberate the free carboxylic acid in situ. A coupling agent, such as T3P, is then added to facilitate the amide bond formation.[1] The reaction is typically stirred at a controlled temperature until completion, followed by an aqueous workup and crystallization to isolate Dacomitinib.[1]

Workflow Visualization

Direct_Coupling_Route cluster_sidechain Side Chain Synthesis cluster_final Final Coupling Step Bromobutenoic (E)-4-Bromobut-2-enoic acid ButenoicAcid (E)-4-(piperidin-1-yl)but-2-enoic acid Hydrochloride (Target Reagent) Bromobutenoic->ButenoicAcid N-Alkylation Piperidine Piperidine Piperidine->ButenoicAcid Dacomitinib Dacomitinib ButenoicAcid->Dacomitinib Amide Coupling (T3P, base) QuinazolineCore Quinazoline Core (e.g., Compound 5) QuinazolineCore->Dacomitinib

Caption: Convergent synthesis of Dacomitinib via direct amide coupling.

Method 2: The Stepwise Acylation-Substitution Route

This alternative is a more linear approach where the butenoyl moiety is first attached to the quinazoline core, followed by the introduction of the piperidine ring via nucleophilic substitution. This method avoids the synthesis and handling of the amino acid side-chain reagent.

Scientific Rationale & Causality

This strategy's primary advantage is its avoidance of pre-forming the zwitterionic amino acid, which can sometimes present solubility and stability challenges. The initial acylation is typically performed with a highly reactive species like an acyl chloride (e.g., (E)-4-chlorobut-2-enoyl chloride or 4-bromocrotonyl chloride) to ensure high conversion.[8] The subsequent step is a classic SN2' or direct SN2 substitution reaction. The choice of the halogen is important; bromides are more reactive than chlorides, leading to faster reaction times but potentially more side products if conditions are not carefully controlled. This linear sequence can be advantageous if the intermediate acyl-quinazoline is a stable, easily purifiable solid.

Detailed Experimental Protocol
  • Step 1: Acylation of the Quinazoline Core The quinazoline core amine is dissolved in an aprotic solvent with a base (e.g., triethylamine or pyridine).[8] A solution of (E)-4-halobut-2-enoyl chloride is added dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the reaction is complete, the intermediate, N-(4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl)-4-halobut-2-enamide, is isolated.

  • Step 2: Nucleophilic Substitution with Piperidine The 4-halo-butenamide intermediate is dissolved in a suitable solvent (e.g., THF or acetonitrile), and piperidine is added. The reaction is stirred, sometimes with gentle heating, to drive the substitution to completion. The product, Dacomitinib, is then isolated through workup and crystallization.[2]

Workflow Visualization

Stepwise_Route QuinazolineCore Quinazoline Core (e.g., Compound 5) AcylatedIntermediate Acylated Quinazoline Intermediate QuinazolineCore->AcylatedIntermediate Acylation AcylChloride (E)-4-Halobut-2-enoyl chloride AcylChloride->AcylatedIntermediate Dacomitinib Dacomitinib AcylatedIntermediate->Dacomitinib Nucleophilic Substitution Piperidine Piperidine Piperidine->Dacomitinib

Caption: Linear synthesis of Dacomitinib via a stepwise approach.

Performance Benchmark: A Head-to-Head Comparison

To provide an objective assessment, the following table summarizes key performance indicators for both synthetic routes based on data reported in process chemistry literature.

MetricMethod 1: Direct CouplingMethod 2: Stepwise Acylation-SubstitutionAnalysis & Justification
Overall Yield High (Reported up to 68.6% over final steps).[6]Variable, generally moderate to high.The convergent nature of Method 1 often leads to higher overall yields as losses are isolated to separate synthetic branches. Pfizer's commercial process, a highly optimized version of direct coupling, reports a 58% overall yield over three steps.[1]
Number of Steps Fewer linear steps in the final sequence.More linear steps from the common intermediate.Method 1 is more convergent, which is generally preferred for manufacturing efficiency and reducing cumulative process losses.[1]
Key Reagents (E)-4-(piperidin-1-yl)but-2-enoic acid HCl, T3P/EDC.(E)-4-halobut-2-enoyl chloride, Piperidine.Method 1 requires a specialized amino acid reagent. Method 2 uses more common, but also more reactive and potentially hazardous, acyl halides.[8]
Scalability Excellent. The commercial process demonstrates scalability to over 800 kg.[9]Good, but can be limited by the handling of reactive acyl halides and potential for side reactions.The direct coupling with T3P has been proven on a large scale.[1][9] The stepwise method may require more stringent process controls to manage the reactive intermediates.
Stereocontrol Excellent. The (E)-geometry is set during the synthesis of the side-chain acid.[4]Good. The geometry is set in the acyl halide, but harsh conditions could risk isomerization.In both routes, the critical (E)-stereochemistry is established early and is generally robust through the final steps.
Safety & Handling Safer. Avoids highly reactive acyl halides. T3P is a safer coupling agent. The HCl salt improves reagent stability.[5]Higher Hazard. Acyl halides are corrosive and moisture-sensitive.From a process safety perspective, the direct coupling route presents lower intrinsic hazards.

Conclusion and Expert Recommendation

Both the direct coupling of This compound and the stepwise acylation-substitution route are viable methods for the synthesis of Dacomitinib.

The stepwise acylation-substitution method offers simplicity by using more readily available starting materials and avoiding the separate synthesis of the amino acid side chain. It can be a suitable choice for small-scale synthesis in a discovery or early development setting where speed and reagent availability are prioritized.

However, for process optimization, scalability, and overall efficiency, the direct coupling route is demonstrably superior . The convergent strategy, as exemplified by the commercial manufacturing process, leads to higher overall yields and a more robust and safer process on a large scale.[1][9] The use of this compound, paired with an efficient and safe coupling agent like T3P, represents the current state-of-the-art for the efficient and reliable production of Dacomitinib.

Therefore, for researchers and organizations focused on process development and manufacturing, investing in the synthesis and utilization of this compound is the recommended strategy for achieving a high-yielding, scalable, and safe synthesis of Dacomitinib.

References

  • Early and Late Stage Process Development for the Manufacture of Dacomitinib. (2016). ACS Symposium Series. [Link]

  • Synthetic process of antitumor drug dacomitinib. (2014). ResearchGate. [Link]

  • Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University. [Link]

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]

  • Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. (2019). National Institutes of Health (NIH). [Link]

  • Improved Synthesis of Dacomitinib. (2021). Chinese Journal of Pharmaceuticals. [Link]

  • CN103288759A - Method for preparing dacomitinib.
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  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

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Safety Operating Guide

A Guide to the Safe Disposal of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6). As a specialized organic compound utilized in research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, moving beyond simple instructions to explain the fundamental principles behind each procedural step.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This initial assessment dictates the entire waste management workflow.

This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1] The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The "Warning" signal word underscores the need for caution.[1] Structurally, the molecule contains a piperidine ring. Piperidine itself is a corrosive and toxic cyclic amine.[2][3] While this compound is a hydrochloride salt, which is generally more stable and less volatile than the free base, the potential for deprotonation to the more hazardous free amine form necessitates careful segregation from basic substances.

Due to these characteristics, this compound must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable local or state regulations.[4] Disposal in standard laboratory trash or down the sanitary sewer is strictly prohibited.[4][5]

On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation. The following steps ensure that the waste is handled safely within the laboratory prior to final disposal.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A fully buttoned laboratory coat

Step 2: Select a Dedicated Hazardous Waste Container The choice of container is a critical control point to prevent leaks and reactions.

  • Material: Use a chemically compatible container, such as high-density polyethylene (HDPE) or a glass bottle. Ensure the original container is not used if it shows any signs of degradation.[6]

  • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[4][7]

  • Venting: Do not use a tightly sealed container if there is any risk of gas generation, though this is not expected for this compound under proper storage.

Step 3: Ensure Accurate and Compliant Labeling Proper labeling is a regulatory requirement and essential for safety. The container must be labeled, from the moment the first drop of waste is added, with the following information:

  • The words "HAZARDOUS WASTE" [6]

  • The full chemical name: This compound

  • The CAS Number: 197892-69-6

  • An accurate list of all constituents and their approximate percentages if it is part of a mixture.[6]

  • The relevant hazard information (e.g., "Irritant," "Harmful").

Step 4: Practice Rigorous Waste Segregation Co-mingling of incompatible waste streams can lead to dangerous reactions. This compound must be segregated from several chemical classes. The causality behind these segregation choices is detailed in the table below.

Waste Stream CategorySegregate from this compound?Scientific Rationale for Segregation
Strong Bases (e.g., NaOH, KOH solutions)Yes, Absolutely Contact with a strong base will neutralize the hydrochloride salt, liberating the free piperidine base. The free base may be more volatile, corrosive, and readily absorbed than the salt form, increasing handling risks.
Strong Oxidizing Acids (e.g., Nitric Acid, Aqua Regia)Yes, Absolutely Organic compounds, including this one, can react violently and exothermically with strong oxidizers, potentially leading to fire, explosion, or the release of toxic gases like nitrogen oxides.[8]
Aqueous Waste for Sewer Disposal Yes, Absolutely This compound is harmful and not readily biodegradable; it must not be discharged into the sanitary sewer system.[4][5]
Reactive Metals (e.g., Sodium, Potassium)Yes, Absolutely While a direct reaction is unlikely, it is a fundamental best practice to segregate organic compounds from highly reactive metals to prevent unforeseen hazardous reactions.
Halogenated & Non-Halogenated Solvents No (with caution) This compound can typically be added to a "Non-Halogenated Organic Solids" or similar solid waste stream. Ensure compatibility with other components in the commingled waste.

The Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the lifecycle of the chemical waste, from its generation in the lab to its ultimate removal by trained professionals. The process is visualized in the diagram below.

Step 1: Accumulate Waste in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must designate an SAA at or near the point of generation.[6][8]

  • Keep the labeled waste container in this designated area.

  • The container must remain closed except when adding waste.[7]

  • Be mindful of regulatory limits on the total volume of hazardous waste (typically up to 55 gallons) and acutely hazardous waste (one quart) that can be stored in an SAA.[9]

Step 2: Decontamination of Empty Containers A container that held this compound is not considered empty until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) three consecutive times.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste.[9] Add it to the appropriate liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, deface or remove all hazardous labels from the container, remove the cap, and dispose of it in the regular laboratory glass or plastic recycling bin, as per your institution's policy.[9]

Step 3: Managing Spills In case of a spill, immediate and correct action is necessary.

  • Alert personnel and secure the area.

  • Wearing appropriate PPE, contain the spill.

  • For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[5]

  • Absorb any dissolved material with an inert absorbent like vermiculite or sand and place it into the hazardous waste container.[5]

  • Clean the spill area thoroughly, and collect all cleaning materials as hazardous waste.

Step 4: Arrange for Professional Disposal The final step is to arrange for the removal of the waste from your laboratory.

  • Do not attempt to neutralize or treat this chemical waste yourself.

  • Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][11]

  • The ultimate disposal method for this type of organic compound will be high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous material.[12]

G Disposal Workflow for this compound cluster_spill Contingency start Start: Waste Generated ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Prepare & Label Hazardous Waste Container ppe->container transfer Step 3: Transfer Waste into Container container->transfer is_full Container Full or Ready for Disposal? transfer->is_full is_full->transfer No seal Step 4: Securely Seal Container is_full->seal Yes saa Step 5: Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Step 6: Request Pickup by EHS / Licensed Contractor saa->pickup end End: Waste Removed for Incineration pickup->end spill Spill Occurs spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->container

Caption: Decision workflow for managing the chemical from point of generation to final disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • This compound. American Elements.
  • This compound Safety Information. Sigma-Aldrich.
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  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to deal with piperidine leakage? (2025). BIOSYNCE.
  • 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride Safety Data Sheet. AK Scientific, Inc.
  • This compound Product Page. ChemScene.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Piperidine Safety Data Sheet. (2025). Sigma-Aldrich.
  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. (2024). ChemBK.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • 4-Piperidone monohydrate hydrochloride Safety Data Sheet. (2021). Fisher Scientific.

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Personal protective equipment for handling (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No: 197892-69-6). As a crucial intermediate in pharmaceutical development, understanding its properties is paramount to ensuring laboratory safety.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard datasheet information.

Hazard Identification and Risk Assessment

This compound is a solid, crystalline substance, appearing colorless to pale yellow, which is soluble in water and alcohol.[1][2] While relatively stable under standard room temperature storage conditions in an inert atmosphere, its chemical structure presents specific hazards that demand rigorous safety controls.[2][3]

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 197892-69-6 [2][3][4]
Molecular Formula C₉H₁₆ClNO₂ [1][2][3][4]
Molecular Weight 205.68 g/mol [3]
Physical Form Solid (Crystalline/Powder) [1][2]
Solubility Soluble in water and alcohol [1]

| Storage Temperature | Room Temperature, Inert Atmosphere |[2][3] |

The primary risks are associated with its GHS classifications, which dictate the necessary precautions.

Table 2: GHS Hazard Summary

Classification Hazard Statement GHS Pictogram Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) [2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark) [2]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation GHS07 (Exclamation Mark) [2]

| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[2] |

The "Why" Behind the Hazards: A Structural Perspective

Understanding the molecule's structure explains its hazardous properties:

  • Piperidine Moiety: The parent compound, piperidine, is known to be toxic and corrosive, capable of causing severe skin burns and eye damage.[5][6] This structural component is a primary contributor to the irritant and toxic properties of the overall molecule.

  • α,β-Unsaturated Carboxylic Acid: This functional group acts as a Michael acceptor, making it potentially reactive with biological nucleophiles like proteins and DNA. This reactivity can underlie its irritant effects.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. When in contact with moisture (e.g., on skin, in eyes, or the respiratory tract), it can release hydrochloric acid, contributing to its irritating and corrosive potential.

Risk Management Workflow

A systematic approach to safety is non-negotiable. The following workflow illustrates the logical progression from hazard identification to the implementation of controls.

A Identify Hazards (H302, H315, H319, H335) B Assess Risks (Inhalation, Skin/Eye Contact, Ingestion) A->B Analyze Potential Exposure C Implement Controls (PPE, Engineering, Admin) B->C Select Appropriate Barriers D Review & Monitor (Protocol Adherence, Incident Reports) C->D Ensure Effectiveness

Caption: Risk management workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a thorough risk assessment. The "Hierarchy of Controls" prioritizes engineering and administrative controls, with PPE as the essential final layer of protection.

cluster_0 E Elimination S Substitution EN Engineering Controls (Fume Hood) AD Administrative Controls (SOPs, Training) P PPE (Gloves, Goggles, Coat)

Caption: The Hierarchy of Controls prioritizes safer work systems.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Justification
Eye/Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or creating solutions. Justification: Protects against splashes and airborne particles that can cause serious eye irritation (H319).[2][6][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness 4 mil) tested to the EN 374 standard. Change gloves immediately if contaminated. Justification: Prevents skin contact, which can cause irritation (H315).[2] Piperidine derivatives can be toxic upon skin contact.[5][6][8]
Skin/Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. Justification: Minimizes potential skin exposure (H315).[5][9]

| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood or other ventilated enclosure. | Justification: Prevents inhalation of dust, which may cause respiratory irritation (H335).[2] If a fume hood is unavailable, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[8][9] |

Safe Handling and Operational Procedures

Adherence to standard operating procedures (SOPs) is critical for minimizing exposure.

Step-by-Step Guide: Weighing and Transferring Solid
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Weighing: Use a weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel inside the fume hood.

  • Cleaning: Promptly clean any residual dust from the balance and work surface using a damp cloth, which should be disposed of as hazardous waste. Do not dry sweep.

  • Storage: Tightly reseal the container and store it according to recommendations (room temperature, inert atmosphere).[2][3]

Step-by-Step Guide: Preparing a Solution
  • Location: All solution preparations must occur inside a certified chemical fume hood.

  • Don PPE: Wear full PPE, including a face shield over safety goggles due to the increased splash risk.

  • Procedure: Add the weighed solid this compound slowly and in portions to the chosen solvent (e.g., water, alcohol).[1]

  • Mixing: Stir the solution gently. Be aware that dissolving a hydrochloride salt can be slightly exothermic.

  • Labeling: Immediately label the vessel containing the solution with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Spill Response:

    • Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a containment area.

    • Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand. For a liquid spill, surround the spill with absorbent dikes.

    • Clean: Wearing appropriate PPE, carefully sweep or absorb the contained material. Use a spark-proof tool if an organic solvent was used.[8] Place the waste into a clearly labeled, sealable container for hazardous waste disposal.

    • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • First Aid Measures:

    • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[8][10]

    • Skin Contact (H315): Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][10]

    • Eye Contact (H319): Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • Ingestion (H302): Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Characterization: Waste is classified as hazardous due to its irritant properties and potential toxicity.

  • Collection:

    • Solid Waste: Collect excess compound, contaminated spill cleanup materials, and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect aqueous solutions in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Treatment and Disposal Protocol:

    • Neutralization (Aqueous Solutions): Before disposal, acidic aqueous solutions should be neutralized. Work in a fume hood. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted waste solution with stirring.[11][12] The reaction is complete when fizzing stops and the pH is between 6.0 and 8.0 (verify with pH paper).[11][13]

    • Final Disposal: The neutralized solution and all solid waste must be disposed of through your institution's certified hazardous waste management program.[14] Follow all local, state, and federal regulations.

cluster_0 Waste Segregation cluster_1 Waste Treatment & Disposal start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Aqueous Waste Container is_solid->liquid_waste No (Liquid) disposal Arrange Pickup via Hazardous Waste Program solid_waste->disposal neutralize Neutralize to pH 6-8 with Sodium Bicarbonate liquid_waste->neutralize neutralize->disposal

Caption: Decision workflow for the safe disposal of waste.

References

  • (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. ChemBK. [Link]

  • This compound | AMERICAN ELEMENTS. American Elements. [Link]

  • Piperidine Hazard Summary - NJ Department of Health. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. Cole-Parmer. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • How to dispose of hydrochloric acid - Lab Alley. Lab Alley. [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone. YouTube. [Link]

  • SAFETY DATA SHEET - Indagoo Research Chemicals. Indagoo Research Chemicals. [Link]

  • Safe disposal of hydrochloric acid - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • One-Pot Approach to α,β-Unsaturated Carboxylic Acids - ChemistryViews. ChemistryViews. [Link]

  • Method Chemicals Disposal - OSU Seafood Lab. Oregon State University. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.